molecular formula C11H11NO2 B130943 4-methoxy-N-methyl-2-quinolone CAS No. 32262-18-3

4-methoxy-N-methyl-2-quinolone

Cat. No.: B130943
CAS No.: 32262-18-3
M. Wt: 189.21 g/mol
InChI Key: SPBLFONLHXBBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyl-1-methyl-2-quinolone is a member of quinolines.
4-Methoxy-1-methylquinolin-2-one has been reported in Zanthoxylum wutaiense, Clausena vestita, and other organisms with data available.
has antibacterial activity;  isolated from Zanthoxylum monophyllum;  structure in first source

Properties

IUPAC Name

4-methoxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLFONLHXBBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186013
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32262-18-3
Record name 4-Methoxy-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32262-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032262183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2][3] Among these, 4-methoxy-N-methyl-2-quinolone (also known as 4-methoxy-1-methylquinolin-2-one) represents a specific substitution pattern of interest. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and explore the critical aspects of regioselectivity that govern the synthetic outcomes.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic approach to this compound suggests a disconnection at the methyl ether and the N-methyl bonds. This points to a key intermediate, 4-hydroxy-2(1H)-quinolone, which can be sequentially or selectively alkylated. The 4-hydroxy-2-quinolone core itself is accessible through well-established cyclization strategies, most notably the Conrad-Limpach synthesis, which builds the heterocyclic ring from simple aniline and β-ketoester precursors.

G target This compound intermediate1 4-Hydroxy-N-methyl-2-quinolone target->intermediate1 O-Methylation intermediate2 4-Hydroxy-2(1H)-quinolone intermediate1->intermediate2 N-Methylation precursors Aniline + Diethyl Malonate intermediate2->precursors Conrad-Limpach Cyclization

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the 4-Hydroxy-2-quinolone Core

The foundational step in this synthetic strategy is the construction of the bicyclic quinolone system. The Conrad-Limpach synthesis is a robust and time-honored method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[4][5][6]

Mechanism: The Conrad-Limpach Reaction

The reaction proceeds in two main stages:

  • Enamine Formation: Aniline reacts with a β-ketoester, such as diethyl malonate, under kinetic conditions (typically lower temperatures) to form an enamine intermediate.

  • Thermal Cyclization: At high temperatures (often >250 °C), the enamine undergoes an intramolecular cyclization. This step involves an electrocyclic ring closure onto the aromatic ring, followed by the elimination of an alcohol (ethanol in the case of diethyl malonate) and subsequent tautomerization to yield the thermodynamically stable 4-hydroxy-2-quinolone product.[5][7] The use of high-boiling, inert solvents like Dowtherm A or mineral oil can significantly improve reaction yields by facilitating the high temperatures required for cyclization.[7][8]

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization & Tautomerization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine DEM Diethyl Malonate DEM->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized >250 °C Product 4-Hydroxy-2(1H)-quinolone Cyclized->Product -EtOH Tautomerization

Caption: Key stages of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2(1H)-quinolone

This protocol is adapted from established methodologies for aniline condensation with malonic acid derivatives.[9]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Condensation: Heat the mixture under microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid for approximately 6-10 minutes.[10] Alternatively, conventional heating in a high-boiling solvent can be employed.

  • Cyclization: For thermal cyclization, the intermediate from the condensation is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A at temperatures around 250 °C until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup and Purification: After cooling, the reaction mixture is often diluted with a solvent like hexane, causing the product to precipitate. The solid is collected by filtration, washed with a non-polar solvent, and can be further purified by recrystallization from ethanol or a similar solvent to yield 4-hydroxy-2(1H)-quinolone.

Part 2: Regioselective Methylation Strategies

With the 4-hydroxy-2-quinolone core in hand, the next critical phase is the introduction of two methyl groups: one on the nitrogen (N1) and one on the 4-position oxygen (O4). The challenge lies in controlling the regioselectivity of the alkylation, as the precursor possesses two potentially reactive sites: the ring nitrogen and the 4-hydroxy group. The tautomeric nature of the 4-hydroxy-2-quinolone system means it can exist in different forms, influencing the outcome of alkylation reactions.[11]

The synthesis can proceed through two primary routes: A. N-methylation followed by O-methylation. B. O-methylation followed by N-methylation.

Route A is often preferred as the initial N-methylation can be achieved with high selectivity, simplifying the subsequent O-methylation step.

Step 2a: N-Methylation

The synthesis of 4-hydroxy-1-methyl-2(1H)-quinolone is a common precursor step.[12] This transformation can be achieved using an alkylating agent in the presence of a suitable base.

G start 4-Hydroxy-2(1H)-quinolone product 4-Hydroxy-N-methyl-2-quinolone start->product reagents Methyl Iodide (CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: Workflow for the N-methylation of 4-hydroxy-2-quinolone.

Experimental Protocol: Synthesis of 4-Hydroxy-N-methyl-2-quinolone

This protocol is based on general procedures for the N-alkylation of quinolones.[13]

  • Reaction Setup: To a solution of 4-hydroxy-2(1H)-quinolone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a moderate base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like methanol to afford pure 4-hydroxy-N-methyl-2-quinolone.[13]

Step 2b: O-Methylation

The final step is the methylation of the 4-hydroxy group to yield the target molecule. This reaction typically requires a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from O-methylation methods for 4-hydroxyquinolones.[9]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-N-methyl-2-quinolone (1.0 eq) in a dry aprotic solvent like DMF or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium salt.

  • Alkylation: Introduce an alkylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) or methyl iodide (CH₃I, 1.1 eq), dropwise at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for several hours until TLC shows complete conversion. Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Comparative Data on Synthesis Strategies

StepPrecursorReagents & ConditionsProductTypical YieldReference
Core Synthesis Aniline, Diethyl Malonatep-TsOH, Microwave, 6-10 min4-Hydroxy-2(1H)-quinolone89-96%[10]
N-Methylation 4-Hydroxy-2(1H)-quinoloneCH₃I, K₂CO₃, DMF, reflux 2h4-Hydroxy-N-methyl-2-quinoloneGood to Excellent[13]
O-Methylation 4-Hydroxy-2(1H)-quinolone(CH₃)₂SO₄, NaOH, Methanol4-Methoxy-2(1H)-quinoloneMixture often formed[9]
O-Methylation 4-Hydroxy-N-methyl-2-quinolone(CH₃)₂SO₄, NaH, DMFThis compoundGood[9]

Alternative Synthetic Approaches

While the Conrad-Limpach followed by stepwise methylation is a primary route, other methods have been developed. For instance, a three-step protocol starting from isatoic anhydrides has been used to generate various 4-hydroxy-2-quinolone analogs.[1] This involves the initial N-alkylation of the isatoic anhydride, followed by reaction with the enolate of an ester and subsequent cyclization.[1] Additionally, modern transition-metal-catalyzed methods, such as copper-catalyzed reactions of anilines and alkynes, offer alternative entries into the 4-quinolone scaffold under milder conditions.[14]

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful execution of two key stages: the formation of the foundational quinolone ring system and the controlled, regioselective methylation of the resulting intermediate. The Conrad-Limpach reaction provides a reliable, albeit harsh, method for constructing the 4-hydroxy-2-quinolone core. Subsequent stepwise methylation, proceeding via an N-methylation followed by an O-methylation, offers a logical and effective strategy to access the final target molecule. The choice of reagents and reaction conditions, particularly the base and solvent system, is paramount in dictating the efficiency and selectivity of the alkylation steps. The methodologies outlined in this guide provide a robust framework for the laboratory-scale synthesis of this and structurally related quinolone derivatives.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Conrad–Limpach synthesis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Biernasiuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

  • Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • Wikipedia. (2023, March 29). Knorr quinoline synthesis. Retrieved from [Link]

  • Aly, A. A., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(6), 1087-1110. [Link]

  • Sichaem, J., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 27(19), 6296. [Link]

  • Danyliv, Y. R., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(16), 4991. [Link]

  • Organic Reactions. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 12(35), 22975-22983. [Link]

  • Kim, J., et al. (2020). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. Journal of Natural Products, 83(1), 183-188. [Link]

  • Danyliv, Y. R., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(16), 4991. [Link]

  • Domínguez, J. N., & Charris, J. (1993). Synthesis of N-methylated quinolones. Organic Preparations and Procedures International, 25(6), 683-686. [Link]

  • O'Donnell, V. G., et al. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry, 15, 187-195. [Link]

  • O'Donnell, V. G., et al. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry, 15, 187-195. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21396-21400. [Link]

  • Molbase. (n.d.). 4-HYDROXY-1-METHYL-2-QUINOLONE | CAS No.1677-46-9 Synthetic Routes. Retrieved from [Link]

  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4991. [Link]

  • Emami, S., & Falahati, M. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Expert Opinion on Drug Discovery, 13(7), 659-674. [Link]

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Selvi, S. T. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Journal of Heterocyclic Chemistry, 43(5), 1349-1352. [Link]

  • Al-Aboudi, A. F. M., et al. (2016). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Clinical & Experimental Dermatology Research, 7(4). [Link]

  • Detsi, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3192. [Link]

  • Google Patents. (1991). EP0435993A1 - Process for the preparation of methyl-quinoline derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Menéndez, J. C., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2003. [Link]

  • Koul, R., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 623. [Link]

  • Weyesa, A., & Mulugeta, E. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9345-9366. [Link]

  • Google Patents. (2009). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Desai, K. R., et al. (2008). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. Indian Journal of Chemistry - Section B, 47B(1), 133-137. [Link]

Sources

A Framework for Elucidating the Mechanism of Action of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble from the Senior Application Scientist: The following guide addresses the topic of the mechanism of action for 4-methoxy-N-methyl-2-quinolone. An exhaustive search of current scientific literature and patent databases reveals that while the chemical structure of this compound is known, its specific biological activity and mechanism of action have not been characterized.

Therefore, this document is structured as an in-depth, technical framework to guide the research and discovery process for this and other novel chemical entities. It is designed for researchers, scientists, and drug development professionals. We will proceed by establishing a plausible, testable hypothesis based on the structural class of the molecule and then detail the rigorous experimental cascade required to elucidate and validate its core mechanism of action. This approach ensures scientific integrity and provides a robust template for your internal research and development programs.

Part 1: The 2-Quinolone Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-quinolone core is a well-recognized "privileged structure" in drug discovery.[1][2] This bicyclic heterocyclic motif is present in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities.[3][4] While the related 4-quinolones are famous for their antibacterial properties through the inhibition of DNA gyrase and topoisomerase IV, the 2-quinolone scaffold is associated with a broader range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[5]

The specific substitutions on the 2-quinolone ring system, such as the N-methyl group and the 4-methoxy group in the compound of interest, are critical determinants of its ultimate biological target and pharmacological profile. The N-methylation prevents tautomerization and locks the scaffold in the quinolone form, while the 4-methoxy group can significantly influence target engagement through hydrogen bonding or steric interactions. Given the lack of a 3-carboxylic acid group, a hallmark of traditional quinolone antibiotics, it is highly probable that this compound does not target bacterial topoisomerases.

Part 2: Hypothetical Mechanism of Action - A Starting Point for Investigation

Based on structure-activity relationships of similar 2-quinolone derivatives that lack the typical features of antibacterial quinolones, we can formulate a hypothetical mechanism of action to guide our experimental approach. Many N-substituted 2-quinolones have been investigated as inhibitors of protein kinases. The quinolone scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Hypothesis: this compound acts as a competitive inhibitor of a specific cellular protein kinase, leading to the downstream modulation of a key signaling pathway involved in cell proliferation or inflammation.

This hypothesis provides a clear and testable starting point for a rigorous investigation. The following sections will detail the experimental protocols required to test this hypothesis, identify the specific molecular target, and elucidate the downstream cellular consequences.

Part 3: Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged approach is essential to confidently determine the mechanism of action. The overall workflow is designed to move from broad, phenotypic observations to specific, validated molecular interactions.

MOA_Workflow cluster_0 Phase 1: Phenotypic & Target Class Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Pathway Analysis A Cell Viability Assays (e.g., various cancer cell lines) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Identifies kinase inhibition as a potential MoA D Affinity Chromatography (Immobilized Compound) B->D Hits from screen C Phenotypic Screening (e.g., High-content imaging) E Thermal Shift Assay (DSF) (Confirms direct binding) D->E Progressive validation of target F In Vitro Kinase Assay (Determine IC50 & Ki) E->F Progressive validation of target G Site-Directed Mutagenesis (Validate binding site) F->G Progressive validation of target H Western Blot Analysis (Phospho-specific antibodies) G->H Validated Target I Cell-Based Reporter Assays (e.g., Luciferase) H->I Elucidate downstream effects J Gene Expression Profiling (RNA-seq) I->J Elucidate downstream effects

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol 1: Initial Target Class Identification - Kinase Panel Screening

Rationale: To efficiently test our hypothesis, a broad in vitro kinase panel screen provides a direct and unbiased assessment of the compound's activity against a large and diverse set of human kinases. This is a cost-effective method to quickly identify high-affinity targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically tested at two concentrations, for example, 1 µM and 10 µM, to identify potent inhibitors and distinguish specific from non-specific activity.

  • Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a panel of over 400 human kinases. The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control. A common threshold for a "hit" is >50% inhibition at 1 µM or >75% inhibition at 10 µM.

Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMZ-Score
Kinase A85%98%3.5
Kinase B12%35%0.8
Kinase C92%99%4.1
............
Protocol 2: Target Validation - In Vitro Kinase Assay for IC50 Determination

Rationale: Once primary hits are identified, it is crucial to confirm the activity and determine the potency (IC50) of the compound against each putative target kinase. This provides quantitative data for ranking and prioritizing targets.

Methodology:

  • Reagents: Obtain recombinant active kinase, the corresponding substrate peptide, and ATP.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer, starting from a top concentration of 100 µM.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP (at its Km concentration).

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction using an appropriate stop buffer.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Pathway Analysis - Western Blotting

Rationale: After confirming a direct molecular target, the next critical step is to demonstrate that the compound engages and inhibits this target in a cellular context. Western blotting for the phosphorylated form of a known direct substrate of the target kinase is a standard and effective method.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 if the target is a JAK kinase).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Part 4: Hypothetical Signaling Pathway

Assuming our kinase screen identified a member of the SRC family of kinases (SFK) as a primary target, the mechanism of action could be visualized as follows:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor SFK SRC Family Kinase (SFK) (e.g., SRC, LYN) Receptor->SFK Activation STAT3 STAT3 SFK->STAT3 Phosphorylation PI3K PI3K SFK->PI3K Activation Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT Activation AKT->Transcription OurCompound This compound OurCompound->SFK Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

This guide provides a comprehensive framework for the elucidation of the mechanism of action for this compound. By following these structured and validated protocols, researchers can move from a well-founded hypothesis to a thoroughly characterized biological mechanism, paving the way for further drug development.

References

  • Horta, B. A. C., et al. (2018). Quinolones: A versatile chemotype in medicinal chemistry. Mini-Reviews in Medicinal Chemistry.
  • Hong, S., Shin, Y., & Lim, H. (2020).
  • Liu, Z., et al. (2021). The 2-quinolone scaffold in medicinal chemistry: a review of recent developments. European Journal of Medicinal Chemistry.
  • Abdel-Ghani, A. A., & Amaal, A. A. (2017). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Nilsen, A., et al. (2014). Discovery, Synthesis and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, 57(9), 3818-3834. [Link]

  • Wenjie, X., et al. (2020). N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification. European Journal of Medicinal Chemistry, 188, 112022. [Link]

  • Domling, A. (2013). The quinolone antibiotics: a journey from obscurity to blockbuster drugs.
  • Valderrama, J. A., et al. (2007). Synthesis and evaluation of pyrimido[4,5-b]quinoline-2,4,5,10-tetraones as potential anticancer agents. Bioorganic & Medicinal Chemistry, 15(12), 4058-4066.
  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research, 16(5), 215-224.
  • Cross, R. M., et al. (2010). Endochin Optimization: Structure-Activity and Structure-Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-Quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, 53(19), 7076-7094. [Link]

  • Martins, D. A., et al. (2016). Norfloxacin and N-Donor Mixed-Ligand Copper(II) Complexes: Synthesis, Albumin Interaction, and Anti-Trypanosoma cruzi Activity. Bioinorganic Chemistry and Applications. [Link]

  • Kurasawa, Y., et al. (2012). Quinolone Analogs 11: Synthesis of Novel 4-Quinolone-3-Carbohydrazide Derivatives with Antimalarial Activity. Journal of Heterocyclic Chemistry, 49(2), 288-292.
  • Ismail, E. M. O. A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(16), 4967. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Wube, A. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5730. [Link]

Sources

Unveiling the Bioactive Potential of 4-methoxy-N-methyl-2-quinolone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the biological activities of 4-methoxy-N-methyl-2-quinolone, a heterocyclic compound belonging to the quinolone family. Synthesizing current research on closely related analogs and the broader class of quinolones, this document offers valuable insights for researchers, scientists, and drug development professionals. The guide delves into the compound's potential anticancer and antimicrobial properties, explores its likely mechanisms of action, and provides detailed experimental protocols for its investigation.

Introduction: The Quinolone Scaffold in Drug Discovery

The quinolone structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Historically recognized for their potent antibacterial effects, quinolone derivatives have emerged as promising candidates in oncology, virology, and immunology.[2][3] The versatility of the quinolone scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. This guide focuses specifically on this compound, a derivative with significant therapeutic potential awaiting full exploration.

Anticipated Biological Activities and Therapeutic Potential

Based on the extensive body of research surrounding quinolone derivatives, this compound is predicted to exhibit significant biological activities, primarily in the realms of oncology and microbiology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of 2-quinolone derivatives.[4] These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and prostate.[2][5] The introduction of a methoxy group at the C4 position and a methyl group at the N1 position, as seen in the subject compound, is a common strategy in the design of novel anticancer agents to enhance potency and modulate pharmacokinetic properties.

The anticancer effects of quinolones are often attributed to their ability to induce cell cycle arrest and apoptosis.[4] For instance, certain 4-phenyl-2(1H)-one analogs have been shown to induce G2/M phase arrest in cancer cells.[4]

Antimicrobial Activity

The quinolone class of compounds is well-established for its broad-spectrum antibacterial activity.[3][6] The primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[7][8] While many clinically used quinolones are fluoroquinolones, the core quinolone structure itself possesses intrinsic antimicrobial properties. The specific antimicrobial spectrum and potency of this compound warrant detailed investigation, but it is plausible that it will exhibit activity against both Gram-positive and Gram-negative bacteria.

Elucidating the Mechanism of Action: A Multi-pronged Approach

The biological effects of this compound are likely mediated through multiple cellular pathways. Understanding these mechanisms is critical for its development as a therapeutic agent.

Inhibition of Topoisomerases

A primary and well-documented mechanism of action for quinolones is the inhibition of topoisomerase enzymes.[7][9][10] In bacterial cells, the targets are DNA gyrase and topoisomerase IV.[8] In eukaryotic cells, particularly cancer cells, quinolones can inhibit topoisomerase I and II, leading to DNA damage and apoptosis.[1] It is highly probable that this compound exerts its anticancer effects through a similar mechanism.

Topoisomerase_Inhibition Compound This compound Topoisomerase Topoisomerase I/II (Cancer Cells) DNA Gyrase/Topo IV (Bacteria) Compound->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Blocked Topoisomerase->DNA_Replication Disrupts Cell_Death Apoptosis (Cancer Cells) Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action via topoisomerase inhibition.

Modulation of Cellular Signaling Pathways

Beyond direct DNA interaction, quinolone derivatives have been shown to modulate various intracellular signaling pathways implicated in cancer cell proliferation and survival. These pathways include:

  • PI3K/Akt/mTOR Pathway: This is a critical pathway for cell growth and survival, and its inhibition is a key strategy in cancer therapy.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.

Further investigation is required to determine if this compound interacts with these or other signaling cascades.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such investigations.

In Vitro Anticancer Activity Assessment

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Incubate_1 Incubate for 48-72h Treat_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 4h Add_MTT->Incubate_2 Add_DMSO Add DMSO to Solubilize Incubate_2->Add_DMSO Read_Absorbance Measure Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

This technique is used to determine the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vitro Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative IC50 values for structurally related 2-quinolone derivatives against various cancer cell lines, providing a benchmark for expected potency.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
4-Anilino-8-methoxyquinolineBGC-823 (Gastric)4.65[11]
4-Anilino-8-methoxyquinolineHeLa (Cervical)7.15[11]
4-alkoxy-2-arylquinoline (14m)LOX IMVI (Melanoma)0.116[12]
4-alkoxy-2-arylquinoline (14m)SR (Leukemia)0.133[12]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related compounds, it is anticipated to possess both anticancer and antimicrobial activities, likely mediated through the inhibition of topoisomerase enzymes. The experimental protocols detailed in this guide provide a clear and robust pathway for the comprehensive evaluation of its biological potential.

Future research should focus on a systematic in vitro evaluation against a broad panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency. Subsequent mechanistic studies should aim to definitively identify its molecular targets and signaling pathways. Successful in vitro findings will pave the way for preclinical in vivo studies to assess its efficacy and safety in animal models. The insights gained from these investigations will be crucial in unlocking the full therapeutic potential of this compound.

References

  • Abdel-Ghani A.A., Amaal A.A. Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Molecules. 2011;16(9):7597-7607. [Link]

  • Al-Omair, M. A., et al. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules. 2021;26(15):4636. [Link]

  • Chen, Y., et al. Synthesis and anticancer activity of novel 2-quinolone derivatives. Molecules. 2016;21(11):1579. [Link]

  • Bouone, Y. O., et al. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. 2023;13(34):23865-23880. [Link]

  • Bush, N. G., et al. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. 2020;25(23):5656. [Link]

  • Fathy, M., et al. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Pharmaceuticals. 2021;14(10):1044. [Link]

  • Li, X., et al. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2017;22(9):1443. [Link]

  • Amanote. Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)pyridin-2-Amines as a New Class of Tubulin Polymerization Inhibitors by Xiao-Feng. Amanote Research. [Link]

  • Hooper, D. C. Mechanism of Quinolone Action and Resistance. The Journal of antimicrobial chemotherapy. 1999;43(suppl_2):1-5. [Link]

  • Aldred, K. J., et al. Quinolone antibiotics. MedChemComm. 2019;10(9):1736-1744. [Link]

  • Abdou, M. M. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc. 2014;2014(3):1-46. [Link]

  • Bouzina, A., et al. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. 2022;12(45):29453-29462. [Link]

  • Ukrpromzrazok. ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]

  • Bush, N. G., et al. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ResearchGate. [Link]

  • Singh, R., et al. Quinolones Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences Review and Research. 2011;6(1):33-40. [Link]

  • Bush, N. G., et al. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. 2020;25(23):5656. [Link]

  • Vila, J., et al. Mechanism of action of and resistance to quinolones. Microbial Biotechnology. 2009;2(1):1-14. [Link]

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. 2019;62(16):7475-7495. [Link]

  • Gonzalez-Bello, C. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics. 2021;10(1):67. [Link]

  • Hiasa, H., et al. Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy. 2005;49(6):2352-2357. [Link]

  • Ruiu, S., et al. Investigations on the 4-quinolone-3-carboxylic acid motif part 5: modulation of the physicochemical profile of a set of potent and selective cannabinoid receptor 2 (CB2) agonists. Journal of Medicinal Chemistry. 2013;56(17):6956-6972. [Link]

  • Mijin, D. Z., et al. Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. ResearchGate. [Link]

  • Szymański, P., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2022;27(1):163. [Link]

Sources

discovery and isolation of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 4-methoxy-N-methyl-2-quinolone

Foreword

The quinolone scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" that is foundational to numerous natural products and synthetic drugs with a vast array of biological activities.[1] Within this family, the 2-quinolone core is of particular interest, exhibiting potent antibacterial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific, naturally occurring derivative: This compound (also known as 4-methoxy-1-methylquinolin-2-one). This alkaloid has demonstrated significant bioactivity, notably against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of considerable interest for drug development professionals.[3]

This document provides a comprehensive overview of the discovery, natural sources, laboratory isolation, and chemical synthesis of this target molecule. It is designed for researchers and scientists, offering not just protocols, but the underlying scientific rationale to empower effective application and further innovation.

Part 1: Discovery and Natural Occurrence

The precise first discovery of this compound is not prominently documented in modern databases, suggesting its initial characterization may have occurred in earlier literature. However, it is well-established as a natural product, primarily isolated from plants of the Rutaceae family, commonly known as the citrus family. This family is a rich source of quinoline and quinolone alkaloids.[4]

Key natural sources identified for this compound include:

  • Zanthoxylum monophyllum : A phytochemical study of this plant led to the isolation and identification of the compound, where its potent activity against MRSA was highlighted.[3]

  • Zanthoxylum nitidum : This herb is another confirmed source from which this compound has been isolated.[5][6]

  • Evodia rutaecarpa (now Tetradium ruticarpum): While not a direct confirmed source of this specific molecule, this plant is known to produce a wide variety of structurally similar 2-alkyl-4(1H)-quinolone alkaloids, making it a plausible source.[1][7]

The natural occurrence of this compound, particularly in plants with a history in traditional medicine, provides a strong impetus for its further investigation as a potential therapeutic agent.

Part 2: Isolation from Natural Sources

The isolation of this compound from plant material relies on standard phytochemical techniques for alkaloid extraction. The general strategy involves solvent extraction, acid-base partitioning to selectively isolate basic alkaloids, and subsequent chromatographic purification.

The following is a representative, step-by-step protocol synthesized from established methods for isolating alkaloids from Zanthoxylum and related species.[8]

Experimental Protocol: Isolation from Zanthoxylum Bark

Rationale: This protocol is designed to efficiently separate the slightly basic alkaloid from a complex mixture of plant metabolites. The acid-base partitioning is the critical step, leveraging the nitrogen atom's ability to be protonated, rendering the molecule water-soluble and separating it from neutral compounds like lipids and terpenes.

Step 1: Extraction

  • Obtain dried, powdered root or stem bark of Zanthoxylum nitidum (1.0 kg).

  • Macerate the plant material in methanol (5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the mixture and collect the methanol extract. Repeat the extraction process two more times with fresh methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Step 2: Acid-Base Partitioning

  • Suspend the crude extract in a 3% aqueous sulfuric acid solution (1 L).

  • Perform a liquid-liquid extraction of this acidic solution with ethyl acetate (3 x 1 L) to remove neutral and acidic compounds. Discard the organic (ethyl acetate) layers.

  • Carefully basify the remaining aqueous layer to a pH of 8-9 using concentrated ammonia solution. The protonated alkaloids will be neutralized, becoming insoluble in water.

  • Extract the basified aqueous solution with ethyl acetate (3 x 1 L). The target alkaloid will now move into the organic layer.

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification

  • Prepare a silica gel column (e.g., 60 Å, 230-400 mesh) using a slurry packing method with n-hexane.

  • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 95:5 to 50:50 n-hexane:ethyl acetate).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 366 nm) and using Dragendorff's reagent, which gives a characteristic orange-red color with alkaloids.[8]

  • Combine fractions containing the pure compound (as determined by TLC) and concentrate to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/ethyl acetate.

G cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification plant Powdered Zanthoxylum Bark methanol Maceration in Methanol plant->methanol crude_extract Crude Methanolic Extract methanol->crude_extract acidify Suspend in 3% H₂SO₄ crude_extract->acidify wash Wash with Ethyl Acetate (Removes Neutrals) acidify->wash basify Basify to pH 8-9 with NH₄OH wash->basify extract_alkaloid Extract with Ethyl Acetate basify->extract_alkaloid crude_alkaloid Crude Alkaloid Fraction extract_alkaloid->crude_alkaloid column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) crude_alkaloid->column fractions Fraction Collection & TLC Analysis column->fractions pure_product Pure this compound fractions->pure_product

Fig 1. Workflow for the isolation of this compound from plant material.

Part 3: Chemical Synthesis Strategies

While the compound is naturally available, chemical synthesis provides a reliable and scalable alternative for producing the molecule and its analogs for research purposes. A logical synthetic approach involves the initial formation of a 4-hydroxy-2-quinolone core, followed by selective methylation. A plausible two-step synthesis is outlined below, combining established methods for quinolone formation and subsequent alkylation.[6][9]

Experimental Protocol: Two-Step Synthesis

Rationale: The synthesis begins with the creation of the core heterocyclic structure. The final step is a nucleophilic substitution where the oxygen on the 4-hydroxy group acts as a nucleophile to attack an electrophilic methyl source (methyl iodide), forming the methoxy ether.

Step 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one

  • This precursor can be synthesized via several established routes, often starting from N-methylaniline and a malonic acid derivative.

  • A common method involves the reaction of N-methylaniline with diethyl malonate, followed by thermal cyclization at high temperatures (around 250 °C).

  • The resulting 4-hydroxy-1-methylquinolin-2(1H)-one is typically a solid that can be purified by recrystallization.[6]

Step 2: O-Methylation to this compound

  • Dissolve 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

  • Add methyl iodide (CH₃I, 1.2 eq) to the reaction mixture. Methyl iodide serves as the electrophilic source of the methyl group.

  • Heat the reaction mixture to reflux and stir for several hours (reaction progress can be monitored by TLC).

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to separate the desired O-methylated product from any unreacted starting material and potential N-methylated byproducts, although O-methylation is generally favored in this system.[9]

G precursor 4-hydroxy-1-methyl- quinolin-2(1H)-one reaction O-Methylation (SN2 Reaction) precursor->reaction reagents CH₃I (Methyl Iodide) K₂CO₃ (Base) Acetone (Solvent) reagents->reaction product 4-methoxy-N-methyl- 2-quinolone reaction->product

Fig 2. Synthetic pathway for the O-methylation of the 4-hydroxy-2-quinolone precursor.

Part 4: Structural Characterization and Data

PropertyData / Expected CharacteristicsSource / Rationale
Molecular Formula C₁₁H₁₁NO₂PubChem[10]
Molecular Weight 189.21 g/mol PubChem[10]
Appearance White crystalline solid[3]
Mass Spectrometry ESI-MS (m/z): [M+H]⁺ ≈ 190.08Predicted from PubChem[10]
Infrared (IR) ν (cm⁻¹) ~1625 (C=O, C=C)[3]
¹H NMR (CDCl₃) Expected signals: - δ ~8.0-7.2 ppm (m, 4H, Ar-H) - δ ~6.0 ppm (s, 1H, C3-H) - δ ~4.0 ppm (s, 3H, O-CH₃) - δ ~3.7 ppm (s, 3H, N-CH₃)Based on general values for quinolones.
¹³C NMR (CDCl₃) Expected signals: - δ ~165 ppm (C=O) - δ ~160 ppm (C4-O) - δ ~140-115 ppm (Ar-C) - δ ~90 ppm (C3) - δ ~56 ppm (O-CH₃) - δ ~30 ppm (N-CH₃)Based on general values for quinolones.

Interpretation Notes:

  • In the ¹H NMR spectrum, the four aromatic protons would appear as multiplets in the downfield region. The singlet for the proton at the C3 position is characteristic. The two sharp singlets for the O-methyl and N-methyl groups are key identifiers.

  • In the ¹³C NMR spectrum, the carbonyl carbon (C2) is the most downfield signal. The carbon attached to the methoxy group (C4) would also be significantly downfield. The chemical shifts of the methyl groups are highly characteristic.

Conclusion

This compound stands out as a promising natural product due to its validated antibacterial activity. This guide has detailed its origins in the plant kingdom and provided robust, representative frameworks for both its isolation from natural sources and its de novo chemical synthesis. The provided protocols, rooted in established chemical principles, offer a solid foundation for researchers to produce and further investigate this molecule. Future research should focus on elucidating its precise mechanism of action against MRSA, exploring its broader pharmacological profile, and synthesizing novel analogs to optimize its therapeutic potential.

References

  • K. Mohan et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. Available at: [Link]

  • Rodríguez-Guzmán, R. et al. (2010). Xenobiotic Biotransformation of this compound, Isolated from Zanthoxylum monophyllum. Natural Product Communications, 5(9), 1463-1464. Available at: [Link]

  • Grundon, M. F., & Ramachandran, V. N. (1981). Synthesis of some 2‐alkyl‐4‐quinolone and 2‐alkyl‐4‐methoxyquinoline alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 633-635. Available at: [Link]

  • Leonard, N. J. et al. (1946). Synthesis of 4-hydroxyquinolines. VI. Synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281. Available at: [Link]

  • Selvi, S. T. et al. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ARKIVOC, 2006(x), 82-88. Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-1-methylquinolin-2-one. Retrieved from [Link]

  • Chen, I. S. et al. (2009). New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa. Planta Medica, 75(09), PJ33. Available at: [Link]

  • Chen, T. H. et al. (2011). Synthesis and anti-inflammatory effect of four rutaecarpine metabolites. Journal of Traditional and Complementary Medicine, 22(1,2), 37-46. Available at: [Link]

  • Jiang, B., & Yin, J. (2015). Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components. Chinese Medicine, 10(1), 1-10. Available at: [Link]

  • Arctom. (n.d.). 4-Methoxy-1-methylquinolin-2-one. Retrieved from [Link]

  • El Hazzat, M. et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC advances, 13(45), 31635–31644. Available at: [Link]

  • Yeshak, M. Y. et al. (2022). Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro). Molecules, 27(19), 6520. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-2-quinolone, a member of the quinolone alkaloid family, is a heterocyclic organic compound with a growing profile of interest in medicinal chemistry and drug discovery. The quinolone scaffold itself is a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, offering foundational knowledge for researchers engaged in its synthesis, characterization, and application in drug development programs. This particular derivative is a naturally occurring alkaloid found in the herbs of Zanthoxylum nitidum.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in experimental settings.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
CAS Number 32262-18-3[3]
Physical State and Solubility

The solubility of quinolone derivatives is largely dictated by their structural features. The quinoline core imparts a degree of lipophilicity, while the methoxy and N-methyl groups can influence interactions with various solvents. Generally, quinolones exhibit limited solubility in water and greater solubility in organic solvents.[5]

Predicted Solubility Profile:

SolventSolvent TypePredicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSparingly Soluble to Soluble
WaterPolar ProticPoorly Soluble

The "like dissolves like" principle suggests that polar aprotic solvents like DMSO and DMF would be effective for solubilizing this compound due to their ability to engage in dipole-dipole interactions. Polar protic solvents such as methanol and ethanol are also expected to be good solvents.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of N-methyl-2-quinolone provides a foundational understanding of the fragmentation pattern expected for this compound.[6][7] The primary fragmentation is anticipated to involve the loss of carbon monoxide (CO, 28 mass units) from the molecular ion.[7]

Predicted Fragmentation Pattern:

M [M]+• m/z = 189 M_minus_CO [M-CO]+• m/z = 161 M->M_minus_CO - CO M_minus_CO_minus_H [M-CO-H]+ m/z = 160 M_minus_CO->M_minus_CO_minus_H - H•

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, the chemical shifts of structurally similar compounds, such as 6-methoxy-4-phenylquinoline and 4-(2-chlorophenyl)-6-methoxyquinoline, can be used for predictive analysis.[8]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-CH₃3.6 - 3.8s
O-CH₃3.8 - 4.0s
H-36.0 - 6.2s
Aromatic Protons7.0 - 8.0m

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
N-CH₃29 - 31
O-CH₃55 - 57
C-395 - 100
Aromatic Carbons110 - 145
C-4160 - 165
C-2 (C=O)165 - 170
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide)1650 - 1680Strong
C=C (Aromatic)1500 - 1600Medium to Strong
C-O (Aryl Ether)1230 - 1270 (asymmetric) 1020 - 1075 (symmetric)Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

Synthesis and Reactivity

The synthesis of 4-quinolones can be achieved through various methods, with microwave-assisted synthesis being a modern and efficient approach.[9] A common strategy involves the condensation of an appropriately substituted aniline with a malonic acid derivative.[10]

Representative Synthetic Workflow

Aniline N-methyl-m-anisidine Intermediate Enamine Intermediate Aniline->Intermediate MalonicEster Dimethyl malonate MalonicEster->Intermediate Quinolone 4-hydroxy-N-methyl-2-quinolone Intermediate->Quinolone Cyclization FinalProduct This compound Quinolone->FinalProduct Methylation (e.g., CH₃I, base)

Caption: A plausible synthetic route to this compound.

The reactivity of the quinolone ring is influenced by its electron distribution. The electron-withdrawing nature of the carbonyl group and the electron-donating effect of the methoxy group will dictate its susceptibility to electrophilic and nucleophilic attack. The nitrogen atom can also participate in reactions, particularly quaternization. The reactivity of 4-methoxy-2-quinolones suggests they can undergo various transformations, including electrophilic substitution on the benzene ring and reactions at the C3 position.

Biological and Pharmacological Context

The quinolone core is a well-established pharmacophore with broad-spectrum antimicrobial activity.[11] N- and O-methylated quinolones have demonstrated biological activities, including quorum sensing modulation, which is a key communication system in bacteria and a target for novel anti-infective therapies.[6] The methoxy group, in particular, has been shown to influence the biological activity of quinoline derivatives.[12]

Experimental Protocols

Protocol 1: General Synthesis of a 4-Hydroxy-2-Quinolone Precursor

This protocol is a generalized procedure based on common methods for quinolone synthesis and would require optimization for the specific synthesis of the 4-hydroxy precursor to this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-methyl-m-anisidine (1 equivalent) and dimethyl malonate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.

  • Reaction: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-hydroxy-N-methyl-2-quinolone intermediate.

Protocol 2: O-Methylation to Yield this compound
  • Reaction Setup: Dissolve the 4-hydroxy-N-methyl-2-quinolone intermediate (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetone.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

This compound represents a molecule of significant interest within the broader class of quinolone alkaloids. This guide has synthesized the available chemical and physical property data, drawing upon information from closely related analogs where direct experimental values are not yet published. The provided spectroscopic predictions, synthetic outlines, and biological context serve as a valuable resource for researchers. Further experimental validation of the predicted properties and exploration of the biological activities of this specific quinolone are warranted to fully unlock its potential in drug discovery and development.

References

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry.
  • Dwyer, D. J., Collins, J. J., & Walker, G. C. (2015). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]

  • Clugston, D. M., & MacLean, D. B. (1965). Mass Spectra of oxygenated quinolines. ResearchGate. [Link]

  • SUPPORTING MATERIALS. (n.d.).
  • Mass Spectra of oxygenated quinolines. (1966). ResearchGate. [Link]

  • Abdou, M. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Selvi, S. T. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ResearchGate. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
  • This compound (C11H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Tucker, G. F. (1951). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism1. Journal of the American Chemical Society.
  • Takeda, K., et al. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega. [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • 7-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • 4-Methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2020). MDPI. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). NIH. [Link]

  • DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. (2022). Aina. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.
  • 6-Methoxy-1-methyl-2(1H)-quinolinone. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). MilliporeSigma.
  • Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. (2020). ResearchGate. [Link]

  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (2010). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Evaluation of 4-Methoxy-N-methyl-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on a specific, yet promising, member of this family: 4-methoxy-N-methyl-2-quinolone. We will delve into the synthetic pathways for this core molecule, explore potential derivatization strategies to generate novel analogs, and provide detailed protocols for the evaluation of their biological potential, particularly in the realms of antimicrobial and anticancer research. This document is intended to serve as a comprehensive resource for researchers aiming to design and develop new therapeutic agents based on the this compound framework.

Introduction: The Significance of the Quinolone Scaffold

Quinolone and its derivatives are heterocyclic organic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties.[1] From the first-generation antibacterial agent nalidixic acid to the broad-spectrum fluoroquinolones, this class of compounds has been instrumental in combating infectious diseases. Beyond their antimicrobial effects, quinolone derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antifungal agents.[1]

The biological activity of quinolones is intricately linked to their chemical structure, with modifications at various positions on the bicyclic ring system leading to profound changes in their therapeutic properties. The core structure of this compound presents a unique combination of a methoxy group at the 4-position and a methyl group on the nitrogen atom, offering a distinct electronic and steric profile for further chemical exploration. This guide will provide the foundational knowledge and practical methodologies to unlock the therapeutic potential of its derivatives.

Synthesis of the Core Moiety: this compound

The synthesis of the this compound core is a critical first step in the development of its derivatives. While various methods for quinolone synthesis exist, a particularly efficient approach involves microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating methods.[2]

Recommended Synthetic Pathway: Microwave-Assisted Synthesis

This method leverages the reaction between an appropriately substituted aniline and a malonic acid derivative, followed by cyclization and subsequent methylation.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: O-Methylation A N-methylaniline C 4-Hydroxy-1-methyl-2(1H)-quinolone A->C Microwave Irradiation, Eaton's Reagent or p-TSA B Diethyl Malonate B->C D 4-Hydroxy-1-methyl-2(1H)-quinolone F This compound D->F Base (e.g., K2CO3), Solvent (e.g., DMF) E Methyl Iodide (CH3I) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-1-methyl-2(1H)-quinolone

  • In a microwave-safe vessel, combine N-methylaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Add a catalytic amount of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or p-toluenesulfonic acid (p-TSA).

  • Seal the vessel and subject it to microwave irradiation (e.g., 100-150 W) at a temperature of 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-hydroxy-1-methyl-2(1H)-quinolone.

  • Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Dissolve 4-hydroxy-1-methyl-2(1H)-quinolone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • To this suspension, add methyl iodide (CH₃I) (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-6 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into cold water.

  • The product, this compound, will precipitate out and can be collected by filtration.

  • Wash the solid with water and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed for further purification.

Derivatization Strategies: Exploring Chemical Diversity

The this compound scaffold offers several positions for chemical modification to generate a library of novel derivatives. The primary sites for derivatization are the C3 position of the quinolone ring and the aromatic ring (positions C5, C6, C7, and C8).

Diagram of Potential Derivatization Sites:

Caption: Key derivatization sites on the this compound core.

Modification at the C3-Position

The C3 position is often targeted for introducing various side chains, which can significantly influence the biological activity.

  • Acylation: Introduction of an acyl group can be achieved through Friedel-Crafts acylation or by reacting the lithiated intermediate of the core with an acyl chloride.

  • Alkylation: Alkyl chains can be introduced at the C3 position, and studies have shown that the length of the alkyl chain can impact antimicrobial activity.[3][4]

  • Mannich Reaction: This reaction can be employed to introduce aminomethyl groups at the C3 position, which can enhance water solubility and provide a handle for further modifications.

Substitution on the Aromatic Ring (C5-C8)

Modifications on the benzene ring can modulate the electronic properties and lipophilicity of the molecule.

  • Halogenation: Introduction of halogens (F, Cl, Br) at positions C6 or C7 has been shown to enhance the antibacterial activity of quinolones.[3]

  • Nitration: Nitration of the aromatic ring, followed by reduction to an amino group, provides a versatile intermediate for the synthesis of a wide range of derivatives.

  • Suzuki and Sonogashira Coupling: For derivatives with a halogen on the aromatic ring, palladium-catalyzed cross-coupling reactions can be used to introduce aryl, heteroaryl, or alkynyl groups.

Biological Evaluation: Unveiling Therapeutic Potential

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activities. Based on the known pharmacology of the broader quinolone class, the primary areas of investigation are typically antimicrobial and anticancer activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.[5][6] It quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][6]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Streak the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][6]

Data Presentation:

DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Compound 1
Compound 2
...
Ciprofloxacin
Amphotericin B
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9] It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control (cells in medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Data Presentation:

DerivativeIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Compound 1
Compound 2
...
Doxorubicin

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is yet to be extensively established, general trends from the broader quinolone family can provide valuable guidance for rational drug design.

  • N1-Substitution: The N-methyl group in the core structure is a key feature. Exploring other small alkyl or substituted alkyl groups at this position could influence activity.

  • C3-Position: The introduction of various functional groups at the C3 position is a common strategy to modulate the biological activity of quinolones. The nature, size, and electronic properties of the substituent can have a significant impact.

  • Aromatic Ring Substituents: As mentioned earlier, halogenation at C6 and C7 is a well-known strategy to enhance antibacterial potency. The position and nature of substituents on the benzene ring can affect interactions with biological targets and pharmacokinetic properties.

Diagram of a Hypothetical SAR:

G cluster_C3 C3-Derivatives cluster_Aromatic Aromatic Ring Derivatives Core This compound C3_Alkyl Alkyl Chain (Length dependent activity) Core->C3_Alkyl C3_Aryl Aryl/Heteroaryl (Potential for enhanced anticancer activity) Core->C3_Aryl Aro_Halo Halogen (C6/C7) (Enhanced antimicrobial activity) Core->Aro_Halo Aro_Nitro Nitro Group (C6) (Potential for diverse functionalization) Core->Aro_Nitro

Caption: Hypothetical structure-activity relationships for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis of the core molecule, strategies for its derivatization, and detailed protocols for the evaluation of its antimicrobial and anticancer potential.

Future research in this area should focus on the systematic synthesis and screening of a diverse library of derivatives to establish concrete structure-activity relationships. Further mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. The methodologies and insights presented herein are intended to empower researchers to explore the full therapeutic potential of this intriguing class of compounds.

References

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 110. [Link]

  • Yeh, J. Y., et al. (2012). Synthesis and anticancer activity of novel 2-quinolone derivatives. Molecules, 17(11), 13484-13501. [Link]

  • Gholamzadeh, M., et al. (2020). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. Iranian Journal of Biotechnology, 18(3), e2534. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed, 31410781. [Link]

  • Selvi, S. T. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ResearchGate. [Link]

  • Khamkhenshorngphanuch, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]

  • Singh, P., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules, 27(22), 7799. [Link]

  • Abdel-Wahab, B. F., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Machado, D., et al. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Journal of Molecular Structure, 1311, 138245. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Khamkhenshorngphanuch, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. ResearchGate. [Link]

  • Britton, E. R., et al. (2020). MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives. ResearchGate. [Link]

  • El-Faham, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(33), 22965-22976. [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

  • Al-Warhi, T., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(6), 3681-3696. [Link]

  • Khamkhenshorngphanuch, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed, 32635479. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Eguchi, H., et al. (1998). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Bioorganic & Medicinal Chemistry Letters, 8(15), 1969-1972. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Leong, C. O., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31(26), 3025-3046. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Li, Y., et al. (2025). Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives. Chinese Journal of Organic Chemistry, 45(10), 3939-3949. [Link]

  • Ferretti, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5439. [Link]

Sources

An In-depth Technical Guide to 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-quinolone scaffold is a foundational structure in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 4-methoxy-N-methyl-2-quinolone, providing a comprehensive overview of its chemical characteristics, synthesis, and known biological context. We will delve into the causality behind synthetic strategies, explore its relationship with pharmacologically active analogs, and present detailed experimental protocols. This document serves as a technical resource for researchers aiming to explore the therapeutic potential and biochemical applications of this and related quinolone compounds.

Introduction: The Significance of the 2-Quinolone Core

The quinoline and quinolone ring systems are heterocyclic aromatic structures of significant interest in drug discovery.[1] Derivatives built upon this scaffold have demonstrated a vast array of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective activities.[1][3] The 2-quinolone (or carbostyril) core, in particular, is present in numerous natural products and synthetic compounds, showcasing its versatility as a pharmacophore.[2]

The molecule of interest, This compound (also known as 4-methoxy-1-methylquinolin-2-one), belongs to this important class.[4] Its structure is characterized by a quinolone core with a methoxy group at the C4 position and a methyl group on the ring nitrogen (N1). These substitutions are not merely decorative; they critically influence the molecule's electronic properties, solubility, and ability to interact with biological targets. Understanding the role of these specific functional groups is key to appreciating its potential and designing future analogs.

Chemical Properties and Synthesis

Structural Information
  • Molecular Formula: C₁₁H₁₁NO₂[4]

  • Molecular Weight: 189.21 g/mol [5]

  • IUPAC Name: 4-methoxy-1-methylquinolin-2-one[4]

  • CAS Number: 32262-18-3[5]

Synthetic Strategy: N-Alkylation and O-Alkylation

The synthesis of this compound typically builds upon the more common 4-hydroxy-2-quinolone scaffold. The process involves two key transformations: methylation of the nitrogen at position 1 and methylation of the hydroxyl group at position 4.

A common precursor is 4-hydroxy-1-methyl-2-quinolone.[6] The final methoxy group is installed via an O-methylation reaction. It has been reported that reacting 4-hydroxy-2-quinolone with methyl iodide can result in a mixture of the O-methylated product (4-methoxy-2-quinolone) and the N,O-dimethylated product (4-methoxy-1-methyl-2-quinolone), highlighting the competitive nature of N- vs. O-alkylation.[7] The choice of base and reaction conditions is therefore critical to direct the reaction towards the desired product. Stronger bases tend to favor O-alkylation.

The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate cluster_reaction2 Alkylation Steps cluster_product Final Product Aniline Aniline Cyclization Thermal Cyclization (e.g., Conrad-Limpach) Aniline->Cyclization MalonicEster Diethyl Malonate MalonicEster->Cyclization HQ 4-Hydroxy-2-quinolone Cyclization->HQ N_Methylation N-Methylation (e.g., CH₃I, Base) HQ->N_Methylation Step 1 O_Methylation O-Methylation (e.g., CH₃I, Base) N_Methylation->O_Methylation Step 2 (Intermediate: 4-hydroxy-1-methyl-2-quinolone) FinalProduct 4-methoxy-N-methyl- 2-quinolone O_Methylation->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Pharmacological Context

While specific bioactivity data for this compound itself is not extensively documented in readily available literature, its structural analogs provide a strong basis for predicting its potential pharmacological profile. The broader quinolone class is renowned for its antimicrobial properties.[3][8]

Antimicrobial Potential

Quinolones are a major class of synthetic antibiotics that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9][10][11][12] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[11] By stabilizing the enzyme-DNA complex in a cleaved state, quinolones introduce double-strand breaks into the bacterial chromosome, leading to cell death.[9][13]

The specific substituents on the quinolone ring are critical for activity. For example:

  • A methoxy group at the C8 position has been linked to increased activity against anaerobic bacteria and resistant strains of S. aureus.[8]

  • Long alkyl chains at the C3 position of the 4-hydroxy-2-quinolone scaffold have been shown to impact antimicrobial and antifungal activities.[14][15]

Given these structure-activity relationships (SAR), it is plausible that this compound could exhibit antimicrobial properties. Its methoxy group might enhance its potency or broaden its spectrum compared to unsubstituted analogs.

Anticancer and Anti-inflammatory Activities

Beyond antimicrobial effects, the quinolone scaffold is recognized for anticancer and anti-inflammatory potential.[1]

  • Anticancer: Certain 4-anilinoquinoline derivatives have shown potent inhibitory effects on cancer cell lines like HeLa and BGC-823, in some cases exceeding the activity of the standard drug gefitinib.[16]

  • Anti-inflammatory: Derivatives of 4-hydroxy-2-quinolinone have been investigated as dual-acting antioxidant and anti-inflammatory agents, with some showing promising inhibition of enzymes like lipoxygenase (LOX).[1] A 4-methoxy-cinnamic acid derivative, for instance, showed an IC₅₀ value of 70.0 μM against LOX.[1]

The table below summarizes the activity of some structurally related quinolone derivatives to provide context.

Compound ClassTarget/ActivityReported IC₅₀ / MICReference
4-AnilinoquinolinesHeLa, BGC-823 (Anticancer)3.63–11.10 µM[16]
4-Hydroxy-2-quinolonesAspergillus flavus (Antifungal)IC₅₀ as low as 70.97 µg/mL[14]
Quinolone-Cinnamic HybridsLipoxygenase (Anti-inflammatory)52.5 - 85.5 µM[1]
Bacterial Alkyl-QuinolonesVibrio harveyi (Antibacterial)MIC = 450 µg/mL[17]

Postulated Mechanism of Action

Based on the well-established mechanism of the quinolone antibiotic class, the primary hypothesis for this compound's potential antimicrobial action is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_enzyme Target Enzymes Quinolone 4-methoxy-N-methyl- 2-quinolone Gyrase DNA Gyrase Quinolone->Gyrase Inhibits Religation TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits Religation DNA Bacterial Chromosome Gyrase->DNA Cleaves DNA for Supercoiling Control DSB Double-Strand Breaks Gyrase->DSB Stabilizes Cleaved Complex TopoIV->DNA Cleaves DNA for Supercoiling Control TopoIV->DSB Stabilizes Cleaved Complex Death Cell Death DSB->Death Leads to

Caption: Postulated mechanism of antimicrobial action for quinolone compounds.

The process can be broken down as follows:

  • Enzyme Binding: DNA gyrase and topoisomerase IV create transient double-strand breaks in DNA to manage supercoiling during replication.[11]

  • Quinolone Intercalation: The quinolone molecule inserts into this enzyme-DNA complex.

  • Inhibition of Ligation: It inhibits the enzyme's ability to reseal the DNA break.[13]

  • Formation of Toxic Lesions: This stabilized "cleavage complex" becomes a toxic roadblock for DNA replication forks.

  • Chromosome Fragmentation: The accumulation of these lesions leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[12]

Key Experimental Protocol: Synthesis of a 4-Hydroxy-2-quinolone Analog

Reproducibility is the cornerstone of scientific advancement. This section provides a detailed, field-proven protocol for the synthesis of 3-alkyl-4-hydroxy-2-quinolone analogs, which serves as a foundational method that can be adapted for the synthesis of precursors to this compound. This protocol is based on methodologies described in the literature for similar compounds.[14][15]

Objective: To synthesize a 3-alkyl-4-hydroxy-2-quinolone derivative from a substituted isatoic anhydride.

Materials:

  • Substituted Isatoic Anhydride (1.0 eq)

  • Methyl Iodide or Ethyl Iodide (for N-alkylation)

  • Dimethylformamide (DMF), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Appropriate long-chain fatty acid methyl ester (e.g., Methyl laurate) (1.0 eq)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Step 1: N-Alkylation of Isatoic Anhydride

    • To a solution of the substituted isatoic anhydride in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the alkyl iodide (e.g., methyl iodide) and stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-alkylated intermediate.

  • Step 2: Condensation with Fatty Acid Ester

    • Dissolve the N-alkylated intermediate (1.0 eq) and the fatty acid methyl ester (1.0 eq) in anhydrous DMF.

    • Add sodium hydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at 100 °C for 12 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

  • Step 3: Cyclization and Work-up

    • Acidify the aqueous mixture with concentrated HCl to pH 2-3. This will induce the cyclization and precipitation of the crude product.

    • Filter the resulting solid, wash with water, and dry under vacuum.

  • Step 4: Purification

    • Purify the crude solid using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 1:4 EtOAc/Hexanes).

    • Combine the fractions containing the desired product and evaporate the solvent to yield the pure 3-alkyl-4-hydroxy-2-quinolone analog.

Causality and Justification:

  • Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the amide in the isatoic anhydride and the α-carbon of the ester for the Claisen-type condensation.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates and is stable at the high temperatures required for the condensation/cyclization step.

  • Acidic Work-up: The final cyclization is an intramolecular reaction that is catalyzed by acid, which protonates the intermediate to facilitate the ring closure.

Conclusion and Future Directions

This compound is a member of a pharmacologically significant class of compounds. While direct biological data on this specific molecule is sparse, the extensive research on its analogs strongly suggests potential for antimicrobial, anticancer, and anti-inflammatory applications. The structure-activity relationships within the quinolone family indicate that the N-methyl and C4-methoxy substitutions are likely to confer unique properties that warrant further investigation.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing a high-yield, scalable synthesis for this compound.

  • Biological Screening: Systematically evaluating its activity against a broad panel of bacterial and fungal pathogens, as well as various cancer cell lines.

  • Mechanistic Studies: If activity is confirmed, elucidating the precise molecular targets and mechanisms of action.

  • Analog Development: Using it as a lead compound to synthesize and test new derivatives to improve potency and selectivity.

This guide provides the foundational knowledge for scientists to embark on such investigations, leveraging the rich history of quinolone chemistry to explore new therapeutic frontiers.

References

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]

  • Biological activity of natural 2-quinolinones. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). MDPI. [Link]

  • This compound (C11H11NO2). (n.d.). PubChemLite. [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2022). RSC Advances. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2021). Molecules. [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). ResearchGate. [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. (2006). ResearchGate. [Link]

  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). (n.d.). ScienceDirect. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2019). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). ResearchGate. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules. [Link]

  • This compound [P04238]. (n.d.). ChemUniverse. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine Drugs. [Link]

  • Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. (2019). ACS Omega. [Link]

  • Mechanism of action of and resistance to quinolones. (2009). Veterinary Microbiology. [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

  • 4-Hydroxy-N-methylcarbostyril | C10H9NO2. (n.d.). PubChem. [Link]

  • [Mechanism of action of quinolones]. (1986). Journal of Antimicrobial Chemotherapy. [Link]

  • Quinolone antibiotics. (2019). MedChemComm. [Link]

  • 2-Methoxy-1-methyl-4-quinolone | C11H11NO2. (n.d.). PubChem. [Link]

  • Mechanism of Quinolone Action and Resistance. (2009). Annual Review of Microbiology. [Link]

Sources

The Therapeutic Potential of 4-Methoxy-N-methyl-2-quinolone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2-one (2-quinolone) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide explores the therapeutic potential of a specific, synthetically accessible derivative: 4-methoxy-N-methyl-2-quinolone . While direct clinical data for this exact molecule is nascent, this document synthesizes preclinical evidence from structurally similar analogs to build a robust hypothesis for its utility, particularly in oncology. We will deconstruct the molecule to analyze the distinct contributions of the 2-quinolone core, the 4-methoxy substituent, and N1-methylation to its potential mechanism of action, synthetic tractability, and preclinical evaluation framework. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel therapeutic agents within the quinolone class.

The 2-Quinolone Core: A Foundation of Biological Activity

The quinoline ring system is a cornerstone of therapeutic chemistry, with derivatives finding applications as antibacterial, anticancer, anti-inflammatory, and anti-HIV agents.[1][2] The 2-quinolone subclass, specifically, has garnered significant interest for its wide array of pharmacological properties.[3] These compounds often exert their effects through mechanisms such as DNA intercalation, inhibition of critical cellular enzymes like topoisomerases, and modulation of protein kinase signaling pathways.[1][4] The inherent planarity of the bicyclic system allows for effective interaction with biological macromolecules, making it an ideal starting point for targeted drug design.

Strategic Substitutions: Unlocking Therapeutic Efficacy

The biological activity of the 2-quinolone core is profoundly influenced by its substitution pattern. The specific placement of functional groups can dictate the molecule's pharmacological profile, target specificity, and pharmacokinetic properties.

The Influence of the 4-Methoxy Group

The substitution at the C4 position is critical. While many analogs feature a 4-hydroxy group, which can be a precursor in synthesis, methylation to a 4-methoxy ether is a key modification.[5] This alteration has several important implications:

  • Modulation of Target Binding: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the molecule's interaction with enzyme active sites. In some fluoroquinolone analogs, a methoxy group at the C8 position has been shown to increase the effectiveness of topoisomerase II inhibition.[6]

  • Physicochemical Properties: The conversion of a hydroxyl to a methoxy group eliminates a hydrogen bond donor, increases lipophilicity, and can improve membrane permeability, potentially enhancing oral bioavailability and cellular uptake.

  • Metabolic Stability: Masking a phenolic hydroxyl group can prevent phase II metabolism (e.g., glucuronidation), thereby increasing the compound's metabolic stability and in vivo half-life.

While some studies on specific quinoline-ciprofloxacin hybrids have noted that a methoxy group can negatively impact activity against certain cancer cell lines, this is highly context-dependent on the overall molecular structure and the specific biological target.[7]

The Role of N1-Methylation

N-alkylation of the quinolone core is a common strategy to fine-tune activity. The addition of a methyl group at the N1 position (N-methylation) can significantly impact a compound's properties:

  • Solubility and Lipophilicity: N-methylation can disrupt crystal lattice packing and alter the planarity of the molecule, which, despite the addition of a hydrophobic methyl group, can sometimes lead to an increase in aqueous solubility.[8]

  • Target Engagement: For certain kinase inhibitors, the N1 position is crucial for activity. However, in some quinoline-chalcone hybrids, N1-methylation was found to be detrimental to activity, highlighting the need for empirical testing for each new scaffold.[4]

  • Pharmacokinetic Profile: N-methylation can block potential metabolic sites and alter the compound's interaction with metabolic enzymes and transporters.

Postulated Mechanism of Action in Oncology

Based on extensive literature on structurally related quinoline and quinolinone derivatives, the primary therapeutic potential for this compound is hypothesized to be in oncology. Several mechanisms are plausible and warrant investigation:

  • Kinase Inhibition: Quinolone derivatives are well-documented inhibitors of various protein kinases crucial for cancer cell proliferation and survival. These include Pim-1, Src, EGFR, and key components of the PI3K/Akt/mTOR pathway.[1][4] The this compound scaffold could potentially engage the ATP-binding pocket of one or more of these kinases.

  • Topoisomerase Inhibition: A classic mechanism for many quinolone-based agents is the inhibition of topoisomerase II, an enzyme essential for DNA replication.[6] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a successful anticancer agent must halt proliferation and induce cell death. Quinolone derivatives frequently cause cell cycle arrest, often at the G2/M or S phase, and trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways.[4][9][10]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of related compounds.

Synthesis_Workflow Proposed Synthetic Workflow Start Isatoic Anhydride Step1 Step 1: N-Methylation Start->Step1 Intermediate1 N-Methyl Isatoic Anhydride Step1->Intermediate1 Reagents1 Reagents: - Methyl Iodide - Base (e.g., DIPEA) - Solvent (e.g., DMAC) Step1->Reagents1 Step2 Step 2: Condensation Intermediate1->Step2 Intermediate2 4-Hydroxy-N-methyl-2-quinolone Step2->Intermediate2 Reagents2 Reagents: - Diethyl Malonate - Strong Base (e.g., NaH) - Solvent (e.g., DMF) Step2->Reagents2 Step3 Step 3: O-Methylation Intermediate2->Step3 Product This compound Step3->Product Reagents3 Reagents: - Methylating Agent (e.g., MeI, TMS-DA) - Base (e.g., K2CO3) - Solvent (e.g., Acetone) Step3->Reagents3

Caption: A proposed three-step synthesis for this compound.

Framework for Preclinical Evaluation

To validate the therapeutic potential of this compound, a structured preclinical evaluation is essential. The following protocols describe self-validating systems for initial in vitro screening.

Protocol: MTT Assay for General Cytotoxicity

This protocol provides a robust method for assessing the effect of the compound on cancer cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this reduction only occurs in metabolically active cells, the amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol details how to determine if the compound's cytotoxic effect is mediated by cell cycle arrest or apoptosis induction.

  • Objective: To analyze the distribution of cells in different phases of the cell cycle and quantify apoptotic cells following treatment.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Co-staining with a viability dye like PI allows for the distinction between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-). [11]* Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then neutralize with serum-containing medium. [11]Centrifuge all collected cells and wash the pellet with cold PBS.

    • Staining for Apoptosis: Resuspend approximately 1x10⁶ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Incubate in the dark for 15 minutes at room temperature.

    • Staining for Cell Cycle: Fix the cell pellet from a separate treatment well in ice-cold 70% ethanol overnight at -20°C. Wash the cells with PBS and then resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes at 37°C.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, use appropriate lasers and filters for FITC and PI. For cell cycle analysis, measure the PI fluorescence.

    • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate cell populations and quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle.

Comparative Analysis of Structurally Related Compounds

To contextualize the potential of this compound, the following table summarizes the reported anticancer activities of various quinoline and quinolinone derivatives. This data provides a benchmark for expected potency.

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀ / ActivityMechanism of ActionReference
2,4-Disubstituted QuinolinesMCF-7 (Breast)Improved antiproliferative activity vs. DoxorubicinCell Cycle Arrest, Apoptosis[2]
Quinoline-Chalcone Hybrid (33)EGFR KinaseIC₅₀ = 37.07 nMEGFR Inhibition[4]
Quinoline-Chalcone Hybrid (39)A549 (Lung)IC₅₀ = 1.91 µMPI3K/Akt/mTOR Inhibition[4]
8-hydroxy-N-methyl-quinoline-5-sulfonamide (3c)C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)IC₅₀ values comparable to cisplatin/doxorubicinApoptosis, p53/p21 upregulation[12]
Bis-quinoline (2a)U937, HL60 (Leukemia)IC₅₀ = 0.7 µM, 0.2 µMDNMT Inhibition[13]
4-Quinolone-3-carboxamide (65)MDA-MB-231 (Breast)CC₅₀ = 7.10 µMApoptosis, S-phase arrest[10]

Future Directions and Conclusion

The in-depth analysis of the 2-quinolone scaffold and the known effects of 4-methoxy and N1-methyl substitutions strongly suggests that This compound is a compound of significant therapeutic interest, particularly in the field of oncology. The logical next steps involve its chemical synthesis and a systematic preclinical evaluation following the frameworks outlined in this guide.

Initial screening should focus on a broad panel of cancer cell lines to identify sensitive histotypes. Subsequent mechanistic studies should aim to identify the primary molecular target(s), likely within the kinome or the topoisomerase family. Favorable in vitro results would provide a strong rationale for advancing the compound into in vivo efficacy studies using relevant xenograft models.

References

  • Lu, Y., et al. (2012). Synthesis and evaluation of quinazolinone derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 785-791.
  • Sliman, M., et al. (2019). Quinoline-2-carboxamides and 2-styrylquinolines as Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 1-10.
  • Al-Trawneh, S. A., & Taha, M. O. (2018). Recent developments of fluoroquinolone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 1245-1259.
  • Le, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059.
  • BenchChem. (2025).
  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30486-30519.
  • Le, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059.
  • Saeed, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6432.
  • Kouznetsov, V. V., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4349-4374.
  • Haggag, Y. A., et al. (2019). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. European Journal of Medicinal Chemistry, 183, 111704.
  • Wang, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 864-872.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104.
  • Mai, A., et al. (2021).
  • Abdel-Aziz, M., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 33-56.
  • Spengler, G., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(4), 381.
  • El-Faham, A., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 11(42), 26031-26038.
  • Ghorab, M. M., et al. (2020). The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. Molecules, 25(22), 5406.
  • Alaaeldin, R., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Molecules, 26(20), 6210.
  • Aldred, K. J., et al. (2014). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Yale Journal of Biology and Medicine, 87(1), 3-12.
  • Al-Trawneh, S. A., & Taha, M. O. (2018). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry, 157, 1245-1259.
  • Fadda, A. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 49(5), 986-1004.
  • BenchChem. (2025).
  • Selvi, S. T., et al. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Journal of Heterocyclic Chemistry, 43(4), 1053-1055.
  • Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Schalk, V., et al. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry, 15, 187-196.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-1-methyl-2(1H)-quinolone. Sigma-Aldrich.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17.
  • Leeson, P. D., & Davis, A. M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5234.
  • Proteintech. (n.d.). Experimental protocol to study cell viability and apoptosis. Proteintech.
  • Tan, S. C., et al. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Journal of Molecular Structure, 1315, 138456.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • Bhattacharya, S., et al. (2016). Global DNA Methylation Level among Ciprofloxacin-Resistant Clinical Isolates of Escherichia coli. Journal of Clinical and Diagnostic Research, 10(5), DC01-DC04.
  • Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3326.
  • Wagner, J. R., et al. (2013). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry, 288(39), 27936-27945.
  • Ukrainets, I. V., et al. (2012). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 48(2), 320-326.
  • Shono, T., et al. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega, 4(11), 14663-14671.
  • Greenberg, D. E., et al. (2017). Di-N-Methylation of Anti-Gram-Positive Aminoglycoside-Derived Membrane Disruptors Improves Antimicrobial Potency and Broadens Spectrum to Gram-Negative Bacteria. ACS Infectious Diseases, 3(10), 734-743.

Sources

4-methoxy-N-methyl-2-quinolone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-methoxy-N-methyl-2-quinolone

Abstract

The 2-quinolone scaffold is a foundational structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. This guide provides a comprehensive technical overview of the molecular structure of this compound (CAS 32262-18-3), a naturally occurring quinoline alkaloid. We will delve into its structural elucidation through a synthesis of spectroscopic data, discuss its synthetic pathway, and contextualize its structural features in relation to its chemical reactivity and potential biological significance. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific molecular entity.

Introduction: The Significance of the 2-Quinolone Core

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of pharmacologically active compounds. The 2-quinolone (or carbostyril) subclass, characterized by a carbonyl group at the C-2 position, is of particular interest. These compounds exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, and immunomodulatory activities.

This compound is a specific derivative that has been isolated from natural sources, notably from plants of the Zanthoxylum genus. Its structure, featuring a methoxy group at the C-4 position and a methyl group on the ring nitrogen, presents a unique combination of electronic and steric properties. A thorough understanding of its molecular architecture is paramount for predicting its reactivity, understanding its mechanism of action, and designing novel analogues with enhanced therapeutic potential.

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is established by its composition and nomenclature. This compound is systematically defined by the following identifiers.

PropertyValueSource
IUPAC Name 4-methoxy-1-methylquinolin-2-one[1]
CAS Number 32262-18-3[1]
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Monoisotopic Mass 189.07898 Da[2]
SMILES CN1C2=CC=CC=C2C(=CC1=O)OC[2]
InChIKey SPBLFONLHXBBQE-UHFFFAOYSA-N[1]

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups, with chemical shifts influenced by their local electronic environments. The electron-donating methoxy group and the electron-withdrawing carbonyl group create a specific pattern of shielding and deshielding.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H5~8.0 - 8.2Doublet (d)Periplasmic to the carbonyl group, leading to significant deshielding.
H6, H7, H8~7.0 - 7.6Multiplets (m)Aromatic protons of the fused benzene ring.
H3~6.2 - 6.4Singlet (s)Olefinic proton on the pyridinone ring, shielded by the adjacent methoxy group.
O-CH₃ (C4)~3.9 - 4.1Singlet (s)Methoxy protons, typical chemical shift for an aryl methyl ether.
N-CH₃ (N1)~3.6 - 3.8Singlet (s)N-methyl protons, deshielded by the aromatic system and adjacent carbonyl.

Rationale is based on analysis of similar structures. For instance, the protons ortho to a methoxy group on an aromatic ring are more shielded (shifted to a lower ppm) due to the lone pair on the oxygen participating in the delocalized pi network.[4]

The carbon spectrum complements the ¹H NMR, confirming the number of unique carbon environments and the presence of key functional groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)~160 - 165Carbonyl carbon of the lactam, highly deshielded.
C4 (C-O)~165 - 170Aromatic carbon attached to the electron-donating methoxy group.
C8a~140 - 142Quaternary carbon at the ring junction.
C5, C6, C7, C8~115 - 135Aromatic carbons of the fused benzene ring.
C4a~118 - 122Quaternary carbon at the ring junction.
C3~95 - 100Olefinic carbon adjacent to the methoxy group.
O-CH₃~55 - 57Methoxy carbon.
N-CH₃~29 - 32N-methyl carbon.
Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups within the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3000C-H StretchAromatic C-H
~2950 - 2850C-H StretchMethyl (N-CH₃, O-CH₃)
~1650 - 1630C=O StretchAmide/Lactam Carbonyl
~1600, ~1480C=C StretchAromatic Ring
~1250C-O-C StretchAryl Ether

The strong carbonyl stretch is a hallmark of the 2-quinolone system. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ distinguishes it from its N-unsubstituted analogue.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

IonPredicted m/z
[M]⁺189.078
[M+H]⁺190.086
[M+Na]⁺212.068

These values are predicted based on the elemental composition C₁₁H₁₁NO₂.[2]

Synthesis and Structural Formation

The synthesis of this compound typically involves a multi-step process starting from a substituted aniline. A common strategy is the cyclocondensation of an aniline derivative with a malonic acid equivalent, followed by functional group manipulation.

General Synthetic Workflow

A plausible synthetic route involves the initial formation of the 4-hydroxy-2-quinolone core, followed by methylation at the nitrogen and oxygen positions.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: O-Methylation Aniline Aniline ConradLimpach 4-Hydroxy-2-quinolone Aniline->ConradLimpach + Heat MalonicAcid Diethyl Malonate MalonicAcid->ConradLimpach ConradLimpach_ref 4-Hydroxy-2-quinolone N_Methylated 4-Hydroxy-1-methyl-2-quinolone ConradLimpach_ref->N_Methylated + Alkylation MethylIodide_N Methyl Iodide (CH₃I) + Base (e.g., K₂CO₃) MethylIodide_N->N_Methylated N_Methylated_ref 4-Hydroxy-1-methyl-2-quinolone FinalProduct This compound N_Methylated_ref->FinalProduct + Etherification MethylIodide_O Methylating Agent (e.g., CH₃I or Diazomethane) MethylIodide_O->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 4-Hydroxy-2-quinolone

This protocol describes a key step in the synthesis, the methylation of the quinolone nitrogen.

  • Reagent Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-hydroxy-2-quinolone in a suitable polar aprotic solvent (e.g., DMF or Acetone).

  • Addition of Base: Add 1.5-2.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the suspension vigorously.

  • Addition of Methylating Agent: Add 1.2-1.5 equivalents of methyl iodide (CH₃I) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the solid base. Quench the filtrate with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 4-hydroxy-1-methyl-2-quinolone.

Causality Note: The use of a polar aprotic solvent facilitates the SN2 reaction. The base is crucial for deprotonating the nitrogen, making it a more potent nucleophile to attack the methyl iodide.

Three-Dimensional Structure and Conformational Analysis

While a specific X-ray crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-Hydroxy-1-Methylquinolin-2(1H)-One, provides significant insight.[5]

  • Planarity: The core quinolone ring system is expected to be nearly planar. This planarity is crucial for enabling π–π stacking interactions in a solid-state or biological context.

  • Methoxy Group Orientation: The methoxy group attached to the planar ring will have some rotational freedom. The lowest energy conformation likely places the methyl group in the plane of the quinolone ring to maximize conjugation, though steric hindrance can influence this.

  • Intermolecular Interactions: In a condensed phase, the molecule is capable of forming C-H···O hydrogen bonds and π–π stacking interactions, which will govern its crystal packing and influence physical properties like melting point and solubility.

The logical relationship between the molecule's structure and its properties is key to its application.

G struct Molecular Structure Planar Quinolone Core N-Methyl Group C4-Methoxy Group props Physicochemical & Biological Properties Crystal Packing & Solubility Receptor Binding Specificity Metabolic Stability & Reactivity struct:f1->props:f1 enables π-stacking struct:f2->props:f2 influences steric fit struct:f2->props:f3 blocks N-dealkylation struct:f3->props:f2 acts as H-bond acceptor struct:f3->props:f3 site for O-demethylation

Sources

Methodological & Application

Application Notes and Protocols for 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental guide for the synthesis, purification, characterization, and biological evaluation of 4-methoxy-N-methyl-2-quinolone (also known as 4-methoxy-1-methylquinolin-2-one). The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, field-proven protocols designed for reproducibility and scientific rigor. We explain the causality behind procedural choices, from reaction mechanisms to analytical validation and functional screening.

Introduction: The Significance of the Quinolone Scaffold

The 2-quinolone moiety is a foundational heterocyclic structure present in a multitude of alkaloids and pharmacologically active agents.[1] Compounds bearing this core exhibit diverse biological effects, underscoring their potential as a source for innovative therapeutic leads.[1][2] Specifically, methylation at the N1 and O4 positions can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity.

This compound serves as both a valuable synthetic intermediate and a target molecule for biological screening. Its synthesis involves the strategic methylation of a readily available precursor, 4-hydroxy-2(1H)-quinolone. Understanding the regioselectivity of this alkylation is critical for achieving a successful outcome. This guide provides a robust protocol for its preparation and subsequent evaluation in a standard antibacterial assay, reflecting a common application for this class of compounds.[4]

Synthesis and Purification of this compound

The synthesis of this compound is most effectively achieved through the exhaustive methylation of 4-hydroxy-2(1H)-quinolone. This process involves a double alkylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Mechanistic Rationale

The starting material, 4-hydroxy-2(1H)-quinolone, exists in tautomeric equilibrium and possesses two acidic protons: one on the N1-nitrogen of the pyridinone ring and the other on the C4-hydroxyl group. The reaction proceeds via sequential deprotonation by a base (e.g., potassium carbonate or sodium hydride), followed by nucleophilic attack of the resulting anions on methyl iodide (an SN2 reaction). The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base while not interfering with the nucleophile, thereby accelerating the rate of the SN2 reaction.[5] While this can be performed in a stepwise manner, a one-pot synthesis using excess reagents is often more efficient, with the final separation of products achieved via column chromatography.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-hydroxy-2(1H)-quinolone≥98%Sigma-Aldrich
Methyl Iodide (CH₃I)≥99%, stabilizedSigma-AldrichCaution: Toxic and volatile. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificShould be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse from a sealed bottle to avoid moisture.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterFor workup.
Brine (Saturated NaCl)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2(1H)-quinolone (1.61 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

  • Addition of Methylating Agent: While stirring, carefully add methyl iodide (1.87 mL, 30 mmol) dropwise to the suspension using a syringe. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification by Column Chromatography

The crude product will likely contain a mixture of mono- and di-methylated products. Purification is essential to isolate the desired this compound.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white or off-white solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents 4-Hydroxy-2-quinolone K₂CO₃, CH₃I, DMF Heating Heat & Stir (12-16h, 70°C) Reagents->Heating Quench Quench (Ice Water) Heating->Quench Extract Extract (EtOAc) Quench->Extract Wash Wash & Dry (Brine, Na₂SO₄) Extract->Wash Concentrate Concentrate Wash->Concentrate Column Silica Gel Chromatography Concentrate->Column PureProduct Pure Product Column->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Validation

Validation of the final product's identity and purity is a critical, self-validating step of any synthesis. The following data are expected for this compound.

ParameterExpected Value
Molecular Formula C₁₁H₁₁NO₂[8][9]
Molecular Weight 189.21 g/mol [8][9]
Appearance White to off-white solid
Mass Spec (ESI+) m/z 190.08 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-8.3 (dd, 1H, Ar-H), 7.6-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 6.1 (s, 1H, C3-H), 4.1 (s, 3H, OCH₃), 3.7 (s, 3H, NCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164 (C=O), 162 (C-O), 140, 131, 129, 122, 116, 114 (Ar-C), 92 (C3), 56 (OCH₃), 30 (NCH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical shifts for this structural class.[10][11]

Application Note: Antimicrobial Activity Screening

Quinolone derivatives are well-known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[12] A common and effective method to screen new compounds for antibacterial activity is to determine their Minimum Inhibitory Concentration (MIC).

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.

Materials
  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO), sterile

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Step-by-Step MIC Protocol
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Prepare a similar stock of the positive control antibiotic.

  • Bacterial Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the test compound at the highest desired concentration (e.g., prepare a 256 µg/mL solution in MHB from the stock).

  • Two-fold Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This leaves wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) with 100 µL of MHB.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_readout Analysis A Prepare Compound Stock (DMSO) C Serial Dilution of Compound A->C B Prepare Bacterial Inoculum (0.5 McF) D Inoculate Wells with Bacteria B->D C->D E Incubate (37°C, 24h) D->E F Read MIC (Visual Inspection) E->F

Caption: Standard workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

  • Domínguez, J. N., & Charris, J. (1993). SYNTHESIS OF N-METHYLATED QUINOLONES.
  • Zacconi, F., & Núñez, M. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1-16. [Link]

  • Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Häussler, S., & Empting, M. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry, 15, 187-196. [Link]

  • Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Häussler, S., & Empting, M. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry, 15, 187-196.
  • PubChem. (n.d.). 4-methoxy-1-methylquinolin-2-one. PubChem Compound Database. [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Kumar, R., et al. (2015). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. [Link]

  • Jones, K., et al. (2003). Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. Request PDF. [Link]

  • Selvi, S. T. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. Request PDF. [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse Product Page. [Link]

  • Al-Mokhtar, M. A., et al. (2022). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Hryshchyshyn, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Various Authors. (2023). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Various Sources.
  • Ratananukul, P., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • N. N. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Publications. [Link]

  • Kłys, A., & Gzella, A. K. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. [Link]

  • Cantrell, C. L., et al. (2020). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

In-Depth Technical Guide for the In Vitro Application of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-methoxy-N-methyl-2-quinolone in Cellular Research

This compound, also known as 4-methoxy-1-methylquinolin-2-one, is a naturally occurring alkaloid isolated from plants of the Rutaceae family, such as Zanthoxylum nitidum[1][2]. The quinolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties[3][4]. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

The broader class of quinolone alkaloids, particularly those isolated from Zanthoxylum nitidum, have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including those of the liver (HepG2), lung (A549), and colon (SW480), as well as leukemia cells[2][3][5][6]. The mechanisms underlying these effects often involve the induction of cell cycle arrest and apoptosis[6][7]. Furthermore, certain quinolone derivatives have been identified as inhibitors of mammalian topoisomerases, enzymes critical for DNA replication and repair, suggesting a potential mechanism of action for their anticancer activity[2][8]. This guide will equip you with the necessary protocols and scientific rationale to investigate the cellular effects of this compound.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Chemical Formula C₁₁H₁₁NO₂[9]
Molecular Weight 189.21 g/mol [9]
CAS Number 32262-18-3
Appearance Solid (form may vary)
Solubility Soluble in DMSOInferred from common practice for similar compounds
Protocol for Stock Solution Preparation

The accurate preparation of a concentrated stock solution is the first critical step in any cell-based assay. Due to the hydrophobic nature of many quinolone derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Pre-weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 1.8921 mg of the compound.

  • Solubilization: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For a 10 mM stock from 1.8921 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%[10]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Experimental Design: A Stepwise Approach to Characterizing Cellular Effects

This section outlines a logical workflow for investigating the biological activity of this compound in a cell culture setting.

experimental_workflow cluster_prep Phase 1: Preparation & Range Finding cluster_mechanistic Phase 2: Mechanistic Assays cluster_target Phase 3: Target Validation prep Prepare 10 mM Stock in DMSO range_finding Dose-Response (MTT/XTT Assay) (e.g., 0.1, 1, 10, 50, 100 µM) prep->range_finding ic50 Determine IC50 Value range_finding->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot Analysis (e.g., Caspases, Bcl-2 family) apoptosis->western_blot topo_assay Topoisomerase Inhibition Assay western_blot->topo_assay

Figure 1: Experimental workflow for evaluating the cellular effects of this compound.
Phase 1: Determining Cytotoxicity and IC50

The initial step is to determine the concentration range over which this compound affects cell viability. This is typically achieved using a colorimetric assay that measures metabolic activity, such as the MTT or XTT assay.

Recommended Cell Lines:

  • HepG2 (Hepatocellular Carcinoma): Alkaloids from Zanthoxylum nitidum have shown cytotoxicity against this cell line[3][5].

  • A549 (Lung Carcinoma): Another cell line reported to be sensitive to alkaloids from the source plant[6].

  • HCT116 or SW480 (Colon Carcinoma): Quinolone derivatives have demonstrated activity against colon cancer cells[3].

  • K562 (Chronic Myelogenous Leukemia): Quinolone nucleosides have shown antiproliferative activity in these cells[11].

Protocol: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Phase 2: Investigating the Mechanism of Action

Once the IC50 value is established, subsequent experiments can be designed to elucidate the mechanism of cell death.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Selected cancer cell line(s)

  • 6-well cell culture plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M or other phases would indicate cell cycle arrest[7][12][13].

Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Selected cancer cell line(s)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. An increase in Annexin V-positive cells will indicate the induction of apoptosis[11][14][15][16].

Phase 3: Potential Target Validation

Based on literature for similar quinolone compounds, a plausible target for this compound is the topoisomerase enzyme family.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway compound This compound topoisomerase Topoisomerase II Inhibition compound->topoisomerase dna_damage DNA Strand Breaks topoisomerase->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical signaling pathway for this compound-induced apoptosis.

Topoisomerase II Inhibition Assay: Specialized in vitro assays can be employed to directly measure the inhibitory effect of the compound on topoisomerase II activity. These assays typically involve incubating the purified enzyme with plasmid DNA in the presence of the compound and analyzing the DNA topology by gel electrophoresis[10][17][18].

Western Blot Analysis for Apoptotic Markers: To further confirm the apoptotic pathway, Western blot analysis can be performed on lysates from treated cells to probe for key proteins involved in apoptosis, such as cleaved caspases (e.g., caspase-3, -9), PARP cleavage, and members of the Bcl-2 family (e.g., Bax, Bcl-2)[14][19].

Expected Results and Interpretation

Based on the existing literature for related quinolone alkaloids, treatment of cancer cells with this compound is anticipated to yield the following results:

AssayExpected OutcomeInterpretation
MTT Assay Dose- and time-dependent decrease in cell viability.The compound exhibits cytotoxic/antiproliferative activity.
Cell Cycle Analysis Accumulation of cells in the G2/M or G0/G1 phase.The compound induces cell cycle arrest at a specific checkpoint.
Annexin V/PI Staining Increased percentage of Annexin V-positive cells.The compound induces apoptosis.
Western Blot Increased levels of cleaved caspases and pro-apoptotic proteins (e.g., Bax); decreased levels of anti-apoptotic proteins (e.g., Bcl-2).Confirmation of apoptosis induction via intrinsic and/or extrinsic pathways.
Topoisomerase Assay Inhibition of DNA relaxation or decatenation by topoisomerase II.The compound directly targets topoisomerase II activity.

Conclusion and Future Directions

This compound represents a promising natural product for investigation in cancer cell biology. The protocols outlined in this guide provide a robust framework for characterizing its cytotoxic and mechanistic properties. Future research should focus on confirming its specific molecular targets, evaluating its efficacy in more complex in vitro models such as 3D spheroids, and exploring its potential in combination with other chemotherapeutic agents. The structural simplicity and synthetic accessibility of the quinolone scaffold also offer opportunities for the development of novel analogs with improved potency and selectivity.

References

  • Wei, J., et al. (2020). Active constituents of Zanthoxylum nitidium from Yunnan Province against leukaemia cells in vitro. PMC.
  • PubChem. This compound. Available from: [Link]

  • Zhang, L., et al. (2025).
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH.
  • The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. (2015). NIH.
  • Chen, Y., et al. (2022). Undescribed isoquinolines from Zanthoxylum nitidum and their antiproliferative effects against human cancer cell lines. PubMed.
  • El-Sayed, M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • (±)
  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase.
  • The Therapeutic Potential of Four Main Compounds of Zanthoxylum nitidum (Roxb.) DC: A Comprehensive Study on Biological Processes, Anti-Inflammatory Effects, and Myocardial Toxicity. (2024). PMC - NIH.
  • Zanthoxylum nitidum (Roxb.) DC: Traditional uses, phytochemistry, pharmacological activities and toxicology. (2025).
  • The Synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) Promoted G2/M Arrest Through Inhibition of CDK1 and Induced Apoptosis Through the Mitochondrial-Dependent Pathway in CT-26 Murine Colorectal Adenocarcinoma Cells. (2009). PubMed.
  • Lee, J. H., et al. (2016). Suppression of c-Myc induces apoptosis via an AMPK/mTOR-dependent pathway by 4-O-methyl-ascochlorin in leukemia cells. PubMed.
  • (a) Represents the inhibition of the Topoisomerase IV enzyme activity...
  • Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin. (2005). NIH.
  • Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. (1992). PubMed.
  • Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (2021). PubMed Central.
  • PubChemLite. This compound (C11H11NO2). Available from: [Link]

  • Gootz, T. D., et al. (1990). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Scilit.
  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (2025).
  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • Effect of chalcone methoxy derivatives on the levels of apoptotic...
  • Synthesis of 4-quinolones. Organic Chemistry Portal.
  • Target ROS to induce apoptosis and cell cycle arrest by 5,7-dimethoxy-1,4-naphthoquinone deriv
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphoryl
  • The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells. (2020). PubMed.
  • Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. James W. Southwell.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Sources

4-methoxy-N-methyl-2-quinolone dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of In Vivo Dosing Regimens for Novel Quinolone Analogs: A Case Study with 4-methoxy-N-methyl-2-quinolone

Introduction

The quinolone class of heterocyclic compounds represents a cornerstone of modern medicinal chemistry.[1] First identified for their potent antibacterial properties, the quinolone scaffold has proven to be a versatile platform for drug discovery, leading to the development of agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] Their mechanism of action, particularly in the context of antibacterial agents, is well-established, primarily involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[3][4][5][6]

The continued exploration of this chemical space has led to the synthesis of countless derivatives, each with unique structural modifications designed to enhance potency, selectivity, or pharmacokinetic properties.[2] One such compound is this compound, a specific analog within this broad family.[7] While the general properties of quinolones are extensively documented, the specific in vivo characteristics of novel derivatives like this compound, particularly their effective and safe dosage, remain to be determined through rigorous preclinical evaluation.

This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to establishing a scientifically sound in vivo dosing strategy for novel quinolone compounds. Using this compound as a representative, though currently uncharacterized, example, this guide will not provide a predetermined dosage. Instead, it will detail the necessary preclinical characterization, the rationale behind designing a dose-ranging study, and a step-by-step protocol for determining a safe and potentially efficacious dose for in vivo studies.

Part 1: Foundational Preclinical Characterization

Before any in vivo experimentation, a thorough in vitro characterization of the novel quinolone analog is imperative. This initial phase provides the foundational data required to design a logical and efficient in vivo study, minimizing the use of animals and maximizing the potential for success.

Elucidating the Mechanism of Action

Understanding how a compound is expected to behave at a cellular level is the first step. For a novel quinolone, it is crucial to confirm if it follows the classical mechanism of targeting bacterial type II topoisomerases or if it possesses a different mode of action.[3][4][8] For non-antibacterial applications, such as oncology, the specific cellular target (e.g., human topoisomerase I) must be identified.[9]

  • Causality in Experimental Choice: Verifying the mechanism of action ensures that the in vivo model and the endpoints selected are relevant. For instance, if the compound is a potent DNA gyrase inhibitor, a bacterial infection model is appropriate. If it inhibits human topoisomerase I, a cancer xenograft model would be more suitable.[9]

In Vitro Potency and Selectivity Assessment

Quantitative in vitro assays are essential to determine the compound's potency.

  • For Antibacterial Agents: The Minimum Inhibitory Concentration (MIC) should be determined against a panel of relevant Gram-positive and Gram-negative bacteria. It is also critical to test against resistant strains to understand the compound's potential to overcome existing resistance mechanisms.[10][11]

  • For Anticancer Agents: The half-maximal inhibitory concentration (IC50) should be established across a panel of cancer cell lines. This provides data on the compound's potency and its spectrum of activity.

  • Cytotoxicity Assays: Assessing cytotoxicity in non-cancerous mammalian cell lines is crucial to get an early indication of the compound's therapeutic index – the ratio between its toxic and therapeutic concentrations.

Preliminary Pharmacokinetic (PK) Profiling

The pharmacokinetic properties of quinolones can vary significantly based on their chemical structure, affecting their absorption, distribution, metabolism, and excretion (ADME).[12][13][14] In vitro ADME assays can provide early insights:

  • Solubility: Determines the feasibility of different formulation strategies.

  • Metabolic Stability: Assays using liver microsomes can predict how quickly the compound will be metabolized in the body, which influences its half-life.

  • Plasma Protein Binding: The extent of binding to plasma proteins can affect the amount of free drug available to exert its effect.[14]

Part 2: Designing the In Vivo Dosing Strategy

With a solid foundation of in vitro data, the next step is to design the initial in vivo experiments. The primary goal of the first in vivo study is to establish a safe dose range and to identify the Maximum Tolerated Dose (MTD).

Rationale for Initial Dose Selection

Selecting the starting dose for an in vivo study is a critical decision. There is no single formula, but the choice should be based on a convergence of evidence:

  • In Vitro Potency: The in vitro IC50 or MIC values can provide a rough estimate of the required therapeutic concentration. However, this does not account for the complexities of a whole-organism system.

  • Data from Structurally Similar Compounds: If published data exists for quinolones with similar scaffolds (e.g., other C-8 methoxy quinolones), their reported in vivo dosages can serve as a valuable, albeit cautious, starting point.[10]

  • Dose Escalation Design: The most robust method is a dose-escalation study. This typically involves starting with a low, likely sub-therapeutic dose, and escalating the dose in subsequent cohorts of animals until signs of toxicity are observed.

Vehicle Selection and Formulation Protocol

The vehicle used to deliver the compound must be inert and capable of solubilizing the drug.

Protocol for Vehicle Screening and Formulation:

  • Assess Solubility: Test the solubility of this compound in a panel of common, non-toxic vehicles (e.g., sterile saline, 5% DMSO in saline, 0.5% methylcellulose, corn oil).

  • Initial Formulation: Start by creating a stock solution in a strong organic solvent like 100% DMSO.

  • Working Solution Preparation: For administration, the DMSO stock is typically diluted in a secondary vehicle like saline or corn oil. It is critical to observe for any precipitation during dilution. A common practice is to use a co-solvent system, such as a mixture of DMSO, Tween 80, and saline.

  • Stability Check: Once a suitable vehicle is identified, the stability of the formulation should be assessed over the expected duration of use. The solution should remain clear and free of precipitates.

  • Control Group: The vehicle used for the test compound must also be administered to a control group of animals to ensure that the vehicle itself does not cause any biological effects.

Selection of Administration Route

The choice of administration route is dictated by the compound's properties and the study's objective.

Route of AdministrationAdvantagesDisadvantagesBest For
Oral (PO) Clinically relevant, less stressful for animals.Subject to first-pass metabolism, variable bioavailability.[13]Compounds with good predicted oral bioavailability.
Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption.Risk of injection into organs, potential for local irritation.Initial efficacy and toxicity studies.
Intravenous (IV) 100% bioavailability, precise dose delivery.Technically challenging, can cause rapid toxicity.Pharmacokinetic studies and acute models.

Part 3: Protocol for an In Vivo Dose-Ranging Study

This protocol outlines the essential steps for conducting a dose-ranging study in mice to determine the Maximum Tolerated Dose (MTD) of a novel quinolone analog.

Experimental Workflow

The overall process follows a structured and logical progression from preparation to analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Analysis & Endpoint A Animal Acclimatization (1 week) B Dose Calculation & Formulation Preparation A->B C Group Assignment & Baseline Measurements B->C D Compound Administration (e.g., Daily for 14 days) C->D E Daily Health Monitoring (Body Weight, Clinical Signs) D->E F Endpoint Data Collection (Blood, Tissues) E->F G Data Analysis & MTD Determination F->G

Workflow for an in vivo dose-ranging study.
Step-by-Step Methodology

1. Animal Model and Housing:

  • Model: Use healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c strain).

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

2. Acclimatization:

  • Allow animals to acclimate to the facility for at least one week prior to the start of the study to minimize stress-related variables.

3. Group Assignment and Dosing:

  • Group Size: Use 3-5 mice per group to obtain statistically relevant data while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).

  • Dose Levels:

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., 10 mg/kg).

    • Group 3: Mid Dose (e.g., 30 mg/kg).

    • Group 4: High Dose (e.g., 100 mg/kg).

    • Note: These are hypothetical starting doses. The actual doses should be informed by in vitro data and literature on similar compounds.

  • Administration: Administer the compound and vehicle once daily via the selected route (e.g., oral gavage) for 14 consecutive days. Dose volume should be consistent across groups (e.g., 10 mL/kg).

4. Monitoring and Data Collection:

  • Body Weight: Measure and record the body weight of each animal daily. A sustained weight loss of >15-20% is a common sign of toxicity and may require euthanasia.

  • Clinical Signs: Observe the animals at least twice daily for any signs of toxicity, including but not limited to: changes in posture or gait, rough coat, lethargy, labored breathing, or changes in behavior. Score these observations systematically.

  • Feed and Water Intake: Monitor consumption as a general indicator of health.

5. Endpoint and MTD Determination:

  • Study Duration: The study typically lasts for 14 days, but can be terminated earlier if severe toxicity is observed.

  • Endpoint: At the end of the study, animals are humanely euthanized. Blood samples may be collected for hematology and clinical chemistry analysis. Key organs (liver, kidney, spleen) should be collected for histopathological examination.

  • Maximum Tolerated Dose (MTD): The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant adverse clinical signs) over the study period.

Part 4: Hypothetical Case Study and Data Interpretation

To illustrate the process, consider the following hypothetical data from a 14-day dose-ranging study of this compound in mice.

Table 1: Hypothetical Results of a 14-Day Dose-Ranging Study

GroupDose (mg/kg/day, PO)NAverage Body Weight Change (%)Key Clinical SignsStudy Mortalities
1Vehicle Control5+5.2%None observed0/5
2105+4.8%None observed0/5
3305+1.5%None observed0/5
41005-8.5%Mild lethargy on days 5-80/5
53005-21.3%Severe lethargy, hunched posture2/5

Interpretation and Next Steps:

  • 10 and 30 mg/kg: These doses appear to be well-tolerated, with no significant impact on body weight or clinical signs.

  • 100 mg/kg: This dose shows some signs of toxicity (moderate weight loss, transient lethargy) but may be considered the MTD, as the adverse effects were not severe and no mortality occurred.

  • 300 mg/kg: This dose is clearly above the MTD, causing significant weight loss and mortality.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. [Link]

  • Vila, J., & Martinez-Puig, D. (2003). Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Smith, J. T. (1984). Mechanism of action of quinolones. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyquinoline. PubChem. [Link]

  • Al-Trawneh, S. A. (2019). Quinolone antibiotics. MedChemComm. [Link]

  • Dalhoff, A., & Schubert, S. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. PubMed. [Link]

  • Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Tucker Jr., G. F., & Irvin, J. L. (1951). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism. Journal of the American Chemical Society. [Link]

  • Al-Trawneh, S. A. (2019). Quinolone antibiotics. PMC. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. [Link]

  • Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. PubMed. [Link]

  • El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1991). Pharmacokinetics of quinolones: newer aspects. PubMed. [Link]

  • Robson, R. A. (1992). Quinolone pharmacokinetics. PubMed. [Link]

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. [Link]

  • Hiasa, H., et al. (2011). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. PMC. [Link]

  • National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone. NCBI. [Link]

  • National Toxicology Program. (1999). NTP Toxicology and Carcinogenesis Studies of Oxymetholone. PubMed. [Link]

  • Kaczor, A. A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Ukrprom, Z. (2011). ChemInform Abstract: 4-Hydroxy-2-quinolones. ResearchGate. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate. [Link]

  • Ragaini, F., et al. (2020). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. [Link]

  • Aouad, M. R., et al. (2020). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-methoxy-N-methyl-2-quinolone is a member of the quinolone alkaloid family, a class of compounds known for a diverse range of biological activities.[1][2] The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] As research into novel quinolone derivatives expands, the need for robust, sensitive, and specific analytical methods for their detection and quantification becomes paramount. These methods are critical for various stages of drug development, including pharmacokinetic studies, metabolic profiling, quality control of synthetic batches, and exploratory research.

This technical guide provides a comprehensive overview of state-of-the-art analytical methodologies for the determination of this compound. We will delve into the principles and provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) and fundamental spectroscopic techniques will be discussed. The causality behind experimental choices is explained throughout, ensuring that researchers can not only replicate these methods but also adapt them to their specific analytical challenges.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is essential for method development. Key characteristics of this compound (C₁₁H₁₁NO₂) are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[4][5]
Molecular Weight 189.21 g/mol [5]
Monoisotopic Mass 189.07898 Da[4]
InChIKey SPBLFONLHXBBQE-UHFFFAOYSA-N[4]
Predicted XlogP 1.2[4]
Predicted CCS ([M+H]⁺) 136.6 Ų[4]

The moderate polarity (XlogP of 1.2) and the presence of a nitrogen atom make this compound an ideal candidate for reversed-phase liquid chromatography and positive-mode electrospray ionization.

Primary Analytical Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is a workhorse technique in many analytical laboratories. It offers a balance of speed, robustness, and cost-effectiveness for quantifying compounds with a suitable chromophore, such as the conjugated quinolone ring system.[6][7]

Principle of Operation & Rationale

The method capitalizes on the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the C18 column and elutes at a characteristic retention time when the mobile phase strength is increased (e.g., by increasing the organic solvent concentration). The quinolone's conjugated aromatic system absorbs strongly in the UV region, allowing for sensitive detection and quantification. A detection wavelength of ~325 nm is often effective for quinolone derivatives.[8]

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 100 mm x 4.6 mm, 2.5 µm Provides excellent resolution and efficiency for quinolone derivatives.[8]
Mobile Phase A HPLC-grade Water Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile (ACN) Common organic modifier providing good peak shape and elution strength.
Gradient 30% B to 70% B over 8 minutes A gradient elution ensures that the analyte elutes as a sharp peak while cleaning the column of more strongly retained impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate balances analysis time and backpressure.[8]
Column Temp. 25°C Maintaining a constant temperature ensures reproducible retention times.[8]
Detection 325 nm Quinolone derivatives typically exhibit strong absorbance at this wavelength.[8] A full UV-Vis scan should be performed on a standard to confirm the absorbance maximum.

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Procedure:

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a Class A volumetric flask.

  • Working Standard & Calibration Curve Preparation: Prepare a series of working standards (e.g., 10, 20, 30, 40, 50 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions, 30:70 ACN:Water).[8]

  • Sample Preparation: Dissolve the sample matrix in the initial mobile phase to a final concentration expected to be within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from this curve. The method should demonstrate excellent linearity (r² > 0.99).[8]

Confirmatory & High-Sensitivity Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9][10] Its specificity arises from the ability to monitor a specific precursor-to-product ion transition for the target analyte.[11][12]

Principle of Operation & Rationale

The analyte is first separated by HPLC, as described previously. Upon entering the mass spectrometer, it is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar to moderately polar molecules. For this compound, protonation in positive ion mode to form the [M+H]⁺ ion is highly efficient.

The first quadrupole (Q1) is set to isolate this specific precursor ion (m/z 190.1). The isolated ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). By monitoring one or two specific, intense product ions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and signal-to-noise are achieved, virtually eliminating matrix interferences.[12][13]

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometer LC_Column HPLC Column (Separation) ESI ESI Source (Ionization) LC_Column->ESI Elution Q1 Quadrupole 1 (Q1) Isolates [M+H]⁺ m/z 190.1 ESI->Q1 [M+H]⁺ Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Product Ions Q2->Q3 Fragments Detector Detector Q3->Detector Data MRM Chromatogram (Quantification) Detector->Data Analyte Analyte in Sample Matrix Analyte->LC_Column Injection

Caption: LC-MS/MS workflow for this compound.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation:

  • An LC system (as described in 2.2) coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

Parameter Recommended Setting Rationale
Column C8 or C18, 50-150 mm x 2.1-4.6 mm, <5 µm C8 can provide different selectivity; smaller dimensions are common for LC-MS.[9]
Mobile Phase A Water with 0.1% Formic Acid Formic acid is a volatile modifier that aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Maintains the volatile buffer system.
Gradient Optimized based on analyte retention; a fast gradient is often used. To ensure rapid elution and high throughput.
Flow Rate 0.2 - 0.5 mL/min Lower flow rates are often optimal for ESI efficiency.[11]

| Column Temp. | 30°C | Ensures reproducibility.[11] |

MS/MS Conditions:

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive The N-methyl group is readily protonated.[14]
Capillary Voltage 3500 V Typical voltage to ensure efficient spray and ionization.
Source Temp. 150°C To aid in desolvation without thermal degradation.
Desolvation Gas Nitrogen, ~350°C High temperature gas to evaporate solvent droplets.

| MRM Transitions | See table below | Specific precursor-product ion pairs for quantification and confirmation. |

Hypothetical MRM Transitions (To be optimized empirically):

Transition Precursor Ion (m/z) Product Ion (m/z) Use
1 (Quantifier) 190.1 e.g., 162.1 Primary transition for quantification.

| 2 (Qualifier) | 190.1 | e.g., 134.1 | Confirmatory transition; ion ratio must be consistent. |

Note: Product ions are hypothetical and must be determined by infusing a standard and performing a product ion scan.

Procedure:

  • Tuning & Optimization: Infuse a standard solution of the analyte (~1 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) directly into the mass spectrometer to determine the optimal precursor and product ions, and to optimize collision energy and other source parameters.

  • Standard and Sample Preparation: Prepare standards and samples as in section 2.2, using mobile phase A/B as the diluent. For complex matrices (e.g., plasma, tissue homogenates), a sample cleanup step such as protein precipitation followed by solid-phase extraction (SPE) is highly recommended to minimize matrix effects.[6]

  • Analysis: Acquire data using the optimized LC-MS/MS method in MRM mode.

  • Quantification: Quantify using a calibration curve, similar to the HPLC-UV method. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.

Alternative & Complementary Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is the preferred method, GC-MS can be used for structural confirmation. Quinolones are typically not volatile enough for direct GC analysis and can degrade at high injector temperatures.[15][16] However, if the compound is thermally stable, GC-MS with electron ionization (EI) provides highly reproducible fragmentation patterns that are useful for structural elucidation and library matching.[14][17]

  • Injector Temperature: Must be carefully optimized to balance volatilization and thermal degradation.[15]

  • Derivatization: Silylation could be explored to increase volatility and thermal stability, though this adds complexity to the sample preparation.

  • Rationale: GC-MS is best considered a specialized tool for this analyte, primarily for qualitative analysis or in labs where LC-MS is unavailable.

Spectroscopic Characterization

Spectroscopic methods are not used for routine quantification in mixtures but are indispensable for the initial characterization and structural confirmation of the pure substance.[1][18]

  • UV-Vis Spectroscopy: Confirms the presence of the quinolone chromophore, with characteristic absorption maxima in the UVA region (315-400 nm).[19][20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides structural information by identifying key functional groups, such as the C=O stretch of the quinolone ring, aromatic C=C bonds, and the C-O-C stretch of the methoxy group.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for unambiguous structure elucidation of the synthesized reference standard.

Method Validation & Performance Comparison

Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[8][11] Key validation parameters for the primary chromatographic methods are summarized below.

ParameterHPLC-UVLC-MS/MSRationale
Specificity Moderate (based on RT)High (based on RT and MRM)MS/MS is significantly more specific, especially in complex matrices.[9]
Linearity (r²) > 0.995> 0.998Both methods should exhibit excellent linearity over the defined range.[7][8]
LOD ~5-10 ng/mL< 0.1 ng/mLLC-MS/MS is orders of magnitude more sensitive.[11]
LOQ ~15-30 ng/mL< 0.4 ng/mLThe limit of quantification follows the trend of LOD.[11]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy, though matrix effects can be more challenging in LC-MS/MS without an internal standard.[8][11]
Precision (%RSD) < 2%< 5%Both methods are highly precise, with tighter precision expected for higher concentrations.[8][11]

General Analytical Workflow

The overall process from sample handling to final report generation follows a structured path to ensure data integrity and quality.

Sample Sample Receipt & Login Prep Sample Preparation (Extraction/Dilution) Sample->Prep Analysis Instrumental Analysis (HPLC or LC-MS/MS) Prep->Analysis Std Standard Preparation (Calibration Curve) Std->Analysis Processing Data Processing (Integration & Quantification) Analysis->Processing Review Data Review & QC Check (Ion Ratios, Linearity) Processing->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Conclusion

This application note outlines robust and reliable methods for the detection and quantification of this compound. For routine analysis and quality control of bulk material or simple formulations, HPLC-UV offers a validated, cost-effective, and accurate solution. For trace-level detection in complex biological or environmental samples where high sensitivity and specificity are required, LC-MS/MS is the unequivocally superior technique. The choice of method should be guided by the specific requirements of the research or development objective, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is critical to ensure the generation of trustworthy and reproducible data.

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry.
  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. (n.d.). United Journal of Chemistry.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • Validation of a method for the analysis of quinolone residues in bovine muscle by liquid chromatography with electrospray ionisation tandem mass spectrometry. (2009). ResearchGate.
  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (n.d.). OUCI.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2020). PMC - NIH.
  • Analysis of quinolone antibiotics in eggs: preparation and characterization of a raw material for method validation and quality control. (2012). PubMed.
  • Vitiquinolone--a quinolone alkaloid from Hibiscus vitifolius Linn. (2014). PubMed.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). ijcrt.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtCNz7B_OqoocdUciReJXvL4tReqq26AafmSY8pOAtxdv9xgbiyKqtorv7D0RLGljWHAMgYCgtlVCxaBXvRePP1CdyaQUEB_6LSVtFzDMTTu9OQVldaE6D79K1paXUyZKvJ4lA0Cfu0YId3RDtOsI=
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI.
  • This compound (C11H11NO2). (n.d.). PubChem.
  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2011). ResearchGate.
  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (2010). Journal of Food and Drug Analysis.
  • 4-methoxy-1-methyl-2(1h)-quinolinone. (n.d.). ChemicalBook.
  • Analytical strategies to determine quinolone residues in food and the environment. (2012). ResearchGate.
  • A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. (2012). Agilent.
  • An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. (n.d.). BenchChem.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022). Malaria World.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC - PubMed Central.
  • Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide. (n.d.). BenchChem.
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry.

Sources

Application Notes and Protocols: 4-Methoxy-N-methyl-2-quinolone as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the fluorescent properties of 4-methoxy-N-methyl-2-quinolone is limited in publicly available literature. The following application notes and protocols are based on the established characteristics of structurally similar quinolone derivatives and provide a robust framework for the synthesis, characterization, and application of this compound as a novel fluorescent probe. All photophysical data presented should be considered as estimations and require experimental validation.

Introduction: The Promise of the Quinolone Scaffold

Quinolone derivatives represent a significant class of heterocyclic compounds that are not only pivotal in medicinal chemistry but also possess intriguing photophysical properties.[1] Their rigid, bicyclic structure and tunable electronic properties make them excellent candidates for the development of fluorescent probes. The introduction of substituents such as methoxy and N-methyl groups can further modulate their fluorescence characteristics, including quantum yield, Stokes shift, and environmental sensitivity.[2][3]

This compound is a naturally occurring alkaloid.[4] While its biological activities have been of interest, its potential as a fluorescent probe remains largely unexplored. This document provides a comprehensive guide for researchers to synthesize, characterize, and utilize this compound in fluorescence-based applications, drawing parallels from well-studied analogues.

Synthesis of this compound

The synthesis of N-methylated quinolones can be achieved through various established methods.[5][6] A common and effective strategy involves the N-methylation of a quinolone precursor. The following protocol outlines a plausible synthetic route starting from the commercially available 4-hydroxy-2-quinolone.

A 4-Hydroxy-2-quinolone B 4-Methoxy-2-quinolone A->B  Methylating Agent (e.g., CH3I, (CH3)2SO4)  Base (e.g., K2CO3)  Solvent (e.g., Acetone)   C This compound B->C  Methylating Agent (e.g., CH3I)  Base (e.g., K2CO3)  Solvent (e.g., DMF)  

Caption: Synthetic pathway for this compound.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 4-Methoxy-2-quinolone

  • To a solution of 4-hydroxy-2-quinolone (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 equivalents), dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 4-methoxy-2-quinolone.

Step 2: N-methylation to yield this compound

  • Dissolve the synthesized 4-methoxy-2-quinolone (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (2-3 equivalents) and stir the mixture.

  • Introduce methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction at reflux for several hours, monitoring its progress by TLC.[5]

  • After completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the final product, this compound, by column chromatography on silica gel or by recrystallization to achieve high purity.

Photophysical Properties: An Estimation

PropertyEstimated Value/CharacteristicRationale based on Analogues
Excitation Maximum (λex) ~340 - 370 nm6-Methoxy-4-quinolone and other derivatives show excitation in this range.[3][7]
Emission Maximum (λem) ~400 - 450 nmA significant Stokes shift is characteristic of many quinolone fluorophores.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Typical for quinolone-based chromophores.
Fluorescence Quantum Yield (Φf) 0.1 - 0.4The quantum yield of 6-methoxy-4-quinolone is reported to be 0.38 in aqueous methanol.[7] N-methylation can sometimes influence the quantum yield.
Solvatochromism ExpectedQuinolone derivatives often exhibit sensitivity to solvent polarity, with a potential red shift in more polar solvents.

Protocols for Characterization

The following protocols are essential for the rigorous characterization of the synthesized this compound as a fluorescent probe.

Protocol 2: Determination of Photophysical Properties

Objective: To experimentally determine the absorption and fluorescence spectra, and the fluorescence quantum yield of this compound.

Materials:

  • Purified this compound

  • Spectroscopy-grade solvents (e.g., ethanol, acetonitrile, DMSO, and a buffer of choice)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[9][10]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or ethanol.

  • Working Solution Preparation: Prepare a dilute solution (e.g., 10 µM) of the probe in the solvent of interest.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 500 nm to determine the wavelength(s) of maximum absorbance (λabs).

  • Fluorescence Spectra:

    • Excite the sample at its λabs.

    • Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

    • Set the emission wavelength to λem and scan the excitation wavelengths to obtain the excitation spectrum.

  • Quantum Yield Determination (Relative Method): [9][10]

    • Prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.

    • Integrate the area under the emission curves.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where:

      • Φr is the quantum yield of the reference.

      • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

      • ηs and ηr are the refractive indices of the sample and reference solvents, respectively.

A Prepare Dilutions (Abs < 0.1) B Measure Absorbance at λex A->B C Measure Fluorescence Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Quantum Yield E->F

Caption: Workflow for quantum yield determination.

Potential Applications and Protocols

Based on the known reactivity and sensing mechanisms of quinolone derivatives, this compound holds promise in several application areas.[11]

Application 1: Fluorescent Probe for Metal Ion Detection

The quinolone scaffold, with its carbonyl and methoxy groups, can act as a chelating agent for various metal ions, leading to changes in its fluorescence properties, often through fluorescence quenching or enhancement.[12][13]

Protocol 3: Screening for Metal Ion Selectivity

Objective: To assess the selectivity of this compound towards a panel of biologically and environmentally relevant metal ions.

Materials:

  • 1 mM stock solution of this compound in DMSO.

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in deionized water or a suitable buffer.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • In a cuvette, prepare a 10 µM solution of the probe in the buffer.

  • Record the initial fluorescence spectrum of the probe alone.

  • To the same cuvette, add a specific amount of a metal ion stock solution (e.g., to a final concentration of 100 µM, a 10-fold excess).

  • Incubate for a few minutes and then record the fluorescence spectrum.

  • Repeat steps 1-4 for each metal ion to be tested.

  • Compare the changes in fluorescence intensity to identify selective responses.

A Prepare Probe Solution in Buffer B Record Baseline Fluorescence A->B C Add Metal Ion (e.g., Mⁿ⁺) B->C D Incubate C->D E Record Final Fluorescence D->E F Compare Fluorescence Changes E->F

Caption: Workflow for metal ion selectivity screening.

Application 2: Live-Cell Imaging

The potential of quinolone derivatives for cellular imaging is well-documented.[14][15] The lipophilicity and spectral properties of this compound may allow it to be cell-permeable and suitable for live-cell imaging applications.

Protocol 4: General Protocol for Live-Cell Imaging

Objective: To evaluate the suitability of this compound for imaging in live cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 1 mM stock solution of this compound in DMSO.

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets.

Procedure:

  • Cell Preparation: Seed the cells on glass-bottom dishes and allow them to adhere and grow to a suitable confluency (e.g., 60-80%).

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed complete culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a suitable loading time (e.g., 15-60 minutes).

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or complete medium to the cells.

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Excite the cells using the experimentally determined excitation wavelength and capture the fluorescence emission.[16]

    • Assess the intracellular localization of the probe and monitor for any signs of phototoxicity.

Troubleshooting

  • Low Fluorescence Signal: This could be due to a low quantum yield of the probe, aggregation, or quenching. Ensure the probe is fully dissolved and consider optimizing the solvent or buffer conditions.

  • High Background Fluorescence: Impurities from the synthesis can contribute to background. Ensure the probe is of high purity. In cellular imaging, autofluorescence can be an issue; use appropriate controls and background subtraction methods.

  • Phototoxicity in Cells: Use the lowest possible excitation light intensity and exposure times to minimize cell damage.[17]

Conclusion

This compound presents an intriguing yet underexplored scaffold for the development of novel fluorescent probes. By following the synthetic and characterization protocols outlined in this guide, researchers can systematically evaluate its photophysical properties and explore its potential in applications such as metal ion sensing and cellular imaging. The provided frameworks, based on the well-established chemistry and photophysics of quinolone derivatives, offer a solid foundation for pioneering research into the capabilities of this specific compound.

References

  • Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. (2019). Beilstein Journal of Organic Chemistry, 15, 186-194.
  • Fluorescence Quenching of Norfloxacin by Divalent Transition Metal Cations. (2003). Bulletin of the Korean Chemical Society, 24(5), 619-624.
  • SYNTHESIS OF N-METHYLATED QUINOLONES. (1993).
  • Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. (2001). The Journal of Physical Chemistry A, 105(44), 10148-10156.
  • Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. (2019). Beilstein-Institut zur Förderung der Chemischen Wissenschaften.
  • Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption. (2011). The Journal of Physical Chemistry B, 115(40), 11624-11631.
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). Springer.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013).
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Synthesis and Application of Novel Quinolone Derivatives for Sensitive Fluorescent Labeling. (n.d.). BenchChem.
  • Synergistic fluorescence quenching of quinolone antibiotics by palladium(II) and sodium dodecyl benzene sulfonate and the analytical application. (2007). Microchimica Acta, 159(3-4), 335-341.
  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. (2013). Molecules, 18(9), 11137-11197.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 875241.
  • Binding Constant: Fluorescence Quenching of Ciprofloxacin with Fe(III) and Zn(II). (2010). E-Journal of Chemistry, 7(4), 1251-1258.
  • Interaction and fluorescence quenching study of levofloxacin with divalent toxic metal ions. (2010). Eurasian Journal of Analytical Chemistry, 5(1), 35-46.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013).
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.).
  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. (2016). Review of Scientific Instruments, 87(1), 013107.
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry, 85(5), 2681-2686.
  • SYNTHESIS OF N-METHYLATED QUINOLONES. (1993).
  • Synthesis and Evaluation of Optical Properties, SHP2 Inhibitory Activity, and Cellular Imaging for Novel 2-Quinolone Derivatives. (2022). Letters in Drug Design & Discovery, 19(3), 256-266.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2012). Accounts of Chemical Research, 45(10), 1767-1778.
  • Fluorescence Live Cell Imaging. (2014). Methods in Molecular Biology, 1098, 73-91.
  • Fluoroquinolones as imaging agents for bacterial infection. (2017). Dalton Transactions, 46(30), 9835-9844.
  • Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent. (2004).
  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. (2006). Chemistry of Heterocyclic Compounds, 42(5), 621-625.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8629-8653.
  • STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. (n.d.). Biotium.
  • Fluoroquinolones as Imaging Agents for Bacterial Infection. (2017). Dalton Transactions, 46(30), 9835–9844.
  • Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2022). Molecules, 27(23), 8404.
  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2012). International Journal of Molecular Sciences, 13(12), 16060-16097.
  • 4-Hydroxy-1-methyl-2(1H)-quinolone 98. (n.d.). Sigma-Aldrich.
  • Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin. (2005). Photochemical & Photobiological Sciences, 4(4), 343-349.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2022). Beilstein Journal of Organic Chemistry, 18, 1264-1273.
  • Development of a novel fluorescent probe for highly sensitive detection and visualization of HClO in environmental and biological systems. (2023). Analytical Methods, 15(2), 198-204.
  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. (2024). New Journal of Chemistry, 48(2), 546-552.
  • Application of 6-methoxy-2-methylquinoline-4-thiol in Fluorescence Studies. (n.d.). BenchChem.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors, 19(3), 549.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2014). Arabian Journal of Chemistry, 7(1), 1-24.
  • Design, synthesis and characterization of a novel fluorescent probe for nitric oxide (nitrogen monoxide). (1998). Analytica Chimica Acta, 365(1-3), 159-167.
  • Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. (2023). Analytical Chemistry, 95(2), 1146-1154.
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. (2010).
  • Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. (2021).
  • Crystal structure of 6-methoxy-4-quinolone, C10H9NO2·2H2O. (2008). Analytical Sciences: X-ray Structure Analysis Online, 24, x205-x206.
  • Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent. (2004).
  • 6-Methoxyquinoline (p-Quinanisole). (n.d.). MedChemExpress.
  • Quinolone antibiotics and their applications in metal complexes: An update. (2022). Journal of Molecular Structure, 1262, 133033.

Sources

Synthesis of 4-Methoxy-N-methyl-2-quinolone Analogs: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-quinolone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Modifications to the basic 2-quinolone structure, such as the introduction of substituents at the N-1 and C-4 positions, have been shown to significantly modulate their pharmacological properties, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Specifically, the 4-methoxy-N-methyl-2-quinolone framework is of significant interest to researchers in drug discovery and medicinal chemistry due to its presence in various natural products and pharmacologically active molecules.

This comprehensive guide provides a detailed protocol for the synthesis of this compound analogs. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to offer insights into the rationale behind the chosen synthetic strategy and experimental conditions, ensuring both technical accuracy and practical applicability for researchers in the field.

Synthetic Strategy: A Stepwise Approach to the Target Scaffold

The synthesis of this compound analogs is most effectively achieved through a sequential three-step process, commencing with the construction of the foundational 4-hydroxy-2-quinolone core. This intermediate is then subjected to N-methylation, followed by O-methylation to yield the desired final product. This strategic order is crucial for regioselectivity and to minimize the formation of undesired byproducts.

Causality of the Synthetic Route
  • Initial Cyclization to form 4-Hydroxy-2-quinolone: The synthesis begins with the Conrad-Limpach reaction, a reliable and high-yielding method for constructing the 2-quinolone core from anilines and β-ketoesters.[4] This intramolecular cyclization is typically acid-catalyzed and driven by thermal condensation.

  • N-Methylation of the 4-Hydroxy-2-quinolone Intermediate: The subsequent N-methylation of the 4-hydroxy-2-quinolone is a critical step. Performing N-methylation prior to O-methylation is advantageous as the nitrogen atom in the 2-quinolone ring system is generally more nucleophilic than the hydroxyl group at the C-4 position under basic conditions. This preferential reactivity allows for a more controlled introduction of the methyl group at the desired nitrogen position.

  • O-Methylation to Yield the Final Product: With the nitrogen successfully methylated, the final step involves the O-methylation of the 4-hydroxy group. This reaction is typically carried out using a suitable methylating agent in the presence of a base. The choice of a potent methylating agent is key to overcoming the reduced nucleophilicity of the hydroxyl group and driving the reaction to completion.

This stepwise approach provides a logical and efficient pathway to the target molecule, allowing for the isolation and characterization of key intermediates and ensuring the purity of the final this compound analog.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-2(1H)-quinolone (Intermediate 1)

This protocol outlines the synthesis of the initial 4-hydroxy-2-quinolone core via the Conrad-Limpach reaction.

Materials:

  • Aniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, combine aniline (0.1 mol) and diethyl malonate (0.12 mol).

  • Initial Condensation: Heat the mixture at 140-150°C for 2 hours with constant stirring. The reaction will produce ethanol as a byproduct, which can be observed condensing.

  • Cyclization: After the initial condensation, allow the reaction mixture to cool to approximately 100°C. Carefully add polyphosphoric acid (100 g) in portions to the flask.

  • Heating and Monitoring: Heat the mixture to 240°C and maintain this temperature for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice (500 g) in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Neutralization: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water. Resuspend the crude product in a 10% aqueous solution of dipotassium hydrogen phosphate (K₂HPO₄) to neutralize any remaining acid and stir for 1 hour.

  • Final Filtration and Drying: Filter the solid again, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 80°C to afford 4-hydroxy-2(1H)-quinolone as a solid.

Part 2: Synthesis of 4-Hydroxy-1-methyl-2(1H)-quinolone (Intermediate 2)

This protocol details the N-methylation of the 4-hydroxy-2(1H)-quinolone intermediate.

Materials:

  • 4-Hydroxy-2(1H)-quinolone (Intermediate 1)

  • Dimethyl sulfate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 4-hydroxy-2(1H)-quinolone (0.05 mol) in 100 mL of dry acetone.

  • Addition of Base: Add anhydrous potassium carbonate (0.1 mol) to the solution.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (0.06 mol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash them with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield 4-hydroxy-1-methyl-2(1H)-quinolone.

Part 3: Synthesis of 4-Methoxy-1-methyl-2(1H)-quinolone (Final Product)

This protocol describes the final O-methylation step to produce the target compound.

Materials:

  • 4-Hydroxy-1-methyl-2(1H)-quinolone (Intermediate 2)

  • Methyl iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Syringe

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.02 mol, 60% dispersion in mineral oil) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 4-hydroxy-1-methyl-2(1H)-quinolone (0.015 mol) in anhydrous DMF (20 mL) dropwise over 15 minutes. Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

  • O-Methylation: Add methyl iodide (0.02 mol) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-methoxy-1-methyl-2(1H)-quinolone.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: O-Methylation Aniline Aniline Intermediate1 4-Hydroxy-2(1H)-quinolone Aniline->Intermediate1 Polyphosphoric Acid, Heat DEM Diethyl Malonate DEM->Intermediate1 Intermediate2 4-Hydroxy-1-methyl-2(1H)-quinolone Intermediate1->Intermediate2 Dimethyl Sulfate, K₂CO₃ FinalProduct 4-Methoxy-1-methyl-2(1H)-quinolone Intermediate2->FinalProduct Methyl Iodide, NaH caption Synthetic workflow for 4-methoxy-1-methyl-2-quinolone.

Sources

Application Notes & Protocols for 4-methoxy-N-methyl-2-quinolone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 2-Quinolone Scaffold and Therapeutic Promise

The quinolone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a vast number of synthetic and natural compounds with diverse pharmacological activities.[1][2] This bicyclic system, particularly the 2-quinolone (or carbostyril) isomer, is isosteric to coumarins and is associated with a wide range of biological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The versatility of the 2-quinolone ring system allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on a specific derivative, 4-methoxy-N-methyl-2-quinolone . The introduction of a methoxy group at the C4 position and a methyl group on the nitrogen atom (N1) significantly alters the molecule's electronic and steric characteristics compared to the parent scaffold. These modifications can influence target binding affinity, metabolic stability, and cell permeability, making it a compound of interest for targeted drug discovery campaigns. This document serves as a technical guide for researchers, providing an overview of its properties, potential therapeutic applications, and detailed protocols for its investigation.

Physicochemical Properties & Synthesis Overview

A foundational understanding of a compound's physical and chemical properties is critical for designing experiments, formulating delivery vehicles, and interpreting biological data.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Molecular Formula C₁₁H₁₁NO₂PubChem[5]
Molecular Weight 189.21 g/mol PubChem[5]
Monoisotopic Mass 189.07898 DaPubChem[5]
Predicted XlogP 1.2PubChem[5]
SMILES CN1C2=CC=CC=C2C(=CC1=O)OCPubChem[5]
InChIKey SPBLFONLHXBBQE-UHFFFAOYSA-NPubChem[5]

Synthesis Rationale: The synthesis of this compound typically involves the cyclization of an appropriate N-methyl aniline derivative with a malonic acid equivalent.[6][7] Subsequent O-methylation of the resulting 4-hydroxy-N-methyl-2-quinolone intermediate, often using a methylating agent like methyl iodide in the presence of a base, yields the final product.[8] Microwave-assisted synthesis has been reported as an efficient method to produce 2-quinolone derivatives, often reducing reaction times significantly.[6] Researchers should consult detailed synthetic literature to ensure purity and proper characterization (e.g., via ¹H-NMR, ¹³C-NMR, and mass spectrometry) before use in biological assays.

Biological Profile & Potential Therapeutic Applications

While specific data on this compound is limited, the broader 2-quinolone and 4-quinolone classes have been extensively studied, providing a strong basis for hypothesizing its potential therapeutic applications.

  • Anticancer Activity: Quinolone derivatives are known to inhibit various proteins and enzymes crucial for cancer cell growth, including protein kinases (e.g., EGFR, VEGFR), topoisomerases, and microtubules.[3] The methoxy group, in particular, has been associated with enhanced activity in certain contexts.[9] It is plausible that this compound could function as a kinase inhibitor or a DNA-intercalating agent.

  • Antimicrobial Activity: The quinolone scaffold is famously the core of quinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11][12] While most clinically used quinolones are 4-quinolones, 2-quinolone derivatives have also demonstrated promising antimicrobial, antifungal, and antimalarial activities.[13][14][15]

  • Anti-inflammatory & Neuroprotective Effects: Certain 2-quinolone derivatives have been investigated for their roles in treating chronic airway inflammation and for their neuroprotective properties.[1][16] This suggests potential activity against targets involved in inflammatory signaling cascades or neurodegenerative pathways.

The initial step in evaluating this compound is to screen it against a panel of relevant biological targets to identify its primary mechanism of action.

Experimental Workflow & Protocols

This section provides detailed, self-validating protocols for the initial characterization of this compound in a drug discovery setting.

General Laboratory Practices
  • Compound Handling: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Vehicle Control: In all assays, a "vehicle control" (e.g., DMSO at the same final concentration used for the test compound) must be included to account for any effects of the solvent on the experimental system.

  • Data Analysis: All experiments should be performed in triplicate. Data should be analyzed using appropriate statistical methods, and results are typically expressed as mean ± standard deviation (SD).

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the preliminary assessment of the compound.

Caption: High-level experimental workflow for initial screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
  • Scientific Rationale: Many quinolone derivatives function by inhibiting protein kinases.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key tyrosine kinase involved in angiogenesis, a critical process for tumor growth. This assay will determine if the compound directly inhibits VEGFR2 enzymatic activity.

  • Materials:

    • Recombinant human VEGFR2 enzyme

    • Kinase buffer (specific to enzyme supplier)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 substrate

    • This compound

    • Staurosporine (positive control inhibitor)

    • DMSO (vehicle control)

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

    • White, opaque 96-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer (e.g., from 100 µM to 1 nM final concentration). Also prepare solutions for the positive control (Staurosporine, e.g., 1 µM) and vehicle control (DMSO at the highest concentration used).

    • Reaction Setup: To each well of a 96-well plate, add:

      • 5 µL of kinase buffer

      • 2.5 µL of test compound, positive control, or vehicle control.

      • 2.5 µL of VEGFR2 enzyme/substrate mixture.

    • Initiation: Start the reaction by adding 2.5 µL of ATP solution.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a Kinase Detection Reagent and measuring luminescence.

  • Data Analysis & Quality Control:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

    • Self-Validation: The positive control (Staurosporine) must show >90% inhibition, and the Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Scientific Rationale: This assay determines the lowest concentration of the compound that prevents visible growth of a bacterium. It is the standard method for assessing the potency of potential antibiotics.[17] We will test against a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium to assess the spectrum of activity.

  • Materials:

    • S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • This compound

    • Ciprofloxacin (positive control antibiotic)[17]

    • DMSO (vehicle control)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader (600 nm)

  • Procedure:

    • Bacterial Culture: Grow bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final inoculum of 5 x 10⁵ CFU/mL.

    • Compound Plating: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock (e.g., at 2x the highest desired final concentration) to the first column and perform a 2-fold serial dilution across the plate.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL.

    • Controls:

      • Positive Control: Set up a serial dilution of Ciprofloxacin.

      • Negative Control: Wells with MHB and inoculum only (no compound).

      • Sterility Control: Wells with MHB only (no bacteria).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis & Quality Control:

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.

    • Self-Validation: The negative control wells must show clear bacterial growth (turbidity). The sterility control must remain clear. The MIC for the positive control (Ciprofloxacin) should fall within the expected range for the reference strains used.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Scientific Rationale: If the compound shows activity in a target-based assay (like the kinase assay), it is crucial to determine if it affects the viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound

    • Doxorubicin (positive control cytotoxic agent)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • Sterile 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, or vehicle control.

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Quality Control:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log[concentration] and determine the GI₅₀ (concentration for 50% growth inhibition).

    • Self-Validation: The positive control (Doxorubicin) should yield a dose-dependent decrease in cell viability with a GI₅₀ in the expected range. The vehicle control should show no significant effect on cell viability.

Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known targets of quinolones, a primary hypothesis is the inhibition of bacterial Type II topoisomerases.[18]

G cluster_0 Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase / Topo IV DNA->Gyrase Binding Cleaved Cleavage Complex (DNA Break) Gyrase->Cleaved Transient Break Cleaved->DNA Religation (Normal) Replication DNA Replication & Transcription Cleaved->Replication Blocked Death Cell Death Replication->Death Quinolone 4-methoxy-N-methyl- 2-quinolone Quinolone->Cleaved Stabilizes Complex, Inhibits Religation

Caption: Hypothetical mechanism of action via topoisomerase inhibition.

This pathway illustrates how quinolones typically function. They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[11] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which stalls replication and ultimately leads to bacterial cell death.[10][12]

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program due to the well-established biological activities of the 2-quinolone scaffold. The protocols outlined in this guide provide a robust framework for its initial in vitro characterization. Positive results from these assays (e.g., a potent IC₅₀/GI₅₀ or a low MIC) would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of kinases or bacterial strains to determine selectivity.

  • Mechanism of Action Studies: Further biochemical and cellular assays to confirm the molecular target (e.g., topoisomerase cleavage assays).

  • ADMET Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and advance its development as a potential drug candidate.

References

  • Horta, B. A. C., et al. (2018). Overview of classical and recent approaches to 2-quinolones. ResearchGate. [Link]

  • Al-Bayati, R. I. H., et al. (2008). Synthesis of novel 2-quinolone derivatives. African Journal of Pure and Applied Chemistry. [Link]

  • Abbas, A., et al. (2020). Design and synthesis of 2-quinolones as antioxidants and antimicrobials: A rational approach. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. [Link]

  • Hong, S., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]

  • Li, Y., et al. (2022). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods. [Link]

  • Agilent Technologies. (2016). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent. [Link]

  • da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Promgool, T., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]

  • da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Selvi, S. T. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ResearchGate. [Link]

  • Amari, O., et al. (2022). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]

  • Pontiki, E., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Rios-Sune, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals. [Link]

  • Valdelvira, R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]

  • Shigematsu, H., et al. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega. [Link]

  • Aldred, K. J., et al. (2014). Quinolone Action and Resistance. Annual Review of Biochemistry. [Link]

  • Koul, M., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. [Link]

  • Heeb, S., et al. (2019). Quinolone antibiotics. MedChemComm. [Link]

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia. [Link]

  • Aldred, K. J., et al. (2010). Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic Acids Research. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Al-Otaibi, Y. S. (2018). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Amari, O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-methoxy-N-methyl-2-quinolone, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolone scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3][4][5] This guide details a reliable and controlled three-step synthetic pathway, beginning from readily available starting materials. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms and optimization. Protocols are presented with step-by-step instructions, from initial reaction setup to final product purification and characterization. Crucial safety protocols for handling hazardous reagents are also thoroughly addressed to ensure researcher safety and experimental integrity.

Introduction and Synthetic Strategy

The 2-quinolone core is a fundamental structural motif in a wide array of natural products and synthetic pharmaceuticals.[1] The functionalization of this core, particularly at the N1 and C4 positions, allows for the modulation of its physicochemical and biological properties. The target molecule, this compound (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ), incorporates both N-methylation and O-methylation, making its synthesis a valuable case study in regioselective alkylation.[6][7]

Several classical methods exist for constructing the quinolone ring, including the Conrad-Limpach, Knorr, and Camps syntheses.[8][9][10][11][12] This guide employs a robust and logical three-step strategy designed for clarity, control, and educational value:

  • Step 1: Conrad-Limpach Cyclization. Synthesis of the foundational intermediate, 4-hydroxy-2(1H)-quinolone, via the thermal cyclization of aniline and diethyl malonate.

  • Step 2: Regioselective N-Methylation. Introduction of a methyl group onto the nitrogen atom to yield 4-hydroxy-1-methylquinolin-2(1H)-one.

  • Step 3: O-Methylation. Final conversion to this compound by methylation of the 4-hydroxy group.

This sequential approach is chosen over a one-pot alkylation of 4-hydroxy-2-quinolone. Direct alkylation can often lead to a mixture of N- and O-alkylated products, which are challenging to separate and result in lower yields of the desired compound.[13][14] By proceeding in a stepwise manner with purification of intermediates, this protocol maximizes the yield and purity of the final product.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final, characterized product.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: O-Methylation cluster_end Validation Start1 Aniline Proc1 Conrad-Limpach Reaction (High Temperature) Start1->Proc1 Start2 Diethyl Malonate Start2->Proc1 Inter1 Intermediate 1: 4-Hydroxy-2(1H)-quinolone Proc1->Inter1 Proc2 N-Alkylation Inter1->Proc2 Reagent2 NaH, CH₃I in DMF Reagent2->Proc2 Inter2 Intermediate 2: 4-Hydroxy-1-methylquinolin-2(1H)-one Proc2->Inter2 Proc3 O-Alkylation Inter2->Proc3 Reagent3 NaH, CH₃I in DMF Reagent3->Proc3 Product Final Product: This compound Proc3->Product Purify Purification (Recrystallization/ Chromatography) Product->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2(1H)-quinolone

This procedure is adapted from the classical Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-dicarbonyl compound, in this case, diethyl malonate.[15][16][17] The reaction proceeds via an initial Michael-type addition followed by an intramolecular cyclization and subsequent aromatization at high temperature.

Materials:

  • Aniline

  • Diethyl malonate

  • Diphenyl ether (solvent)

  • Ethanol

  • Hexanes

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add aniline (9.3 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Slowly heat the mixture with stirring. An exothermic reaction will occur, and ethanol will begin to distill off.

  • Once the initial reaction subsides, add 100 mL of diphenyl ether to the flask.

  • Heat the mixture to a gentle reflux (approx. 250-260 °C) for 2 hours. Monitor the reaction progress by TLC.

  • After 2 hours, remove the heat source and allow the mixture to cool to approximately 100 °C.

  • Carefully pour the warm solution into 200 mL of hexanes with vigorous stirring. The product will precipitate out of the solution.

  • Allow the suspension to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with 2 x 50 mL of hexanes to remove the diphenyl ether solvent.

  • Recrystallize the crude product from hot ethanol to yield 4-hydroxy-2(1H)-quinolone as a white to pale yellow solid.

  • Dry the product in a vacuum oven. (Typical yield: 60-70%).

Protocol 2: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

This step involves the selective methylation of the nitrogen atom. Sodium hydride, a strong base, is used to deprotonate the most acidic proton, which in this case is the N-H proton of the quinolone ring. The resulting anion then acts as a nucleophile, attacking the methyl iodide.

Materials:

  • 4-Hydroxy-2(1H)-quinolone (Intermediate 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxy-2(1H)-quinolone (8.05 g, 0.05 mol).

  • Add 100 mL of anhydrous DMF and stir until the solid is suspended.

  • Cool the flask in an ice bath. Carefully add sodium hydride (2.2 g of 60% dispersion, 0.055 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (7.8 g, 3.4 mL, 0.055 mol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 50 mL of water while cooling in an ice bath.

  • Acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel. (Typical yield: 75-85%).

Protocol 3: Synthesis of 4-Methoxy-1-methylquinolin-2(1H)-one

In this final step, the less acidic 4-hydroxy group is deprotonated using a strong base, followed by methylation. The procedure is similar to the N-methylation, demonstrating the versatility of the reaction conditions.

Materials:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one (Intermediate 2)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add 4-hydroxy-1-methylquinolin-2(1H)-one (7.0 g, 0.04 mol).

  • Add 80 mL of anhydrous DMF and cool the flask in an ice bath.

  • Carefully add sodium hydride (1.76 g of 60% dispersion, 0.044 mol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction back to 0 °C and add methyl iodide (6.25 g, 2.7 mL, 0.044 mol) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford the final product, this compound, as a solid. (Typical yield: 80-90%).

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: Compare the experimentally determined melting point with literature values.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, a singlet for the N-methyl group, a singlet for the O-methyl group, and a singlet for the vinyl proton at the C3 position.

  • ¹³C NMR: The spectrum will confirm the presence of 11 distinct carbon atoms, including the carbonyl carbon, methoxy carbon, and N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ corresponding to the molecular weight of the product (m/z = 189.21).[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Quantitative Data Summary

StepCompound NameStarting Material (g)Molar Eq.Product MW ( g/mol )Theoretical Yield (g)Typical Yield (%)
14-Hydroxy-2(1H)-quinolone9.3 (Aniline)1.0161.1616.160-70%
24-Hydroxy-1-methylquinolin-2(1H)-one8.051.0175.188.7675-85%
3This compound7.01.0189.217.5780-90%

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Methylating Agents (Methyl Iodide): Methyl iodide is highly toxic, volatile, and a suspected carcinogen.[18] It should be handled with extreme care in a fume hood. Use syringes for transfers to minimize exposure.[18] All contaminated waste must be disposed of according to institutional guidelines for hazardous materials.

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid.[19] It reacts violently with water to produce flammable hydrogen gas. Never add water directly to a large amount of NaH. Always add NaH slowly to the solvent and quench reactions carefully by the slow addition of a proton source (e.g., water, isopropanol) while cooling.

  • Solvents (DMF, Diphenyl Ether): N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care to avoid skin contact and inhalation. Diphenyl ether is used at high temperatures, posing a significant burn risk.

  • General Hazards: Standard laboratory procedures should be followed to mitigate risks associated with heating, vacuum filtration, and handling of glassware.[20]

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

  • Grokipedia. (2026). Camps quinoline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of the synthetic route of 2‐quinolones. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]

  • ACS Publications. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Camp cyclization of ketoamide insertion products to provide quinolones. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Chem Catalyst Pro. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • MDPI. (2018). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • PubMed. (n.d.). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Retrieved from [Link]

  • SpringerOpen. (2020). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. Retrieved from [Link]

  • ResearchGate. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. Retrieved from [Link]

  • Safety Data Sheet. (2019). 2 - Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2-quinolone analogs: (a) Examples of the structure–activity.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P04238]. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. Retrieved from [Link]

Sources

The Expanding Frontier of Quinolones in Neuroscience: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: Initial inquiries into the specific neuroscientific applications of 4-methoxy-N-methyl-2-quinolone reveal a landscape rich in chemical synthesis and broad-spectrum biological screening, but sparse in dedicated central nervous system research.[1][2][3] The broader family of quinolone and quinolinone derivatives, however, presents a compelling and burgeoning area of investigation for neurodegenerative diseases, psychiatric disorders, and fundamental neuronal processes.[4][5] This guide, therefore, pivots to the wider class of neuroactive quinolones, offering a detailed exploration of their applications and protocols for the research scientist and drug development professional.

The quinolone scaffold, a bicyclic aromatic N-heterocycle, is a privileged structure in medicinal chemistry.[4] While renowned for its antibacterial properties through the inhibition of DNA gyrase and topoisomerase IV, its structural versatility allows for modifications that yield compounds with potent and diverse effects on the central nervous system.[6][7][8][9][10] These neuroactive quinolones often operate through mechanisms distinct from their antimicrobial counterparts, engaging with targets such as cholinesterases, monoamine oxidases, and various receptor systems.[5]

Part 1: Application Notes - The Rationale for Quinolones in Neuroscience

The therapeutic potential of quinolone derivatives in neuroscience stems from their ability to modulate key pathological processes implicated in a range of neurological disorders.

Multi-Target Directed Ligands for Neurodegenerative Diseases

A prevailing strategy in the development of therapeutics for complex multifactorial diseases like Alzheimer's and Parkinson's is the design of multi-target directed ligands (MTDLs). Quinolone derivatives are particularly well-suited for this approach. For instance, certain 8-hydroxyquinolylnitrones have been engineered to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, and monoamine oxidases (MAO-A and MAO-B), which are involved in the degradation of monoamine neurotransmitters and contribute to oxidative stress.[5]

The rationale for this dual inhibition is compelling:

  • Cholinesterase Inhibition: By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a key strategy for symptomatic treatment of cognitive decline in Alzheimer's disease.[5]

  • MAO Inhibition: Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, offering a therapeutic avenue for Parkinson's disease. Furthermore, by reducing the oxidative byproducts of MAO activity, these compounds can confer neuroprotective effects.[5]

Modulation of Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are common pathological hallmarks of many neurodegenerative and psychiatric conditions. Several quinolone derivatives have demonstrated potent anti-inflammatory and antioxidant properties. While the precise mechanisms are still under investigation, they are thought to involve the modulation of pro-inflammatory signaling pathways and the scavenging of reactive oxygen species.

Anticonvulsant Properties

Emerging evidence suggests that certain quinolone structures possess anticonvulsant activity. This is a significant area of research given the need for novel antiepileptic drugs with improved efficacy and side-effect profiles. The proposed mechanisms, while not fully elucidated, may involve interactions with ion channels or neurotransmitter systems that regulate neuronal excitability.

Part 2: Experimental Protocols

The following protocols provide a framework for investigating the neuroactive properties of quinolone derivatives in vitro. These are intended as a starting point and should be optimized for specific compounds and experimental questions.

In Vitro Assessment of Cholinesterase Inhibition

This protocol is adapted from the Ellman's method and is a widely used colorimetric assay to screen for AChE and BChE inhibitors.

Principle: The enzymatic activity of cholinesterase is measured by monitoring the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Human Acetylcholinesterase (hAChE), recombinant

  • Human Butyrylcholinesterase (hBChE), recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test quinolone derivative

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of hAChE or hBChE solution.

    • Incubate the mixture for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation:

CompoundhAChE IC₅₀ (µM)hBChE IC₅₀ (µM)
Test Quinolone 1[Insert Value][Insert Value]
Test Quinolone 2[Insert Value][Insert Value]
Donepezil[Insert Value][Insert Value]
In Vitro Assessment of Monoamine Oxidase (MAO) Inhibition

This protocol describes a common method for measuring the inhibitory activity of compounds against MAO-A and MAO-B.

Principle: The activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate (e.g., p-tyramine). The H₂O₂ is then detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Materials:

  • Human MAO-A and MAO-B, recombinant

  • p-Tyramine hydrochloride (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test quinolone derivative

  • Clorgyline (MAO-A selective inhibitor, positive control)

  • Selegiline (MAO-B selective inhibitor, positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control inhibitors in a suitable solvent.

    • Prepare working solutions of enzymes, substrate, Amplex Red, and HRP in phosphate buffer.

  • Assay Setup:

    • In a 96-well black plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of MAO-A or MAO-B solution.

    • Incubate for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Add 100 µL of a reaction mixture containing Amplex Red, HRP, and p-tyramine.

  • Measurement and Analysis:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.

    • Calculate the percentage of inhibition relative to a vehicle control.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)
Test Quinolone 1[Insert Value][Insert Value]
Test Quinolone 2[Insert Value][Insert Value]
Clorgyline[Insert Value][Insert Value]
Selegiline[Insert Value][Insert Value]

Part 3: Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Quinolone Quinolone Derivative Quinolone->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Mechanism of action for a cholinesterase-inhibiting quinolone derivative.

Experimental_Workflow start Start: Prepare Reagents plate Dispense Test Compound and Enzyme into 96-well Plate start->plate incubate1 Incubate at 37°C plate->incubate1 add_reagents Add Substrate and Detection Reagents incubate1->add_reagents read Measure Absorbance/ Fluorescence add_reagents->read analyze Calculate % Inhibition and IC50 Values read->analyze end End: Data Analysis analyze->end

Caption: General workflow for in vitro enzyme inhibition assays.

References

  • This compound [P04238]. ChemUniverse.
  • CAS 32262-18-3 | 4-METHOXY-1-METHYL-2(1H)-QUINOLINONE supply. Guidechem.
  • 4-methoxy-1-methyl-2(1h)-quinolinone. ChemicalBook.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.
  • Mechanism of action of and resistance to quinolones. PMC - NIH.
  • Our Evolving Understanding of the Mechanism of Quinolones. PMC - PubMed Central.
  • [Mechanism of action of quinolones]. PubMed.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a sequence involving the formation of the core quinolone ring system, followed by sequential alkylation. The most common and robust pathway involves an initial thermal cyclization to form a 4-hydroxy-2-quinolone intermediate, which then undergoes N-methylation and O-methylation. Understanding this pathway is crucial for effective troubleshooting.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: O-Methylation A N-Methylaniline + Diethyl Malonate B Intermediate Adduct A->B Condensation ~140-160 °C C 4-Hydroxy-N-methyl-2(1H)-quinolone B->C Thermal Cyclization ~250 °C in Diphenyl Ether D This compound (Final Product) C->D Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3) in Solvent (e.g., DMF) G cluster_0 A Incomplete Reaction (Starting Material Remains) B Is the base strong enough? A->B C Is the solvent appropriate? B->C Yes E Switch to NaH in DMF B->E No D Is the temperature optimal? C->D Yes F Switch to DMF or DMAc C->F No G Heat to 50-80 °C D->G No H Reaction Complete D->H Yes E->H F->H G->H

Caption: Decision workflow for troubleshooting incomplete O-methylation.

Problem 3: Formation of an unexpected N,O-dimethylated byproduct.

  • Question: I am attempting a one-pot synthesis from 4-hydroxy-2-quinolone and ending up with a mixture of N-methyl, O-methyl, and N,O-dimethyl products. How can I achieve selectivity?

  • Answer: This is a classic selectivity problem arising from the presence of two nucleophilic sites: the ring nitrogen and the 4-hydroxy oxygen. Their relative reactivity is highly dependent on the reaction conditions, particularly the base and solvent.

    Causality and Solutions:

    • N vs. O Reactivity: The nitrogen in the 2-quinolone system is part of an amide-like structure, while the oxygen is part of an enol. In aprotic solvents, the oxygen anion (harder nucleophile) is generally more reactive. However, under different conditions, N-alkylation can compete or even dominate. [1] 2. Stepwise vs. One-Pot: A one-pot reaction is rarely selective for this system. A stepwise approach is strongly recommended.

      • Insight: Performing the alkylations in separate, optimized steps provides far greater control over the outcome.

      • Actionable Protocol: First, perform the N-methylation of 4-hydroxy-2-quinolone. Then, purify the resulting 4-hydroxy-N-methyl-2-quinolone. Finally, subject this intermediate to the O-methylation conditions described in the previous section. This two-step process eliminates the possibility of competitive alkylation and is the most reliable route to the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the progress of these reactions?

    • A1: Thin-Layer Chromatography (TLC) is indispensable. For the cyclization step, use a mobile phase like 20-30% Ethyl Acetate in Hexanes to track the disappearance of the adduct and the appearance of the more polar 4-hydroxy-N-methyl-2-quinolone product (which will have a lower Rf). For the O-methylation step, the product, this compound, will be less polar than the starting material. A 50:50 Ethyl Acetate/Hexanes system is a good starting point. Use a UV lamp (254 nm) for visualization.

  • Q2: How should I purify the final product?

    • A2: If the reaction goes cleanly, purification can be straightforward. After an aqueous workup to remove the base and solvent (e.g., DMF), the crude product can often be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes. If chromatography is necessary, use a silica gel column with a gradient elution, starting from a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity. [2]

  • Q3: What are the primary safety concerns for this synthesis?

    • A3: There are two major hazards. First, the high temperatures (250 °C) used in the cyclization require a well-calibrated heating mantle, a robust experimental setup, and caution to prevent thermal burns or flash ignition of flammable solvents. Work in a fume hood. Second, methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic, volatile, and potential carcinogens. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat) and have a quenching solution (e.g., ammonia or sodium thiosulfate) available for any spills.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-N-methyl-2(1H)-quinolone

  • Adduct Formation: In a round-bottom flask equipped with a distillation head, combine N-methylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture in an oil bath at 150-160 °C for 2-3 hours. Ethanol will distill off as the reaction proceeds. Monitor the reaction by TLC until the N-methylaniline is consumed. Allow the resulting crude adduct to cool slightly before the next step.

  • Cyclization: In a separate three-neck flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether to 250 °C under a nitrogen atmosphere.

  • Slowly add the crude adduct from step 2 to the hot diphenyl ether over 15 minutes with vigorous stirring.

  • After the addition is complete, maintain the temperature at 250 °C for an additional 20 minutes. [3]6. Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Dilute the mixture with hexanes or petroleum ether, and collect the solid by vacuum filtration. Wash the solid thoroughly with hexanes to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from ethanol or by treatment with boiling water and decolorizing carbon to yield white needles. [3] Protocol 2: Synthesis of this compound

  • To a solution of 4-hydroxy-N-methyl-2(1H)-quinolone (1.0 eq) in anhydrous DMF, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a beaker containing ice water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with water.

  • Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethyl acetate/hexanes) to obtain the pure final product.

References

  • Atlantis Press (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Grzelakowska, A. et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Khan, I. et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(5), 1068. [Link]

  • Rama Devi, K. et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11). [Link]

  • Ragaini, F. et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5460. [Link]

  • Selvi, S. T. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ResearchGate. [Link]

  • Bou-Salah, L. et al. (2022). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 12(34), 22003-22015. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Ahmed, M. S. et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Kumar, A. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8820-8843. [Link]

  • Hitora, Y. et al. (2015). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. SpringerPlus, 4, 303. [Link]

  • Al-Hiari, Y. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Nguyen, T. et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3072. [Link]

  • Zhang, Z. et al. (2018). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. Journal of the American Chemical Society, 140(40), 12852-12861. [Link]

  • Grzelakowska, A. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. International Journal of Molecular Sciences, 24(2), 1640. [Link]

  • Google Patents (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Bush, N. G. et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Organic Syntheses (1946). 2-methyl-4-hydroxyquinoline. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and employing systematic troubleshooting, you can ensure the accuracy and reproducibility of your results.

Part 1: Foundational Knowledge

This section provides essential background information on this compound and the core principles of solubility that are fundamental to troubleshooting.

Q1: What is this compound and what are its key physicochemical properties?

This compound is a small organic molecule belonging to the quinolone class.[1] Its solubility behavior is governed by its molecular structure, which features both hydrophobic (the quinolone ring system) and moderately polar (methoxy and N-methyl-ketone) groups. Understanding its key properties is the first step in designing a successful dissolution strategy.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₁H₁₁NO₂[2]Provides the elemental composition.
Molecular Weight ~189.21 g/mol [1]Essential for calculating molar concentrations.
Predicted XlogP 1.2[2]This value suggests the compound is moderately lipophilic. It is more soluble in organic solvents than in water but is not extremely greasy, indicating that co-solvent strategies should be effective.
Structure [2]The quinolone core is largely planar and hydrophobic, while the oxygen and nitrogen atoms can participate in hydrogen bonding. The N-methyl group prevents lactam-lactim tautomerism seen in related structures.
Q2: Why is solubility a critical parameter in research and drug development?

A compound's solubility is not merely a technical detail; it is a critical factor that dictates its utility and the reliability of experimental data. Poor solubility can lead to:

  • Inaccurate In Vitro Assay Results: If a compound precipitates in the assay medium, the actual concentration exposed to the biological target is unknown and lower than intended, potentially leading to false negatives or underestimated potency.[3]

  • Poor Reproducibility: Inconsistent dissolution or precipitation between experiments is a major source of variability.

  • Limited Bioavailability: For in vivo studies, a drug must dissolve in gastrointestinal fluids to be absorbed.[4][5] Poor aqueous solubility is a primary reason for low oral bioavailability.

Q3: What is the crucial difference between "kinetic" and "thermodynamic" solubility?

Understanding this distinction is vital, as the two measurements can yield vastly different results and are relevant at different stages of research.

  • Kinetic Solubility is typically measured in early drug discovery. It involves dissolving a compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock solution into an aqueous buffer until precipitation is observed.[6] This value is often higher than the thermodynamic solubility because a supersaturated solution can be transiently formed.[7][8][9] It is a measure of how readily a compound will precipitate under specific, non-equilibrium conditions.

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[10] It is determined by allowing excess solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) and then measuring the concentration of the dissolved material.[3][11] This value is more relevant for formulation development and predicting in vivo behavior.[8]

G cluster_0 Kinetic Solubility Assay cluster_1 Thermodynamic Solubility Assay KS_Start Start: High Conc. DMSO Stock KS_Dilute Rapid Dilution into Aqueous Buffer KS_Start->KS_Dilute KS_Result Precipitation Point (Often Supersaturated) KS_Dilute->KS_Result TS_Result Equilibrium Concentration (True Solubility) KS_Result->TS_Result TS_Start Start: Excess Solid Compound + Buffer TS_Equilibrate Long Incubation (e.g., 24h Shake-Flask) TS_Start->TS_Equilibrate TS_Equilibrate->TS_Result

Caption: Workflow contrasting kinetic and thermodynamic solubility measurements.

Part 2: Troubleshooting Guide & FAQs

This section is structured to provide direct answers and actionable solutions to common solubility problems.

Issue 1: Initial Dissolution Failure in Organic Solvent
Q4: What should I do if this compound won't dissolve in DMSO at room temperature?

This is a common first hurdle. If you observe solid particles or a cloudy suspension after adding DMSO, follow this systematic approach.

Troubleshooting Workflow:

G Start Compound + DMSO = Suspension Step1 1. Verify DMSO Quality Is it anhydrous? Start->Step1 Step2 2. Apply Mechanical Force Vortex vigorously (2-5 min) Step1->Step2 If hygroscopic DMSO is ruled out Step3 3. Use Sonication Sonicate in water bath (10-15 min) Step2->Step3 If vortexing is insufficient Step4 4. Apply Gentle Heat Warm to 37-50°C Step3->Step4 If sonication is insufficient Success Clear Solution Achieved Step4->Success If compound dissolves Failure Still Insoluble Consider alternative solvent (e.g., DMF, NMP) Step4->Failure If compound remains insoluble

Caption: Stepwise troubleshooting for dissolving a compound in DMSO.

  • Causality Behind the Steps:

    • Check DMSO Quality: DMSO is highly hygroscopic. Absorbed water can significantly decrease its solvating power for hydrophobic compounds.[12] Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.

    • Mechanical Force (Vortexing/Sonication): These methods increase the kinetic energy of the system and physically break down particle aggregates, increasing the surface area exposed to the solvent and accelerating the dissolution process.[12]

    • Gentle Heating: Increasing the temperature enhances the solubility of most compounds by providing the energy needed to overcome the crystal lattice energy of the solid. Use the lowest effective temperature to avoid potential compound degradation.

Issue 2: Precipitation Upon Dilution into Aqueous Media
Q5: My compound dissolves perfectly in DMSO, but why does it crash out when I add it to my cell culture media or buffer?

This is the most frequent solubility challenge. The phenomenon occurs because you are performing an "anti-solvent precipitation."[6] Your highly concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound's solubility is much lower. The water acts as an anti-solvent, causing the compound to rapidly fall out of solution. This is especially common for lipophilic molecules.[13]

Q6: How can I prevent my compound from precipitating upon dilution?
  • Reduce Final DMSO Concentration: A primary cause of precipitation is using too high a percentage of the DMSO stock in the final solution. Aim for the lowest possible final DMSO concentration.

  • Employ Co-solvents: Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water, keeping the compound in solution.[14][15] They are often included in the final aqueous medium.

Co-SolventTypical Final ConcentrationNotes
PEG 400 (Polyethylene Glycol) 1-10%Excellent solubilizer, generally low toxicity.
Ethanol 1-5%Effective, but can have biological effects on cells at higher concentrations.[16]
Propylene Glycol 1-10%Common in pharmaceutical formulations.
Cyclodextrins (e.g., HP-β-CD) 1-5%Form inclusion complexes that encapsulate the hydrophobic drug, increasing aqueous solubility.[4][17]
  • Adjust the pH: The solubility of ionizable compounds, like many quinolones, is highly pH-dependent.[18][19][20] Quinolones often contain a basic nitrogen atom that can be protonated. Lowering the pH of the buffer (e.g., to pH 6.0 or below) can convert the neutral molecule into a more soluble cationic salt.[21][22] Always test the compound's stability at the new pH.

  • Use Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform one or more intermediate dilution steps.[23] This gradual reduction in solvent strength can sometimes prevent the shock of rapid precipitation.

Issue 3: Inconsistent or Unreliable Assay Results
Q7: Could hidden solubility problems be the cause of my variable cell assay results?

Absolutely. Even if you don't see visible precipitation, microscopic particles (microprecipitates) can form, leading to inconsistent and artificially low compound concentrations. Furthermore, the solvent itself can be a confounding factor.

  • Solvent Cytotoxicity: High concentrations of organic solvents are toxic to cells.[16][24] It is crucial to keep the final concentration of your solvent system below the toxicity threshold for your specific cell line and assay duration. Always run a "vehicle control" (media with the same final solvent concentration but no compound) to assess solvent effects.[24]

Final DMSO Conc.Effect on Most Cell Lines (24-72h)Recommendation
< 0.1% Generally safe with minimal effects.Recommended for sensitive primary cells and long-term studies.[25]
0.1% - 0.5% Well-tolerated by many robust cell lines.Common range for in vitro assays; requires validation for your specific cell line.[23][24][25]
> 0.5% Increased risk of cytotoxicity and off-target effects.Use with caution and only for very short-term exposures.[25]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines a standard procedure for preparing a high-concentration stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer and sonicator water bath

Procedure:

  • Equilibration: Allow the vial of the compound and the sealed bottle of DMSO to equilibrate to room temperature before opening to minimize moisture condensation.[25]

  • Calculation: Calculate the mass of compound needed. For a 1 mL of 10 mM stock (MW = 189.21 g/mol ): Mass = 189.21 g/mol * 0.010 mol/L * 0.001 L = 0.00189 g = 1.89 mg

  • Weighing: Accurately weigh ~1.89 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. (e.g., if you weighed exactly 1.89 mg, add 1.0 mL of DMSO).

  • Dissolution: Vortex the tube vigorously for 2-5 minutes. If particles remain, sonicate the tube in a room temperature water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.

  • Inspection: Ensure the solution is completely clear with no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Simplified Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a more accurate measure of your compound's solubility in a specific aqueous buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg into 1 mL of your chosen aqueous buffer). The key is to have undissolved solid visible.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.[3][11]

  • Separation: After incubation, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm syringe filter (a low-binding filter like PVDF is recommended).

  • Quantification: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared from a known concentration stock.[6][10] The resulting concentration is the thermodynamic solubility in that specific medium.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (2025). Formulation strategies for poorly soluble drugs.
  • Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994).
  • (n.d.).
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Saal, C., & Petereit, A. C. (2012).
  • Saal, C., & Petereit, A. C. (2012).
  • (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • (n.d.). Cosolvent. Wikipedia.
  • Narvariya, P., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
  • Saal, C., et al. (n.d.).
  • (n.d.). 4,8-dimethoxy-N-methyl-2-quinolone | C12H13NO3. PubChem.
  • Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994).
  • (2024).
  • (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
  • (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • (2014). DMSO wont dilute my pure compound. How to solve this?.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • (n.d.). Solubility Analysis. BOC Sciences.
  • (2013).
  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Chen, X. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
  • (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
  • (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (n.d.). This compound (C11H11NO2). PubChemLite.
  • (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • (n.d.). Compound Handling Instructions. MCE.
  • (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
  • (2024). How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • (n.d.). 4-Methoxy-2-methylquinolin-8-OL | C11H11NO2. PubChem - NIH.
  • (n.d.). 4-Methoxyquinoline | C10H9NO. PubChem - NIH.
  • (n.d.). 4-methoxy-1-methyl-2(1h)-quinolinone. ChemicalBook.

Sources

Technical Support Center: A Guide to Preventing the Degradation of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to the stability of this compound and offer practical solutions to mitigate its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the behavior of structurally related quinolone compounds, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), hydrolysis under acidic or basic conditions, and oxidation.[1][2][3][4] Temperature can also accelerate these degradation processes.[5]

Q2: How does the methoxy group in this compound influence its stability?

A2: The methoxy group at the 4-position can influence the electronic properties of the quinolone ring. While specific data for this compound is limited, studies on other quinolones suggest that methoxy substituents can impact photodegradation pathways.[2] In some fluoroquinolones, a methoxy group has been shown to enhance photostability.[2]

Q3: Is this compound susceptible to photodegradation?

A3: Yes, quinolone derivatives are generally known to be sensitive to light.[1] Exposure to UV and even ambient light can lead to the formation of various photoproducts. Therefore, it is crucial to protect solutions and solid samples of this compound from light.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the available literature, we can predict potential pathways based on related compounds. Photodegradation may involve N-demethylation.[6] Hydrolysis could lead to the cleavage of the methoxy group to form a hydroxylated derivative. Oxidative conditions might result in the formation of N-oxides or hydroxylation of the quinoline ring. Advanced oxidation processes on related quinolones have been shown to cause cleavage of substituent groups and the quinolone core itself.[7]

Q5: How can I monitor the degradation of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for monitoring the degradation of quinolones.[8][9] For more detailed analysis and identification of degradation products, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique.[8][10][11]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/UPLC chromatogram. Degradation of this compound due to improper sample handling or storage.Prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil. Store stock solutions at low temperatures (-20°C) for short periods.[12]
Loss of compound potency over time. Gradual degradation of the compound in solution or as a solid.For solutions, prepare fresh daily. For solid material, store in a tightly sealed container in a cool, dry, and dark place.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent light exposure or temperature fluctuations.Ensure all samples are handled under consistent lighting conditions (e.g., under yellow light) and temperature. Use a temperature-controlled autosampler for HPLC/UPLC analysis.
Precipitation of the compound in aqueous solutions during pH stress testing. Low aqueous solubility of this compound at certain pH values.Use a co-solvent such as acetonitrile or methanol to maintain solubility. Ensure the final concentration of the organic solvent is consistent across all samples to avoid influencing the degradation kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. The extent of degradation should ideally be between 5-20%.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette or a photostability chamber to a calibrated light source (e.g., UV-A and visible light).

    • Simultaneously, keep a control sample wrapped in aluminum foil to serve as a dark control.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at a controlled temperature (e.g., 80°C).

    • At specified time points, dissolve a weighed amount of the solid in the mobile phase for analysis.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

This protocol provides a general method for the separation and detection of this compound and its potential degradation products.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is a suitable starting point.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted degradation products, and full scan or product ion scan for identification of unknown degradants.

  • Optimize cone voltage and collision energy for this compound and any identified degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound photo Photodegradation (Light Exposure) main->photo UV/Vis light hydro Hydrolysis (Acid/Base) main->hydro H+/OH- ox Oxidation (e.g., H2O2) main->ox Oxidizing agent demethyl N-demethylated product photo->demethyl cleavage Ring cleavage products photo->cleavage demethoxy 4-hydroxy-N-methyl-2-quinolone hydro->demethoxy hydro->cleavage n_oxide N-oxide product ox->n_oxide hydroxylated Hydroxylated ring products ox->hydroxylated ox->cleavage

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of This compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxidative Oxidative Stress prep->oxidative photo Photolytic Stress prep->photo thermal Thermal Stress prep->thermal hplc UPLC-MS/MS Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc data Data Interpretation (Identify Degradants, Determine Kinetics) hplc->data

Caption: A typical experimental workflow for forced degradation studies.

References

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Development of UPLC-ESI-MS/MS Analytical Method for Quinolone Antibiotics Analysis in Honey. ResearchGate. Available at: [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. Available at: [Link]

  • Study for the determination of high-risk quinolone antibiotics residues and its matrix effect in cultured aquatic products by UPLC-MS/MS based on response surface analysis. JuSER. Available at: [Link]

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. NIH. Available at: [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available at: [Link]

  • Simultaneous determination of (fluoro)quinolones antibacterials residues in bovine milk using ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available at: [Link]

  • Forced degradation studies of a new ant. JOCPR. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. Available at: [Link]

  • This compound (C11H11NO2). PubChem. Available at: [Link]

  • Photoinduced N-Demethylation of Rufloxacin and its Methyl Ester Under Aerobic Conditions. ResearchGate. Available at: [Link]

  • Synthesis of Unnatural 1-Methyl-2-quinolone Derivatives. ResearchGate. Available at: [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. NIH. Available at: [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. Available at: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Semantic Scholar. Available at: [Link]

  • 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. Available at: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]

  • An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Taylor & Francis Online. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. Available at: [Link]

  • Effect of heating on the stability of quinolones in milk. PubMed. Available at: [Link]

  • Kinetic Stability and Glass-Forming Ability of Thermally Labile Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

The primary challenge in synthesizing this compound from the common precursor, 4-hydroxy-2(1H)-quinolone, is controlling the regioselectivity of methylation. The precursor is an ambident nucleophile, meaning it can be alkylated at either the N1-position or the O4-position. Achieving the desired N,O-dimethylated product requires a carefully planned strategy to avoid the formation of undesired isomers and byproducts.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: I'm getting a mixture of O-methylated (4-methoxy-2-quinolone) and N-methylated (4-hydroxy-1-methyl-2-quinolone) products. How can I control the regioselectivity?

Answer: This is the most frequent challenge and arises from the competing nucleophilicity of the nitrogen and oxygen atoms in the 4-hydroxy-2-quinolone scaffold. The outcome of the methylation is highly dependent on the reaction conditions, as dictated by Hard and Soft Acid and Base (HSAB) theory. The N-anion is a softer nucleophile, while the O-anion is a harder nucleophile.

  • For Preferential N-methylation: To form 4-hydroxy-1-methyl-2-quinolone, you should aim for conditions that favor reaction at the softer nitrogen center.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of your base but leave the anion relatively free, enhancing its nucleophilicity.

    • Base & Counter-ion: A weaker base like potassium carbonate (K₂CO₃) is often sufficient. The potassium counter-ion is less coordinating than lithium or sodium, which can favor N-alkylation.[1]

    • Leaving Group: Methyl iodide (MeI) is a classic soft electrophile and works well for N-methylation.

  • For Preferential O-methylation: To form 4-methoxy-2-quinolone from the 4-hydroxy precursor, you need conditions that favor reaction at the harder oxygen center.

    • Solvent: A polar protic solvent like methanol or ethanol can be used, although this can sometimes lead to lower reactivity. In aprotic solvents, using a base with a more coordinating cation (like NaH) can favor O-methylation by associating with the oxygen atom.

    • Base & Counter-ion: Stronger bases like sodium hydride (NaH) are often used to ensure complete deprotonation.[2]

    • Methylating Agent: A harder methylating agent like dimethyl sulfate ((CH₃)₂SO₄) can show higher selectivity for the hard oxygen nucleophile.

A common strategy is a stepwise synthesis. First, perform the N-methylation to get 4-hydroxy-1-methyl-2-quinolone, purify it, and then perform the O-methylation under different conditions to yield the final product. This two-step approach provides unambiguous control over the final structure.

ParameterFavors N-methylation (Soft Center)Favors O-methylation (Hard Center)Rationale
Base K₂CO₃, Cs₂CO₃NaH, LDAWeaker bases/less coordinating cations favor the softer N-site. Strong bases fully deprotonate, and Na⁺ can coordinate to the O-site.
Solvent DMF, DMSO (Polar Aprotic)Acetone, THFPolar aprotic solvents leave the nucleophile "bare," enhancing reactivity at the inherently more nucleophilic N-site.
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate ((CH₃)₂SO₄)MeI is a soft electrophile, preferring the soft N-site. DMS is a harder electrophile, preferring the hard O-site.
Temperature Room Temperature to 60 °C0 °C to Room TemperatureHigher temperatures can sometimes favor N-alkylation, but this is highly system-dependent.

Question 2: My reaction yield is consistently low. What are the likely causes?

Answer: Low yields can be attributed to several factors beyond regioselectivity.

  • Incomplete Deprotonation: The pKa of the 4-hydroxyl proton is acidic, but a sufficiently strong base is required for complete conversion to the nucleophilic anion. If using a weaker base like K₂CO₃, ensure it is anhydrous and in sufficient excess (e.g., 2-3 equivalents).

  • Moisture: Water in your solvents or on your glassware will quench the strong bases (especially NaH) and hydrolyze your reagents. Always use anhydrous solvents and dry glassware under vacuum or in an oven.

  • Suboptimal Temperature: While some reactions proceed at room temperature, others require heating to overcome the activation energy.[2] Conversely, excessive heat can cause decomposition of starting materials or products. Monitor your reaction by TLC to find the optimal balance.

  • Side Reactions: Besides competing N/O-alkylation, over-alkylation can occur. For instance, methylation of 2-heptyl-4(1H)-quinolone with MeI has been reported to cause a second methylation at the benzylic position of the alkyl side chain.[1] While not directly applicable to a simple N-methyl group, it highlights the possibility of unexpected reactivity.

  • Difficult Purification: The product and byproducts may have similar polarities, leading to losses during column chromatography or recrystallization. Experiment with different solvent systems to achieve better separation.

Question 3: I'm performing a one-pot synthesis from 4-hydroxy-2-quinolone and getting a complex mixture. How can I simplify the product profile?

Answer: A one-pot reaction using >2 equivalents of base and methylating agent is tempting but often leads to a difficult-to-separate mixture of starting material, mono-N-methylated product, mono-O-methylated product, and the desired di-methylated product.

  • Recommendation: A sequential, two-step synthesis is strongly advised for achieving high purity and simplifying purification.

    • Step 1: N-methylation. Synthesize and isolate 4-hydroxy-1-methyl-2(1H)-quinolone. This intermediate is commercially available but can be synthesized from N-methylated isatoic anhydride.[3]

    • Step 2: O-methylation. Use the purified 4-hydroxy-1-methyl-2(1H)-quinolone as the starting material for the O-methylation step. This eliminates all competing N-methylation side reactions, making the reaction cleaner and the purification significantly easier.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

G start Start: Analyze Reaction Outcome issue Primary Issue? start->issue low_yield Low Yield / No Reaction issue->low_yield  Low Conversion impure Impure Product / Mixture of Isomers issue->impure Complex Mixture   cause_yield Probable Cause? low_yield->cause_yield cause_impure Probable Cause? impure->cause_impure deprotonation Incomplete Deprotonation cause_yield->deprotonation Base pKa too high? moisture Moisture Contamination cause_yield->moisture Reagents fizzle? temp Suboptimal Temperature cause_yield->temp Stalled at RT? regio Poor Regioselectivity cause_impure->regio N- vs O-isomers? one_pot One-Pot Strategy cause_impure->one_pot Multiple spots on TLC? purification Ineffective Purification cause_impure->purification Products co-elute? sol_base Solution: - Use stronger base (NaH) - Increase base equivalents deprotonation->sol_base sol_dry Solution: - Use anhydrous solvents - Dry glassware thoroughly moisture->sol_dry sol_temp Solution: - Monitor by TLC - Systematically vary temp. temp->sol_temp sol_regio Solution: - Adjust Base/Solvent/Reagent (See Table 1) regio->sol_regio sol_stepwise Solution: - Adopt a two-step synthesis - Isolate intermediate one_pot->sol_stepwise sol_purify Solution: - Screen different solvent systems for chromatography/recrystallization purification->sol_purify

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Optimized Experimental Protocols

Based on established methodologies, a two-step synthesis is recommended for optimal purity and yield.

Protocol 1: N-methylation of 4-Hydroxy-2-quinolone

This protocol aims to synthesize the intermediate, 4-hydroxy-1-methyl-2(1H)-quinolone.

  • Reagent Preparation:

    • 4-hydroxy-2-quinolone (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq), finely ground

    • Methyl Iodide (MeI) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-2-quinolone and K₂CO₃.

    • Add anhydrous DMF to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

    • Begin vigorous stirring under a nitrogen atmosphere.

  • Methylation:

    • Add methyl iodide dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane), checking for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water. This will precipitate the product and quench the reaction.

    • Acidify the aqueous suspension to pH ~5-6 with dilute HCl. This ensures the product (which is phenolic) is fully protonated and insoluble.

    • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with water, then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Recrystallize the crude solid from ethanol or isopropanol to yield pure 4-hydroxy-1-methyl-2(1H)-quinolone as a white solid.

Protocol 2: O-methylation of 4-Hydroxy-1-methyl-2(1H)-quinolone

This protocol converts the intermediate to the final product.

  • Reagent Preparation:

    • 4-hydroxy-1-methyl-2(1H)-quinolone (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Methyl Iodide (MeI) or Dimethyl Sulfate ((CH₃)₂SO₄) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the NaH dispersion.

    • Wash the NaH with anhydrous hexanes (x2) via cannula to remove the mineral oil, then carefully remove the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Deprotonation and Methylation:

    • Dissolve the 4-hydroxy-1-methyl-2(1H)-quinolone in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. You should observe the cessation of hydrogen gas evolution.

    • Add the methylating agent (MeI or (CH₃)₂SO₄) dropwise at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that dictates N- vs. O-methylation?

A1: The regioselectivity is governed by the principles of kinetic versus thermodynamic control acting on an ambident nucleophile. The N-anion is generally considered the 'kinetic' site due to its higher intrinsic nucleophilicity in polar aprotic solvents. The O-anion is the 'thermodynamic' site as the resulting O-alkylated product is often more stable. Reaction conditions like solvent, counter-ion, and temperature shift the balance between these two pathways. A strong, coordinating cation like Na⁺ can chelate with the nearby carbonyl and the O-anion, sterically hindering and electronically deactivating the N-site, thus favoring O-alkylation.[2]

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the products?

A2:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes or 5% methanol in dichloromethane). The N-methylated intermediate (4-hydroxy-1-methyl-2-quinolone) is typically more polar than the final O-methylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key diagnostic signals include the N-CH₃ singlet (typically ~3.7 ppm) and the O-CH₃ singlet (typically ~4.0 ppm). The disappearance of the broad phenolic -OH peak from the intermediate is also a key indicator of successful O-methylation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products and helps identify any byproducts.

Q3: Are there any alternative, greener synthesis methods available?

A3: Research into greener synthetic methods is ongoing. Microwave-assisted synthesis has been reported for quinolone analogues, often leading to significantly reduced reaction times and improved yields.[4] The use of less hazardous solvents and bases is also an area of active development. For example, some syntheses explore catalyst systems like BiCl₃ under microwave irradiation to facilitate cyclization reactions leading to the quinolone core.

References
  • Storz, M. P., et al. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Koval, O., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Abbas, H. S., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kim, Y., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available at: [Link]

  • Ragaini, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules. Available at: [Link]

  • Thamarai Selvi, S. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Hauser, C. R., & Reynolds, G. A. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available at: [Link]

  • Bou-Salah, L., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 4-Methoxy-N-methyl-2-quinolone Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during fluorescence-based experiments with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your results.

Introduction to this compound and its Assays

This compound is a heterocyclic compound belonging to the quinolone class. Quinolone derivatives are widely utilized in drug discovery and chemical biology due to their inherent fluorescent properties and their roles as scaffolds for pharmacologically active agents. Assays involving these compounds often leverage their fluorescence for detection and quantification. However, like many fluorescence-based assays, those using this compound are susceptible to various forms of interference that can lead to erroneous results.[1][2][3] Understanding the nature of these interferences is the first step toward mitigating them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. The solutions provided are based on established principles of fluorescence spectroscopy and assay development.

Q1: I'm observing unexpectedly high background fluorescence in my assay. What are the potential causes and how can I address this?

High background fluorescence can mask the true signal from your analyte and reduce assay sensitivity. Several factors can contribute to this issue:

  • Autofluorescence of Assay Components: Many biological molecules, such as those found in cell lysates or serum, can fluoresce at similar wavelengths to your probe, contributing to the background signal.[4]

    • Causality: Molecules with intrinsic fluorescence, like NADH and riboflavins, are common culprits in biological samples.[4]

    • Solution:

      • Run a "no-compound" control: This will help you determine the baseline fluorescence of your assay medium and biological matrix.

      • Use a red-shifted fluorophore: If possible, switching to a probe with excitation and emission wavelengths in the longer-wavelength (red) region can help minimize interference from autofluorescent molecules, which typically fluoresce at shorter wavelengths.[2][5]

      • Purify your sample: If working with complex biological mixtures, consider purification steps to remove interfering molecules.

  • Intrinsic Fluorescence of Test Compounds: A significant percentage of small molecules in screening libraries are themselves fluorescent.[4]

    • Causality: The chemical structure of a test compound may contain a fluorophore that is excited by the light source in your assay, leading to a false-positive signal.[6]

    • Solution:

      • Pre-screen your compound library: Before running the full assay, screen your compounds in the absence of the target to identify any that are intrinsically fluorescent under your assay conditions.

      • Use a counter-assay: A well-designed counter-assay can help differentiate between true hits and fluorescent artifacts.[7]

  • Contaminated Assay Plates or Reagents: Dust, fibers, or chemical residues on microplates or in your buffers can contribute to background fluorescence.

    • Causality: Many contaminants can fluoresce and will be detected by the plate reader.

    • Solution:

      • Use high-quality, low-fluorescence plates.

      • Ensure all buffers and reagents are freshly prepared with high-purity water and filtered if necessary.

Q2: My fluorescence signal is lower than expected or is being quenched. What's happening and how can I fix it?

Fluorescence quenching occurs when a substance reduces the fluorescence intensity of a fluorophore.[6] This can lead to false-negative results.

  • Inner Filter Effect: This is a common issue when test compounds absorb light at either the excitation or emission wavelength of the fluorophore.[6][8]

    • Causality: If a compound in the well absorbs the excitation light, less light is available to excite the fluorophore. If it absorbs the emitted light, less of the signal reaches the detector.

    • Solution:

      • Measure the absorbance spectrum of your test compounds: This will allow you to identify any compounds that absorb at your assay's excitation and emission wavelengths.

      • Reduce the concentration of the interfering compound: If possible, lowering the concentration of the quenching compound can mitigate the inner filter effect.

      • Use a "pre-read" step: Measure the absorbance of the compounds at the relevant wavelengths to identify potential interference.[8]

  • Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon.[9]

    • Causality: This is a diffusion-controlled process, and its efficiency depends on the concentration of the quencher and the viscosity of the solvent.[9]

    • Solution:

      • Perform a Stern-Volmer analysis: This experiment can help determine if the quenching is collisional.[9]

      • Modify the assay buffer: In some cases, changing the viscosity of the buffer can alter the rate of collisional quenching.

  • Compound Aggregation: Some small molecules can form aggregates in solution, which can sequester the fluorophore and quench its fluorescence.[6]

    • Causality: Hydrophobic compounds are particularly prone to aggregation in aqueous buffers.

    • Solution:

      • Include detergents in your assay buffer: A small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) can help prevent compound aggregation.

      • Perform dynamic light scattering (DLS) experiments: DLS can be used to detect the presence of aggregates in your compound solutions.

Q3: The fluorescence of my this compound probe seems to be pH-sensitive. How does pH affect the assay and what is the optimal range?

The fluorescence of many quinolone derivatives is indeed pH-dependent.[10][11][12]

  • Causality: The protonation state of the nitrogen atom in the quinoline ring can significantly alter the electronic structure of the molecule, thereby affecting its fluorescence properties.[10][11] Protonation can lead to changes in fluorescence intensity and shifts in the emission wavelength.[10]

  • Optimal pH Range: For most biological assays, maintaining a pH within the physiological range of 7.0 to 8.0 is recommended to ensure both the stability of the biological target and the optimal performance of the quinolone probe.[11]

  • Troubleshooting & Optimization:

    • Buffer Selection: Always use a well-buffered system to maintain a stable pH throughout your experiment.

    • pH Profiling: If you suspect pH is affecting your results, perform a pH titration experiment to determine the optimal pH for your specific assay. This involves measuring the fluorescence of your probe across a range of pH values.

Q4: My this compound compound appears to be unstable in my assay buffer. How can I assess and improve its stability?

Compound stability is crucial for obtaining reliable and reproducible data.

  • Potential Degradation Pathways: Quinolone derivatives can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation), extreme pH, or oxidizing agents.[13][14][15]

    • Causality: The quinolone ring can undergo photochemical reactions or be cleaved under harsh chemical conditions.[14]

  • Experimental Workflow for Stability Assessment:

    • Forced Degradation Study: To assess the stability of your compound, you can perform a forced degradation study. This involves exposing the compound to various stress conditions (e.g., acid, base, peroxide, heat, light) and then analyzing the sample by a separation technique like HPLC.[13]

    • Control Samples: Always include control samples that are not subjected to the stress conditions to serve as a baseline.

  • Improving Stability:

    • Storage: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.[16]

    • Fresh Preparations: Whenever possible, prepare working solutions fresh on the day of the experiment.

    • Inert Atmosphere: For long-term storage of sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.[17]

Experimental Protocols

Protocol 1: Screening for Compound Autofluorescence

Objective: To identify compounds in a screening library that are intrinsically fluorescent under the assay conditions.

Materials:

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Black, low-fluorescence microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of your test compounds in the assay buffer. A typical starting concentration is 10 µM.

  • Add the diluted compounds to the wells of the microplate.

  • Include "buffer only" wells as a negative control.

  • Incubate the plate under the same conditions as your main assay (e.g., temperature, time).

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your main assay.

  • Data Analysis: Compounds that show a significantly higher fluorescence signal compared to the buffer-only control are considered autofluorescent.

Protocol 2: Assessing the Inner Filter Effect

Objective: To determine if test compounds absorb light at the excitation or emission wavelengths of the this compound probe.

Materials:

  • Test compounds

  • This compound probe

  • Assay buffer

  • UV-Vis spectrophotometer or plate reader with absorbance capabilities

Procedure:

  • Prepare solutions of your test compounds and the quinolone probe in the assay buffer at the concentrations used in your assay.

  • Excitation Wavelength Scan: In the spectrophotometer, scan the absorbance of each test compound solution across a range of wavelengths that includes the excitation wavelength of your quinolone probe.

  • Emission Wavelength Scan: Scan the absorbance of each test compound solution across a range of wavelengths that includes the emission wavelength of your quinolone probe.

  • Data Analysis: Compounds that exhibit significant absorbance at either the excitation or emission wavelength are likely to cause an inner filter effect.

Visualizations

Troubleshooting Workflow for Fluorescence Assay Interference

TroubleshootingWorkflow Start Assay Interference Observed HighBackground High Background Fluorescence? Start->HighBackground LowSignal Low Signal / Quenching? Start->LowSignal InconsistentResults Inconsistent Results? Start->InconsistentResults HighBackground->LowSignal No Autofluorescence Check for Autofluorescence: - Assay Components - Test Compounds HighBackground->Autofluorescence Yes LowSignal->InconsistentResults No InnerFilter Check for Inner Filter Effect: - Absorbance Scan LowSignal->InnerFilter Yes pH_Sensitivity Check for pH Sensitivity: - pH Profile InconsistentResults->pH_Sensitivity Yes Contamination Check for Contamination: - Plates - Reagents Autofluorescence->Contamination SolveHighBg Solutions: - Use Controls - Red-Shifted Probe - Purify Sample - Pre-screen Compounds Contamination->SolveHighBg Quenching Check for Quenching: - Stern-Volmer Analysis InnerFilter->Quenching Aggregation Check for Aggregation: - Add Detergent - DLS Quenching->Aggregation SolveLowSignal Solutions: - Lower Compound Conc. - Modify Buffer Aggregation->SolveLowSignal Stability Check for Compound Stability: - Forced Degradation Study pH_Sensitivity->Stability SolveInconsistent Solutions: - Use Stable Buffer - Store Compound Properly - Prepare Fresh Solutions Stability->SolveInconsistent

Caption: A workflow for diagnosing and resolving common assay interferences.

Mechanisms of Fluorescence Interference

InterferenceMechanisms cluster_excitation Excitation cluster_emission Emission & Interference ExcitationLight Excitation Light Fluorophore_G Fluorophore (Ground State) ExcitationLight->Fluorophore_G Absorption AutofluorescentCmpd Autofluorescent Compound ExcitationLight->AutofluorescentCmpd Fluorophore_E Fluorophore (Excited State) Fluorophore_G->Fluorophore_E Emission Fluorescence (Signal) Fluorophore_E->Emission Quencher Quencher Fluorophore_E->Quencher Quenching (Signal Loss) InterferingSignal False Signal AutofluorescentCmpd->InterferingSignal

Caption: Key pathways of fluorescence signal generation and interference.

References

  • Fluorescence enhancement of quinolines by protonation - PMC - NIH. (2020-08-12).
  • Evolution of assay interference concepts in drug discovery - Taylor & Francis Online.
  • Impact of pH on the fluorescence intensity of quinolone derivatives in thiol detection - Benchchem.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025-05-28).
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH.
  • Fluorescence Quenching as a Tool to Investigate Quinolone Antibiotic Interactions With Bacterial Protein OmpF - PubMed. (2009-01-16).
  • Interfering Factors in Assay Design - News-Medical.Net. (2018-11-01).
  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2025-08-07).
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015-12-07).
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF - ResearchGate.
  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F. (2022-03-30).
  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways - MDPI.
  • (PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. (2025-08-10).
  • Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays - Benchchem.
  • Interference with Fluorescence and Absorbance | Request PDF - ResearchGate.
  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions - PMC - PubMed Central. (2019-03-04).
  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - MDPI. (2021-01-17).
  • Quenching of chlorophyll fluorescence by quinones - PubMed.
  • 4,8-dimethoxy-N-methyl-2-quinolone | C12H13NO3 | CID 10680379 - PubChem.
  • Fluorescence Quenching as a Tool to Investigate Quinolone Antibiotic Interactions with Bacterial Protein OmpF | Request PDF - ResearchGate. (2025-08-06).
  • Synergistic fluorescence quenching of quinolone antibiotics by palladium(II) and sodium dodecyl benzene sulfonate and the analytical application | Request PDF - ResearchGate. (2025-08-06).
  • Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions - Benchchem.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central.
  • Technical Support Center: Overcoming Resistance to Quinoline-Based Compounds - Benchchem.
  • 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem - NIH.
  • stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions - Benchchem.
  • This compound (C11H11NO2) - PubChemLite.
  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones - NIH. (2016-12-23).
  • stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under different storage conditions - Benchchem.
  • stability issues of 4-Methoxy-2-nitroaniline under different conditions - Benchchem.
  • Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism1 | Journal of the American Chemical Society.
  • Mechanisms of drug resistance: quinolone resistance - PMC - PubMed Central.
  • Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC. (2020-12-02).
  • Application of 6-methoxy-2-methylquinoline-4-thiol in Fluorescence Studies - Benchchem.
  • A new Pseudomonas Quinolone Signal (PQS) binding partner: MexG. - The Royal Society of Chemistry.
  • Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC - NIH.

Sources

Technical Support Center: Purification of 4-Methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-methoxy-N-methyl-2-quinolone (CAS: 32262-18-3).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic compound. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Quinolone syntheses, such as modifications of the Conrad-Limpach or Camps cyclization reactions, can generate several types of impurities.[4][5]

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual anilines, malonic acid derivatives, or β-ketoesters.[6][7]

  • Reaction Intermediates: Incomplete cyclization can leave acyclic precursors in the crude mixture.

  • Isomeric Byproducts: Regioselectivity issues during cyclization can lead to the formation of other quinolone isomers.[4] For instance, if the synthesis involves N-alkylation as a final step, you might have residual 4-methoxy-2-quinolone.

  • Reagents and Catalysts: Residual acid or base catalysts (e.g., polyphosphoric acid, sodium methoxide) and coupling agents used in the synthesis can contaminate the product.[7]

  • Degradation Products: Quinolones can be sensitive to harsh reaction conditions (e.g., high heat, strong acid/base), which may lead to minor degradation.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of impurities, which will guide your purification strategy.

Q2: I have a solid crude product. Should I start with recrystallization or column chromatography?

A2: For a solid crude product, recrystallization is almost always the recommended first-line purification technique . It is significantly more time-efficient, cost-effective, and scalable than chromatography.[8][9]

  • Attempt Recrystallization First If:

    • Your crude product is mostly the desired compound (>80% purity).

    • You can identify a solvent that dissolves the compound well when hot but poorly when cold.[8][9]

    • The impurities have different solubility profiles from your target compound in the chosen solvent.

  • Proceed to Column Chromatography If:

    • Recrystallization fails to remove key impurities or results in low recovery.

    • The crude product is an oil or a complex mixture with multiple components of similar polarity.

    • You need to separate isomers that co-crystallize.

The following workflow provides a decision-making framework.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recryst Perform Solvent Screening for Recrystallization is_solid->try_recryst Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oily) find_solvent Suitable solvent found? try_recryst->find_solvent perform_recryst Proceed with Recrystallization Protocol find_solvent->perform_recryst Yes find_solvent->chromatography No check_purity1 Assess Purity (TLC/HPLC/NMR) perform_recryst->check_purity1 is_pure1 Is purity >98%? check_purity1->is_pure1 end_product Pure Product is_pure1->end_product Yes is_pure1->chromatography No check_purity2 Assess Purity of Fractions chromatography->check_purity2 is_pure2 Are fractions pure? check_purity2->is_pure2 is_pure2->chromatography No (Re-run with new mobile phase) combine_fractions Combine Pure Fractions & Evaporate is_pure2->combine_fractions Yes combine_fractions->end_product

Caption: Decision workflow for selecting a purification method.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This entraps impurities and defeats the purpose of recrystallization.

  • Causality: This often happens when the boiling point of the recrystallization solvent is too high, or when the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.

  • Solutions:

    • Re-heat and Agitate: Re-heat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent.[10]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not move the flask directly to an ice bath.[8]

    • Use a Lower-Boiling Solvent: If the problem persists, your chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point in which your compound still exhibits the required temperature-dependent solubility.

    • Change Solvent System: Switch to a different solvent or a two-solvent system (e.g., dissolve in a good solvent like acetone and add a poor solvent like hexanes dropwise until turbidity appears, then heat to clarify and cool slowly).[10]

    • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure compound.[8]

Troubleshooting Guide

Problem: Low or No Recovery After Recrystallization
Possible Cause Underlying Logic (Causality) Recommended Solution
Too much solvent was used. The concentration of the compound in the cold solution remained above its saturation point, preventing precipitation.Concentrate the filtrate (mother liquor) by boiling off some of the solvent and attempt to cool again. A second crop of crystals may be obtained.[11]
The compound is too soluble in the chosen solvent, even at low temperatures. The solubility differential between the hot and cold solvent is insufficient to force the compound out of solution upon cooling.Select a new solvent where the compound is less soluble at room temperature. Alternatively, use a two-solvent (antisolvent) recrystallization method.[9]
Premature crystallization occurred during hot gravity filtration. The solution cooled too quickly in the funnel, causing the product to crystallize along with the impurities you were trying to remove.Use about 10-20% excess solvent and heat the solution to boiling just before filtering. Pre-heat the filtration funnel and filter paper with hot solvent. Use fluted filter paper for a faster filtration rate.[11]
The solution was not cooled sufficiently. Crystallization is a thermodynamically driven process. Insufficient cooling may not provide the necessary energy change for lattice formation.After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[11]
Problem: Poor Separation During Flash Column Chromatography
Possible Cause Underlying Logic (Causality) Recommended Solution
Inappropriate mobile phase polarity. If the mobile phase is too polar (high elution strength), all compounds (product and impurities) will travel with the solvent front (high Rf), resulting in no separation. If it's not polar enough, the product will remain adsorbed to the silica gel (low Rf).Optimize the mobile phase using TLC first. Aim for an Rf value for your target compound of ~0.25-0.35 for good separation. A common starting point for quinolones is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate or acetone).
Column overloading. Exceeding the separation capacity of the stationary phase leads to broad, overlapping bands because the solute molecules cannot all find binding sites.As a rule of thumb, the amount of crude sample should be about 1-5% of the weight of the silica gel. If bands are still broad, reduce the sample load.
Poor column packing. Cracks, bubbles, or channels in the silica gel bed create preferential pathways for the mobile phase, causing uneven band fronts and poor separation.Pack the column carefully using the "slurry method." Ensure the silica gel is fully wetted and allowed to settle into a uniform bed without air pockets. Keep the top of the silica bed level and do not let it run dry.
Sample was not loaded in a concentrated band. If the sample is dissolved in a large volume of solvent or a solvent stronger than the mobile phase, it will spread out before chromatography begins, leading to broad bands.Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a suitable single solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes) has been identified through preliminary solubility tests.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just completely dissolves. Adding a large excess of solvent will reduce your final yield.[8]

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this initial cooling period.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.[11]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze their purity via TLC, HPLC, or NMR spectroscopy.[8][12]

G cluster_0 Dissolution & Filtration cluster_1 Crystallization & Collection a 1. Add crude solid to flask b 2. Add minimal hot solvent until dissolved a->b c 3. (Optional) Add charcoal, reheat b->c d 4. Perform hot gravity filtration c->d e 5. Cool filtrate slowly to room temp d->e f 6. Cool further in ice bath e->f g 7. Collect crystals via vacuum filtration f->g h 8. Wash with ice-cold solvent g->h i 9. Dry crystals h->i j 10. Assess purity (MP, TLC, NMR) i->j Final Step

Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of this compound using a standard silica gel column.

  • Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is just level with the top of the silica. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder.

    • Carefully add this powder as a uniform layer on top of the packed silica bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

    • Group the fractions that contain the pure product.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purity Assessment: Analyze the resulting solid/oil to confirm its purity and identity using appropriate analytical methods (HPLC, GC-MS, NMR).[12][13]

References

  • Benchchem. (n.d.). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Guidechem. (n.d.). CAS 32262-18-3 | 4-METHOXY-1-METHYL-2(1H)-QUINOLINONE supply.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • ChemicalBook. (n.d.). 4-methoxy-1-methyl-2(1h)-quinolinone.
  • PubChemLite. (n.d.). This compound (C11H11NO2).
  • ChemUniverse. (n.d.). This compound [P04238].
  • Wiley Online Library. (1981). Synthesis of some 2‐alkyl‐4‐quinolone and 2‐alkyl‐4‐methoxyquinoline alkaloids.
  • PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-Methoxy-2,3,5,6-tetramethylphenol.
  • National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
  • Benchchem. (n.d.). Application Note: Mass Spectrometric Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol.

Sources

4-methoxy-N-methyl-2-quinolone stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering researchers' most pressing questions on the stability and handling of 4-methoxy-N-methyl-2-quinolone.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for experiments involving this compound. As Senior Application Scientists, our goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other quinolone derivatives, is primarily influenced by pH, light, temperature, and the choice of solvent. Quinolone structures are known to be susceptible to degradation under photolytic (light-induced) and alkaline (high pH) conditions.[1] Temperature is a critical factor, as higher temperatures accelerate the rate of all chemical degradation pathways.[2] The solvent system not only determines solubility but can also directly participate in degradation reactions, such as hydrolysis in aqueous solutions.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous organic solvent where the compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, it is recommended to store solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation or water absorption.[2] For short-term use, refrigeration at 4°C is acceptable, but repeated freeze-thaw cycles should be avoided as they can degrade the compound.[3]

Q3: Is this compound prone to degradation under acidic or basic conditions?

A3: Yes, quinolone derivatives can be susceptible to pH-dependent degradation. While generally more stable in neutral or slightly acidic conditions, they are known to degrade in alkaline environments.[1] Base-catalyzed hydrolysis of the methoxy group or other ring modifications are potential degradation pathways. Conversely, strongly acidic conditions could also promote hydrolysis. Therefore, it is crucial to control the pH of aqueous buffers. A forced degradation study is the definitive way to characterize the compound's stability across a wide pH range.[4]

Q4: How can I confirm the stability of this compound in my specific experimental buffer or formulation?

A4: To confirm stability in your unique medium, you should perform a small-scale stability study. This involves dissolving the compound in your buffer or formulation and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] Samples should be analyzed at set time points (e.g., 0, 2, 8, 24 hours) and under relevant storage conditions (e.g., room temperature, 37°C). A decrease in the parent compound's peak area and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue EncounteredPotential CauseRecommended Solution
Rapid loss of parent compound in a freshly prepared aqueous solution. 1. Poor aqueous solubility: The compound may be precipitating out of solution, not degrading.[6]2. Rapid pH-dependent degradation: The pH of your unbuffered aqueous solution may be in a range where the compound is highly unstable.1. Use a co-solvent such as acetonitrile or DMSO to aid dissolution before adding the aqueous medium. Keep the final organic solvent concentration minimal.2. Verify the solution's pH and use a suitable buffer system (e.g., phosphate or acetate buffer) to maintain a neutral or slightly acidic pH where stability is likely higher.
Inconsistent results and multiple new peaks in photostability studies. 1. Non-uniform light exposure: Different samples may be receiving varying amounts of light energy.2. Concurrent thermal degradation: Heat generated by the light source may be causing degradation, confounding the results.[6]1. Use a validated photostability chamber equipped with calibrated light sources and a turntable to ensure uniform exposure.2. Always run a "dark control" by wrapping a sample vial in aluminum foil and placing it alongside the exposed samples. This allows you to differentiate between light-induced and heat-induced degradation.[6]
No significant degradation is observed under forced degradation conditions (acid, base, oxidation). 1. High compound stability: The molecule may be intrinsically stable under the applied conditions.2. Stress conditions are too mild: The concentration of the stressor, temperature, or exposure time may be insufficient to induce degradation.[6]1. This is a valid result, but to establish a stability-indicating method, some degradation (typically 5-20%) is required.2. Gradually increase the severity of the stress conditions. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 60°C to 80°C, or extend the exposure time.[6][7] Monitor the extent of degradation to avoid complete loss of the parent compound.

Data Summary: Expected Stability Profile

The following table summarizes the anticipated stability of this compound in common laboratory solvents. This information is based on the general behavior of quinolone derivatives and should be confirmed experimentally for your specific application.

Solvent / ConditionTemperatureLight ConditionExpected StabilityKey Remarks
DMSO Room Temp (25°C)DarkHigh Hygroscopic; absorb water over time which can affect long-term stability.
Ethanol / Methanol Room Temp (25°C)DarkHigh Good choice for stock solutions. Protect from evaporation.
Acetonitrile Room Temp (25°C)DarkHigh Common HPLC solvent; generally inert.
Aqueous Buffer (pH 4.0) Room Temp (25°C)DarkHigh to Moderate Generally stable, but monitor for signs of hydrolysis over extended periods.
Aqueous Buffer (pH 7.4) Room Temp (25°C)DarkModerate Potential for slow degradation. Stability decreases at physiological temperatures (37°C).[2]
Aqueous Buffer (pH 9.0) Room Temp (25°C)DarkLow Alkaline conditions are reported to promote the degradation of quinolones. Expect significant degradation.
Any Solution Room Temp (25°C)Exposed to LightLow to Moderate Photodegradation is a primary degradation pathway for quinolones.[1] Protect solutions from light.

Experimental Protocols & Methodologies

A well-designed forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[4][5]

Protocol 1: Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.[7]

  • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber. Wrap a control vial in aluminum foil and place it in the same chamber.

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • For acid and base samples, neutralize them (with 0.1 M NaOH and 0.1 M HCl, respectively).

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze by a reverse-phase HPLC-UV method, monitoring at the compound's λmax.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample (time zero).

  • Calculate the percentage of degradation. Identify degradation products (new peaks) and ensure they are well-resolved from the parent peak.

Visualization of Workflows and Pathways

Diagrams help clarify complex processes. Below are visual representations of the experimental workflow and potential degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Apply Stress Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Apply Stress Therm Thermal (80°C) Stock->Therm Apply Stress Photo Photolytic (Light Chamber) Stock->Photo Apply Stress Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Hypothetical Degradation Pathways Parent This compound Demethyl_N N-Demethylation (Product A) Parent->Demethyl_N Oxidative Stress Hydrolysis_O O-Demethylation (Hydrolysis) (Product B) Parent->Hydrolysis_O Acid/Base Stress Ring_Cleavage Ring Cleavage (Multiple Products) Parent->Ring_Cleavage Photolytic/Oxidative Stress

Caption: Hypothetical degradation pathways for this compound.

References

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies - ResearchGate. Available from: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk - PubMed. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying chemistry and practical solutions.

Question 1: I am getting a mixture of O-methylated and N-methylated products. How can I improve the selectivity for N-methylation?

Answer:

The formation of both O- and N-methylated products is a common challenge in the alkylation of 4-hydroxy-2-quinolones.[1][2] The regioselectivity is influenced by several factors, including the choice of base, solvent, and methylating agent.

Root Cause Analysis:

  • Tautomerism: 4-hydroxy-2-quinolone exists in tautomeric forms, presenting two nucleophilic sites: the nitrogen at position 1 and the oxygen at position 4.[3]

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom is a "harder" nucleophile, while the nitrogen is "softer." Hard electrophiles (like dimethyl sulfate) tend to react at the oxygen, while softer electrophiles (like methyl iodide) have a higher propensity for the nitrogen. However, this is a generalization, and other factors are at play.

  • Reaction Conditions: The reaction conditions significantly influence the equilibrium between the tautomers and the relative nucleophilicity of the N and O atoms.

Strategies for Enhancing N-Methylation Selectivity:

  • Optimize the Base and Solvent System:

    • Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can favor N-methylation.[3] The aprotic solvent helps to avoid solvation of the anionic intermediates, which can influence reactivity.

    • Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is another commonly used system.[1][2] While it can sometimes lead to mixtures, careful control of temperature can improve selectivity.

  • Choice of Methylating Agent:

    • Methyl iodide (CH₃I) is a commonly used reagent that can provide good selectivity for N-methylation under optimized conditions.[1][4]

    • Dimethyl sulfate ((CH₃)₂SO₄) is a harder electrophile and may lead to a higher proportion of the O-methylated product.

  • Temperature Control:

    • Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable N-methylated product. It is advisable to start at room temperature and gently heat if the reaction is sluggish.

Experimental Protocol for Selective N-Methylation:

StepProcedureRationale
1Dissolve 4-hydroxy-N-methyl-2-quinolone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).Anhydrous conditions are crucial to prevent quenching of the base.
2Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.Portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.
3Stir the mixture at room temperature for 30-60 minutes.Allows for complete deprotonation to form the sodium salt.
4Cool the reaction back to 0 °C and add methyl iodide dropwise.Dropwise addition helps to control the exothermic alkylation reaction.
5Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
6Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.Decomposes any unreacted NaH.
7Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
8Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
9Purify the crude product by column chromatography.
Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several issues, including incomplete reactions, side product formation, and difficulties in purification.

Potential Causes and Solutions:

CauseSolution
Incomplete Reaction - Insufficient Reagents: Ensure you are using a slight excess of the base and methylating agent (e.g., 1.1-1.5 equivalents).- Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5][6]
Side Reactions - Di-methylation: Using a large excess of the methylating agent can sometimes lead to the formation of a di-methylated quinolonium salt.[2] Use a controlled amount of the methylating agent.- Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products.[7] Use the minimum effective temperature.
Purification Losses - Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. A gradient elution might be necessary.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method and can improve the final yield of pure product.
Question 3: I am struggling to purify the final product. What are the recommended purification techniques?

Answer:

Purification of this compound can be challenging due to the potential for closely related impurities, such as the O-methylated isomer and unreacted starting material.

Recommended Purification Strategies:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the desired N-methylated product from the O-methylated isomer and other impurities.

    • Solvent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. The polarity can be gradually increased to elute the compounds. A typical starting point could be 10-20% ethyl acetate in hexane.

    • Monitoring: Use TLC to identify the fractions containing the pure product. The two isomers often have slightly different Rf values.

  • Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

    • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.

Workflow for Purification:

Caption: Purification workflow for this compound.

II. Frequently Asked Questions (FAQs)

What are the common synthetic routes to this compound?

The most direct route is a two-step synthesis starting from a suitable aniline derivative.

  • Conrad-Limpach or Knorr Cyclization: This involves the reaction of an aniline with a β-ketoester (like diethyl malonate) to form a 4-hydroxy-2-quinolone intermediate.[8] This intermediate is then methylated.

  • N-Methylation of 4-hydroxy-2-quinolone: This is a subsequent step where the 4-hydroxy-2-quinolone is methylated. This step can be challenging due to the potential for both N- and O-methylation.

  • O-Methylation followed by N-Methylation: In some cases, it may be advantageous to first perform an O-methylation, followed by N-methylation, though this adds steps to the synthesis.

How can I characterize the final product and distinguish between the N- and O-methylated isomers?

A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy:

    • N-CH₃ Signal: The N-methyl group in this compound will typically appear as a singlet around 3.5-4.0 ppm.

    • O-CH₃ Signal: The O-methyl group will also be a singlet, usually in a similar region (around 3.9-4.1 ppm).[9]

    • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons will be slightly different for the two isomers. 2D NMR techniques like NOESY can be used to confirm the spatial proximity of the methyl group to other protons in the molecule, helping to distinguish between the N- and O-methylated products.

  • ¹³C NMR Spectroscopy: The chemical shifts of the methyl carbons and the carbonyl carbon (C=O) will be different for the two isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.[10]

  • Infrared (IR) Spectroscopy: The presence or absence of certain characteristic peaks can be informative. For instance, the starting material (4-hydroxy-2-quinolone) will show a broad O-H stretch, which will be absent in both methylated products.

What are the key safety precautions to consider during this synthesis?
  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents: Many organic solvents used in this synthesis (e.g., DMF, dichloromethane) are hazardous. Refer to the Safety Data Sheets (SDS) for each chemical before use.

III. References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. Available from: [Link]

  • Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents. Available from:

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. Available from: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available from: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones - Semantic Scholar. Available from: [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]

  • This compound (C11H11NO2) - PubChem. Available from: [Link]

  • Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - Beilstein Journals. Available from: [Link]

Sources

Technical Support Center: Scaling Up 4-Methoxy-N-methyl-2-quinolone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-methoxy-N-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. We will delve into the causality behind common issues and provide field-proven, actionable solutions.

Overview of Synthetic Strategy

The production of this compound typically follows a multi-step pathway, beginning with the formation of the core quinolone structure, followed by sequential methylation. The general approach involves an initial cyclization reaction to form a 4-hydroxy-2-quinolone intermediate, which then undergoes methylation at both the nitrogen and oxygen positions. The order and selectivity of these methylation steps are critical for achieving high purity and yield on a larger scale.

Synthesis_Pathway Aniline Substituted Aniline Cyclization Cyclization (e.g., Gould-Jacobs) Aniline->Cyclization MalonicEster Malonic Acid Derivative MalonicEster->Cyclization Intermediate 4-Hydroxy-2-quinolone Cyclization->Intermediate N_Methylation N-Methylation Intermediate->N_Methylation N_Methyl_Intermediate N-Methyl-4-hydroxy-2-quinolone N_Methylation->N_Methyl_Intermediate O_Methylation O-Methylation Final_Product This compound O_Methylation->Final_Product N_Methyl_Intermediate->O_Methylation Troubleshooting_Yield_Drop Start Significant Yield Drop on Scale-Up? CheckMixing Evaluate Mixing Efficiency Start->CheckMixing Primary Cause? CheckHeat Assess Heat Transfer Start->CheckHeat Primary Cause? CheckParams Re-Optimize Parameters Start->CheckParams Secondary Cause? Sol_Mixing Switch to Overhead Stirring. Optimize Impeller Design. CheckMixing->Sol_Mixing Solution Sol_Heat Use Jacketed Reactor. Control Reagent Addition Rate. CheckHeat->Sol_Heat Solution Sol_Params Adjust Concentration. Verify Raw Material Purity. CheckParams->Sol_Params Solution Methylation_Pathways cluster_0 Competitive Methylation Start 4-Hydroxy-2-quinolone O_Methyl 4-Methoxy-2-quinolone Start->O_Methyl O-Methylation (e.g., NaH/DMF) N_Methyl N-Methyl-4-hydroxy-2-quinolone Start->N_Methyl N-Methylation (Side Reaction) Di_Methyl This compound O_Methyl->Di_Methyl N-Methylation N_Methyl->Di_Methyl O-Methylation

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technically-focused framework for validating the bioactivity of 4-methoxy-N-methyl-2-quinolone, a synthetic quinolone derivative. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow. This guide will compare the putative bioactivity of this compound with a well-characterized alternative, etoposide, a known topoisomerase II inhibitor.[1][2][3][4][5]

The quinolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[6][7][8][9] Many of these compounds exert their effects by targeting essential cellular enzymes like DNA topoisomerases.[10][11][12][13][14] Given this precedent, a logical starting point for investigating the bioactivity of this compound is to hypothesize that it possesses antiproliferative properties, potentially through the inhibition of topoisomerase II.

Part 1: Foundational Assessment of Cytotoxicity

The initial step in validating a compound with presumed anticancer activity is to determine its effect on cell viability across a panel of relevant cancer cell lines. This provides a broad understanding of its potency and selectivity.

Choosing the Right Cellular Models

The selection of cell lines is paramount for obtaining biologically relevant data. A well-chosen panel should include cell lines from different cancer types to assess the breadth of activity. For this validation, we will use the following human cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research, well-characterized for its response to various chemotherapeutic agents.

  • A549 (Lung Carcinoma): Represents a prevalent and often difficult-to-treat cancer type.[6]

  • HCT116 (Colon Carcinoma): A key model for gastrointestinal cancers.[6]

  • PC3 (Prostate Carcinoma): To assess activity against hormone-independent prostate cancer.[6]

Experimental Workflow: Cell Viability Assays

We will employ two distinct colorimetric assays to measure cell viability: the MTT and XTT assays. The use of orthogonal assays is a core principle of self-validating systems, as it reduces the likelihood of compound-specific artifacts.

G cluster_0 Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plates B Incubate for 24h (adhesion) A->B C Treat with serial dilutions of This compound & Etoposide B->C D Incubate for 48-72h C->D E Add MTT or XTT reagent D->E F Incubate for 2-4h E->F G Measure Absorbance (570nm for MTT, 450nm for XTT) F->G H Calculate IC50 values G->H

Caption: General workflow for MTT and XTT cell viability assays.

The MTT assay is a widely used method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and etoposide in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][18]

The XTT assay offers an advantage over the MTT assay as the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[15][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling agent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[15][16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 450 and 500 nm.[15]

Data Presentation and Interpretation

The results of the cell viability assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineMTT Assay IC50 (µM)XTT Assay IC50 (µM)
This compound MCF-715.2 ± 1.818.5 ± 2.1
A54925.7 ± 3.129.3 ± 3.5
HCT11612.8 ± 1.514.9 ± 1.9
PC330.1 ± 3.633.7 ± 4.0
Etoposide (Reference) MCF-75.8 ± 0.76.2 ± 0.8
A5498.1 ± 1.08.9 ± 1.1
HCT1164.5 ± 0.55.1 ± 0.6
PC310.3 ± 1.211.1 ± 1.3

Note: The data presented are hypothetical and for illustrative purposes.

Part 2: Mechanistic Elucidation - Probing the Mode of Action

Observing a cytotoxic effect is the first step. The next crucial phase is to investigate the underlying mechanism of action. Based on the known activities of other quinolone derivatives, we will explore two potential mechanisms: inhibition of topoisomerase II and disruption of microtubule dynamics.

Assay 1: Topoisomerase II Inhibition

Etoposide, our reference compound, is a classic topoisomerase II inhibitor.[1][2][3][4][5] It stabilizes the enzyme-DNA complex, leading to double-strand breaks and ultimately apoptosis.[1][2][3][4][5] A cell-based assay can be used to assess whether this compound induces similar effects.

G cluster_1 Topoisomerase II Inhibition Pathway A Etoposide or This compound B Binds to Topoisomerase II-DNA complex A->B C Stabilizes cleavage complex B->C D Prevents DNA re-ligation C->D E Accumulation of double-strand breaks D->E F Cell Cycle Arrest (G2/M) E->F G Apoptosis E->G

Sources

A Comparative Guide to 4-Methoxy-N-methyl-2-quinolone and its Therapeutic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 4-methoxy-N-methyl-2-quinolone, a member of the 2-quinolone alkaloid family, with more extensively studied quinolone derivatives, particularly the antibacterial fluoroquinolones and parent 4-quinolones. As researchers and drug development professionals, understanding the subtle yet critical structural distinctions and their profound impact on biological activity is paramount for navigating the vast chemical space of quinolone-based therapeutics. This document moves beyond a simple feature list, offering insights into the causal relationships between chemical structure and biological function, and providing robust experimental frameworks for comparative evaluation.

The Quinolone Scaffold: A Tale of Two Cores

The term "quinolone" broadly describes a bicyclic heterocyclic aromatic compound. However, the position of the keto group fundamentally defines two major subclasses: 2-quinolones and 4-quinolones. This seemingly minor isomeric difference dictates their synthetic pathways, natural occurrence, and, most importantly, their predominant biological activities.[1]

  • 4-Quinolones: This class is the bedrock of modern antibacterial therapy.[2] The discovery of nalidixic acid, a 4-quinolone derivative (specifically, a naphthyridone), ushered in the era of quinolone antibiotics.[3][4] Subsequent generations, most notably the fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), incorporate a fluorine atom at C-6 and a piperazine ring at C-7, drastically enhancing their antibacterial spectrum and potency.[5] Their mechanism is overwhelmingly centered on the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[6][7]

  • 2-Quinolones: This scaffold is more commonly found in natural products (alkaloids) from plants and microorganisms and is associated with a wider, more diverse range of biological activities, including anticancer, anti-inflammatory, antihistamine, and antiulcer properties.[1][8] Our subject, This compound , belongs to this class. Its structure lacks the C-3 carboxylic acid group essential for binding to the DNA-gyrase complex, suggesting its biological activities diverge significantly from its antibacterial cousins.[5]

The structural distinctions are illustrated below.

Caption: Core structures of key quinolone classes.

Mechanism of Action: From DNA Fragmentation to Cytotoxicity

The choice of experimental assays to compare these molecules must be guided by their probable mechanisms of action, which are dictated by their structures.

Fluoroquinolone Mechanism: A Validated Pathway

Fluoroquinolones function by stabilizing a ternary complex between the bacterial topoisomerase (Gyrase or Topo IV) and DNA.[7][9] This action converts the enzyme into a cellular poison that creates permanent double-stranded DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[9] This highly specific mechanism is the cornerstone of their success as antibiotics, as the mammalian topoisomerase counterparts are significantly less susceptible.[6]

Fluoroquinolone_Mechanism FQ Fluoroquinolone (e.g., Ciprofloxacin) Ternary Stabilized Ternary Cleavage Complex FQ->Ternary Binds & Stabilizes Complex Bacterial DNA + Topoisomerase (Gyrase / Topo IV) Complex->Ternary Forms Breaks Double-Strand DNA Breaks Ternary->Breaks Collision with Replication Fork SOS SOS Response Activation Breaks->SOS Death Bacterial Cell Death SOS->Death Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_mechanism Mechanistic Analysis start Test Compounds: 1. This compound 2. Ciprofloxacin (Control) 3. Doxorubicin (Control) mic Protocol 1: MIC Determination (Broth Microdilution) start->mic mtt Protocol 2: Cytotoxicity Screening (MTT Assay) start->mtt mpc Mutant Prevention Concentration (MPC) Assay mic->mpc flow Apoptosis & Cell Cycle Analysis (Flow Cytometry) mtt->flow topo Protocol 3: Topoisomerase II Inhibition Assay mtt->topo If Cytotoxic

Sources

A Comparative Efficacy Analysis: 4-methoxy-N-methyl-2-quinolone versus 4-hydroxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the quinolone scaffold remains a cornerstone for the development of novel therapeutic agents. Within this class, the substitution at the C-4 position of the quinolone ring has been identified as a critical determinant of biological activity. This guide provides a detailed comparative analysis of two closely related analogs: 4-methoxy-N-methyl-2-quinolone and its counterpart, 4-hydroxy-N-methyl-2-quinolone. Through an examination of their efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative potential.

Introduction: The Significance of the C-4 Substituent

The quinolone core is a privileged structure in medicinal chemistry, forming the basis of a wide array of antibacterial, antifungal, and antimalarial drugs[1][2]. The biological activity of these compounds is significantly influenced by the nature and position of various substituents on the bicyclic ring system. The substituent at the C-4 position, in particular, has been a focal point of structure-activity relationship (SAR) studies. While the 4-oxo (or its tautomeric 4-hydroxy form) is a common feature in many potent quinolone antibiotics, the impact of its substitution, such as with a methoxy group, warrants a thorough investigation to guide future drug design efforts. This guide will delve into the comparative efficacy of this compound and 4-hydroxy-N-methyl-2-quinolone, a classic example of how a subtle structural modification can lead to significant differences in biological activity.

Efficacy Comparison: The Superiority of the 4-Hydroxy Moiety

Experimental evidence, primarily from studies on related quinolone analogs, strongly suggests that the presence of a 4-hydroxy group is crucial for potent antimicrobial activity, while its replacement with a 4-methoxy group generally leads to a significant reduction in efficacy.

A key study directly investigating the impact of the C-4 substituent on the antimalarial activity of quinolones demonstrated that changing the 4-oxo (4-hydroxy) functionality to a 4-methoxy group resulted in a notable decrease in potency. This suggests that the 4-hydroxy group is directly involved in the mechanism of action against Plasmodium falciparum.

While direct head-to-head antibacterial and antifungal data for these two specific N-methylated compounds is not extensively available in a single comparative study, the broader literature on 4-hydroxy-2-quinolones consistently highlights their significant antimicrobial potential. For instance, various 3-alkyl-4-hydroxy-2-quinolone analogs have shown substantial antifungal activity against Aspergillus flavus, with some derivatives exhibiting exceptional potency[1][2]. Conversely, the introduction of a methoxy group at the C-4 position is generally associated with diminished activity.

Table 1: Postulated Comparative Efficacy

CompoundTarget OrganismPostulated Efficacy (IC50/MIC)Rationale
4-hydroxy-N-methyl-2-quinolone Bacteria (e.g., S. aureus, E. coli)Potentially Moderate to HighThe 4-hydroxy group is a key pharmacophoric feature for antibacterial quinolones, facilitating interaction with DNA gyrase.
This compound Bacteria (e.g., S. aureus, E. coli)Potentially Low to InactiveMasking the 4-hydroxy group as a methoxy ether is expected to disrupt critical interactions with the target enzyme.
4-hydroxy-N-methyl-2-quinolone Fungi (e.g., A. flavus)Potentially Moderate to HighThe 4-hydroxy-2-quinolone scaffold has demonstrated significant antifungal activity in various studies.[1][2]
This compound Fungi (e.g., A. flavus)Potentially Low to InactiveSimilar to antibacterial activity, the 4-methoxy substitution is likely to be detrimental to antifungal efficacy.
4-hydroxy-N-methyl-2-quinolone Plasmodium falciparumHighThe 4-oxo/hydroxy group is critical for antimalarial potency in this class of compounds.
This compound Plasmodium falciparumLowDirect comparative studies on related analogs show a significant decrease in antimalarial activity upon 4-methoxylation.

Mechanistic Insights: The Role of the 4-Hydroxy Group

The primary mechanism of action for the majority of antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[3][4]. These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

The 4-hydroxy group of the quinolone core is believed to play a pivotal role in this process. It is thought to be involved in a crucial interaction with the active site of the target enzyme, likely through hydrogen bonding. This interaction is facilitated by a magnesium ion, which coordinates between the 4-oxo group and the 3-carboxyl group (a common feature in many potent fluoroquinolones, though not present in the compounds discussed here) and the amino acid residues of the enzyme.

By replacing the 4-hydroxy group with a 4-methoxy group, this critical hydrogen bonding capability is lost. The bulkier methoxy group may also introduce steric hindrance, further preventing the compound from effectively binding to the active site of DNA gyrase or topoisomerase IV. This disruption of the key pharmacophoric interactions is the most probable reason for the observed decrease in efficacy.

G cluster_0 4-hydroxy-N-methyl-2-quinolone Interaction cluster_1 This compound Interaction Compound_H 4-hydroxy-N-methyl-2-quinolone H_Bond Hydrogen Bond Formation Compound_H->H_Bond 4-OH group DNA_Gyrase DNA Gyrase Active Site Inhibition Enzyme Inhibition DNA_Gyrase->Inhibition Reduced_Inhibition Reduced/No Inhibition DNA_Gyrase->Reduced_Inhibition H_Bond->DNA_Gyrase Cell_Death_H Bacterial Cell Death Inhibition->Cell_Death_H Compound_M This compound No_H_Bond No Hydrogen Bond Compound_M->No_H_Bond 4-OCH3 group No_H_Bond->DNA_Gyrase Cell_Viability Bacterial Cell Viability Reduced_Inhibition->Cell_Viability

Figure 1: Postulated interaction of 4-hydroxy vs. This compound with DNA gyrase.

Experimental Protocols

To empirically validate the postulated efficacy differences, the following experimental workflows are recommended.

Synthesis of 4-hydroxy-N-methyl-2-quinolone and this compound

A general and adaptable synthetic route to N-methylated quinolones can be employed.

Step 1: N-methylation of Isatoic Anhydride

  • To a solution of isatoic anhydride in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add methyl iodide (CH₃I) dropwise and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting N-methylisatoic anhydride by recrystallization or column chromatography.

Step 2: Synthesis of 4-hydroxy-N-methyl-2-quinolone

  • To a suspension of a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF), add a solution of N-methylisatoic anhydride and an appropriate acetyl donor (e.g., ethyl acetate) at reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-hydroxy-N-methyl-2-quinolone.

Step 3: Synthesis of this compound

  • Dissolve 4-hydroxy-N-methyl-2-quinolone in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain this compound.

G Isatoic_Anhydride Isatoic Anhydride N_Methylisatoic_Anhydride N-Methylisatoic Anhydride Isatoic_Anhydride->N_Methylisatoic_Anhydride 1. NaH, DMF 2. CH3I 4_Hydroxy_Quinolone 4-hydroxy-N-methyl-2-quinolone N_Methylisatoic_Anhydride->4_Hydroxy_Quinolone Base, Acetyl Donor 4_Methoxy_Quinolone This compound 4_Hydroxy_Quinolone->4_Methoxy_Quinolone K2CO3, (CH3)2SO4

Figure 2: General synthetic workflow for 4-hydroxy and 4-methoxy-N-methyl-2-quinolones.

Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and 4-hydroxy-N-methyl-2-quinolone in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus flavus) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Diffusion Assay (Qualitative Screening)

This method can be used for a preliminary qualitative assessment of antimicrobial activity.

  • Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Application of Compounds: Apply a known amount of each compound onto sterile paper discs and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

For researchers in the field, this comparative analysis underscores the importance of the C-4 substituent in the quinolone core and provides a clear rationale for prioritizing the 4-hydroxy scaffold in future synthetic and screening efforts. Further research should focus on obtaining direct, quantitative comparative data for these two specific compounds against a broad panel of clinically relevant bacterial and fungal pathogens. Mechanistic studies, such as enzyme inhibition assays with purified DNA gyrase and topoisomerase IV, would provide definitive evidence for the role of the 4-hydroxy group in target engagement. Such data will be invaluable in guiding the rational design of next-generation quinolone-based therapeutics with improved efficacy and a broader spectrum of activity.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available at: [Link]

  • Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. National Center for Biotechnology Information. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to the Experimental Cross-Validation of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 4-methoxy-N-methyl-2-quinolone, a natural product identified in Zanthoxylum nitidum.[1][2] Given the nascent stage of research on this specific quinolone derivative, this document establishes a robust, self-validating protocol by drawing parallels with closely related analogs and the broader quinolone class. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed methodologies to ensure scientific rigor and reproducibility.

Introduction: The Quinolone Scaffold and the Significance of this compound

The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[3] This includes antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The mechanism of action for many quinolones, particularly the widely studied fluoroquinolones, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[4]

This compound (also known as 4-methoxy-1-methylquinolin-2-one) is a naturally occurring alkaloid. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active quinolones, such as 4-hydroxy-2-quinolone analogs, suggests potential for significant pharmacological effects.[5][6] This guide, therefore, outlines a comprehensive strategy for its characterization and cross-validation.

Physicochemical and Spectroscopic Characterization

A foundational step in validating any experimental compound is its unambiguous identification and characterization. This ensures the purity and structural integrity of the molecule used in subsequent biological assays.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂[2]
Molecular Weight189.21 g/mol [2]
AppearanceSolid[2]
Purity≥98% (commercially available)[2]
CAS Number32262-18-3[2]
Spectroscopic Analysis: A Comparative Approach

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinolone ring, a singlet for the methoxy group protons, and a characteristic singlet for the N-methyl protons. The chemical shifts of the aromatic protons will provide information about the substitution pattern.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=O (carbonyl) stretching, C-O-C (ether) stretching, and C-N stretching, as well as aromatic C-H and C=C stretching.[7][8]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (189.21 m/z for [M]⁺).[2] Fragmentation patterns can provide further structural confirmation.

The following DOT script illustrates a generalized workflow for the characterization of a novel quinolone compound.

G cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_validation Purity and Identity Confirmation Synthesis Synthesis or Isolation from Natural Source Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Validation Data Analysis and Structure Elucidation NMR->Validation MS->Validation IR->Validation

Caption: Workflow for the synthesis, purification, and characterization of quinolone derivatives.

In Vitro Biological Evaluation: A Multi-pronged Approach

To comprehensively assess the biological activity of this compound, a series of in vitro assays are recommended. These assays will investigate its potential antibacterial and anticancer activities, common properties of the quinolone class.

Antibacterial Activity Screening

The antibacterial potential of this compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Include representative strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Compounds:

  • Ciprofloxacin: A well-characterized fluoroquinolone with broad-spectrum antibacterial activity.

  • Nalidixic Acid: A first-generation quinolone with a narrower spectrum of activity.

Table 2: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compoundTo be determinedTo be determined
Ciprofloxacin0.5 - 20.015 - 0.12
Nalidixic Acid>1284 - 16
Cytotoxicity Assessment in Human Cell Lines

Evaluating the cytotoxic effect of a novel compound on human cells is crucial to determine its therapeutic potential and safety profile.

Experimental Protocol: MTT Assay

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., Vero cells) to assess selectivity.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated.

Comparative Compounds:

  • Doxorubicin: A standard chemotherapeutic agent with known cytotoxicity.

  • Related Quinolone Analogs: Published data on cytotoxic quinolone derivatives can serve as a benchmark.[11][12]

Mechanistic Studies: Topoisomerase II Inhibition Assay

Given that many quinolones target topoisomerase II, an in vitro assay to assess the inhibitory activity of this compound against this enzyme is highly recommended.[13]

Experimental Protocol: Topoisomerase II DNA Cleavage Assay

  • Enzyme and Substrate: Use purified human topoisomerase II and a suitable DNA substrate (e.g., supercoiled plasmid DNA).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, DNA, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 37°C to allow for enzyme activity.

  • Reaction Termination: Stop the reaction and digest the protein component.

  • Gel Electrophoresis: Analyze the DNA products on an agarose gel. Increased levels of linear DNA indicate enzyme inhibition and stabilization of the cleavage complex.

Comparative Compounds:

  • Etoposide: A known topoisomerase II inhibitor used as a positive control.[9]

The following diagram illustrates the general mechanism of action of quinolones on bacterial topoisomerases.

G cluster_cell Bacterial Cell Quinolone This compound Topoisomerase DNA Gyrase / Topoisomerase IV Quinolone->Topoisomerase Inhibits CleavageComplex Quinolone-Enzyme-DNA Cleavage Complex Topoisomerase->CleavageComplex Stabilizes DNA Bacterial DNA DNA->CleavageComplex ReplicationFork Blocked Replication Fork CleavageComplex->ReplicationFork DNABreaks Double-Strand DNA Breaks ReplicationFork->DNABreaks CellDeath Cell Death DNABreaks->CellDeath

Caption: Proposed mechanism of action for quinolone compounds targeting bacterial topoisomerases.

Cross-Validation with Alternative Compounds and Techniques

For a comprehensive evaluation, the experimental results for this compound should be compared with those of alternative compounds and validated using orthogonal methods.

Alternative Compounds for Comparison:

  • Other Natural Product Quinolones: Compare the activity with other quinolones isolated from natural sources to understand the structure-activity relationship (SAR).

  • Non-Quinolone Antibiotics: For antibacterial studies, comparison with antibiotics from different classes (e.g., beta-lactams, macrolides) can provide a broader context of its efficacy.

  • Novel Anticancer Agents: In cytotoxicity studies, comparing its performance against emerging targeted therapies can highlight its potential in oncology.

Orthogonal Validation Techniques:

  • Bactericidal vs. Bacteriostatic Action: Determine if the compound kills bacteria or merely inhibits their growth using a minimum bactericidal concentration (MBC) assay.

  • Apoptosis Assays: For cytotoxicity, use techniques like Annexin V/PI staining and caspase activity assays to confirm if cell death occurs via apoptosis.

  • Molecular Docking: In silico studies can be employed to predict the binding mode of this compound with its putative target, such as topoisomerase II, providing a theoretical basis for the experimental findings.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic experimental validation of this compound. By employing a multi-faceted approach that includes rigorous physicochemical characterization, a battery of in vitro biological assays, and cross-validation against established compounds and alternative techniques, researchers can generate a robust and reliable dataset. The insights gained from these studies will be instrumental in elucidating the therapeutic potential of this natural product and guiding future drug development efforts based on the versatile quinolone scaffold.

References

  • Barrett, J. F., Gootz, T. D., McGuirk, P. R., Farrell, C. A., & Sokolowski, S. A. (1989). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 33(10), 1697–1703. [Link]

  • Sadowski, E., Bercot, B., Chauffour, A., Gomez, C., Varon, E., Mainardis, M., Sougakoff, W., Mayer, C., Sachon, E., Anquetin, G., & Aubry, A. (2022). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 55, 128450. [Link]

  • Mohan, K., Ramasamy, A. K., & Balasubramaniam, V. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of ChemTech Research, 4(3), 1067-1071. [Link]

  • Sadowski, E., Bercot, B., Chauffour, A., Gomez, C., Varon, E., Mainardis, M., Sougakoff, W., Mayer, C., Sachon, E., Anquetin, G., & Aubry, A. (2022). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 55, 128450. [Link]

  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(11), 2586. [Link]

  • Mohan, K., Ramasamy, A. K., & Balasubramaniam, V. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. [Link]

  • Bielawska, A., Bielawski, K., & Anchim, T. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27(7), 1719–1737. [Link]

  • Contagion Live. (2018, August 10). Alternatives to Fluoroquinolones: Thinking Outside of the Box. YouTube. [Link]

  • El-Sayed, M. A., El-Adl, K., Ali, O. M., & El-Sadek, M. E. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163. [Link]

  • Chilin, A., Marzaro, G., Zanatta, S., Guiotto, A., & Bordin, F. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry, 11(7), 1367–1375. [Link]

  • Ali, N., Adly, M., Taher, A., Coleman, H., Ahmed, F., Mahmoud, A., Salem, M., & El-Masry, R. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Common analogues of quinolones used for the treatment of different diseases. [Link]

  • MySkinRecipes. (n.d.). 4-Hydroxy-5-Methoxy-1-Methylquinolin-2(1H)-One. [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Ostath, R. A., Al-Sheddi, E. S., Al-Oqail, M. M., & Al-Massarani, S. M. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Saudi Journal of Biological Sciences, 32(9), 103397. [Link]

  • Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry, 24(10), 4726-4728. [Link]

  • Geronikaki, A., Galdyn, P., & Porochniak, T. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(23), 5648. [Link]

  • El-Faham, A., El-Sayed, W. A., & El-Kafrawy, A. F. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(8), 5069-5082. [Link]

  • Kiss, L., Szokol, B., Szakács, A., & Mbuya, K. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]

  • Khamkhenshorngphanuch, T., Jiranusornkul, S., & Khotavivattana, T. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

  • Khamkhenshorngphanuch, T., Jiranusornkul, S., & Khotavivattana, T. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]

  • Kumar, A., & Kumar, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567–8592. [Link]

  • Vasylets, G., Zhuravel, I., & Kovalenko, S. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(21), 3848. [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and Mass Spectroscopy - Example 3. YouTube. [Link]

  • El-Faham, A., El-Sayed, W. A., & El-Kafrawy, A. F. (2020). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 10(56), 34015–34024. [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 12(5), 6524-6533. [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 4-methoxy-N-methyl-2-quinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Quinolone Scaffold in Modern Drug Discovery

The quinolone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone antibiotics. Beyond antibacterial applications, the versatile 2-quinolone (or carbostyril) core has emerged as a promising framework for developing agents with diverse biological activities, including anticancer, antifungal, and kinase inhibitory properties. This guide focuses on the structure-activity relationship (SAR) of a specific, synthetically accessible subclass: 4-methoxy-N-methyl-2-quinolone .

While comprehensive SAR studies on this exact molecule are still emerging, a robust understanding can be synthesized by analyzing closely related analogs, particularly derivatives of its parent tautomer, 4-hydroxy-N-methyl-2-quinolone. This guide will dissect the influence of chemical modifications at each position of the 2-quinolone ring, providing a comparative analysis of their impact on biological efficacy. We will explore the causal relationships behind experimental choices and present supporting data from key assays, offering researchers and drug development professionals a technically grounded framework for designing next-generation 2-quinolone-based therapeutics.

Dissecting the 2-Quinolone Core: A Positional SAR Analysis

The biological activity of this compound derivatives is highly sensitive to substitutions across the bicyclic ring system. The following sections analyze the impact of modifications at key positions, drawing insights from published studies on analogous compounds.

The N-1 Position: Modulating Potency and Pharmacokinetics

The substituent at the N-1 position directly influences the compound's physical properties and interaction with biological targets.

  • N-Methyl Group : The N-methyl substituent is a common starting point in synthetic campaigns. It provides a balance of lipophilicity and metabolic stability.

  • Comparison with Other Alkyl Groups : In the broader quinolone class, particularly antibacterials, replacing the N-1 methyl with larger groups like ethyl or a cyclopropyl ring often enhances potency. The cyclopropyl group, in particular, is known to broaden the spectrum of activity. This suggests that exploring small, constrained ring systems or slightly larger alkyl groups at the N-1 position of the 2-quinolone scaffold could be a fruitful strategy for optimizing activity.

The C-4 Position: The Bioisosteric Gateway

The C-4 position is critical for activity. In many quinolone classes, a 4-oxo group is essential for binding to target enzymes like DNA gyrase through the formation of a planar structure with the C-3 carboxylic acid.

  • 4-Methoxy Group : The 4-methoxy group is an ether derivative of the 4-hydroxy tautomer. Its presence can alter solubility, membrane permeability, and metabolic stability compared to the free hydroxyl. Methylation of the 4-hydroxy group can serve to lock the molecule out of the 4-oxo tautomeric form, which may be crucial for redirecting its activity away from traditional quinolone targets (like bacterial gyrase) and towards others, such as protein kinases.

  • Comparison with 4-Hydroxy : The parent 4-hydroxy-2-quinolone scaffold is essential for the DNA GyrB inhibitory activity of some antibacterial agents, where the hydroxyl group forms key hydrogen bonds with enzyme residues like Glu58 and Arg84.

  • Comparison with Larger Ether Groups : Replacing the methoxy group with a larger benzyloxy moiety has been shown to produce potent anticancer activity. This modification significantly increases lipophilicity and provides a vector for exploring further interactions within a target's binding pocket.

The Benzene Ring (C-5, C-6, C-7, C-8): Fine-Tuning Activity and Selectivity

Substitutions on the fused benzene ring are pivotal for modulating potency, spectrum of activity, and even reducing side effects like phototoxicity.

  • C-6 and C-7 Positions : Halogenation at these positions, particularly with bromine, has been shown to dramatically increase the antifungal activity of 4-hydroxy-2-quinolone analogs. In anticancer applications, the addition of substituted benzyloxy groups at C-6 and C-7 has yielded compounds with potent, nanomolar activity against various cancer cell lines.

  • C-8 Position : In fluoroquinolones, a methoxy group at the C-8 position can increase activity against Gram-positive and anaerobic bacteria and may reduce the photosensitivity associated with halogen substituents at this position. This suggests that introducing a methoxy group at C-8 of the 2-quinolone scaffold could be a valuable strategy for improving both efficacy and safety profiles.

The logical relationship for SAR exploration is visualized below.

SAR_Logic cluster_positions Key Modification Positions Core This compound Scaffold N1 N-1 Position Core->N1 Alkyl/Cycloalkyl (Potency, PK) C4 C-4 Position Core->C4 Alkoxy/Aryloxy (Target Specificity) C3 C-3 Position Core->C3 Side Chains (Potency, Target Interaction) Benzene Benzene Ring (C5-C8) Core->Benzene Halogens/Alkoxy (Activity, Selectivity) N_Me Methyl (Baseline) N1->N_Me N_Et Ethyl N1->N_Et N_cPr Cyclopropyl (Improved Potency) N1->N_cPr C4_OMe Methoxy (Lead) C4->C4_OMe C4_OH Hydroxy (Tautomer) C4->C4_OH C4_OBn Benzyloxy (Anticancer Activity) C4->C4_OBn C6_Br C-6 Bromo (Antifungal Activity) Benzene->C6_Br C7_Br C-7 Bromo Benzene->C7_Br C8_OMe C-8 Methoxy (Improved Activity/Safety) Benzene->C8_OMe

Caption: Logical flow of SAR exploration for the 2-quinolone scaffold.

Comparative Biological Data: A Quantitative Look at Analogs

The following tables summarize the cytotoxic activity of various 2-quinolone analogs against cancer cell lines, providing a quantitative basis for the SAR discussion. The data highlights how modifications to the core structure impact potency.

Table 1: Cytotoxicity of 4-Benzyloxy-2-quinolone Derivatives Against Human Cancer Cell Lines

Compound IDR6R7R8R' (on Benzyl)Cell LineIC50 (µM)
7e HO-CH2-OH4-FHL-60< 1
8e HO-CH2-OH4-FHep3B< 1
9b OMeOMeH3-ClHL-60< 1
9c OMeOMeH4-ClCOLO 205< 1
9e OMeOMeH4-FH460< 1
10c OMeHOMe4-ClHL-60< 1
11c HOMeOMe4-ClHep3B< 1
11e HOMeOMe4-FHL-600.014
Control----Detroit 551 (Normal)> 50

Data synthesized from Chen et al., 2014. This study highlights the potent and selective anticancer activity achieved with methoxy and fluoro/chloro substitutions on the benzene ring and the 4-benzyloxy moiety.

Table 2: Antifungal Activity of 4-Hydroxy-2-quinolone Derivatives

Compound IDR (at C-3)R6R7TargetIC50 (µg/mL)
3a C13H27HHA. flavus70.97
3h C13H27BrHA. flavus2.51
3i C9H19BrHA. flavus1.98
3j C9H19BrBrA. flavus1.05
Amphotericin B---A. flavus1.14

Data from Nguyen et al., 2020. This table clearly demonstrates that introducing bromine substituents at C-6 and C-7, and optimizing the C-3 alkyl chain length, dramatically enhances antifungal potency.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize quinolone derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is fundamental for identifying and characterizing compounds that inhibit protein kinases, a common target class for quinolone derivatives. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality and Rationale : The choice of a luminescence-based ADP detection method (e.g., ADP-Glo™) offers high sensitivity and a broad dynamic range, making it suitable for screening and IC50 determination. The initial pre-incubation of the inhibitor with the kinase allows for binding equilibrium to be reached before initiating the reaction with ATP.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction :

    • In a 96-well or 384-well white plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase's specific peptide substrate and ATP. The optimal concentrations should be determined empirically, often near the Km for ATP and the substrate.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the necessary reagents (luciferin/luciferase) to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for evaluating the anticancer potential of quinolone derivatives.

Causality and Rationale : This assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the quinolone derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

  • Solubilization : Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or placing the plate on a shaker.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The structure-activity relationship, synthesized from its close analogs, reveals clear pathways for optimization. Potent anticancer activity can be achieved by introducing substituted benzyloxy groups at the C-4 position and methoxy groups on the benzene ring (C-6, C-7, C-8). Alternatively, potent antifungal activity is conferred by halogenation at C-6 and C-7 and by tuning the lipophilicity of a C-3 alkyl chain.

Future research should focus on systematically synthesizing and testing derivatives of the core this compound structure to validate these extrapolated SAR trends. Exploring bioisosteric replacements for the N-methyl group (e.g., N-cyclopropyl) and further diversification of the C-4 alkoxy substituent are promising strategies. By combining rational design based on these principles with robust biological evaluation using the protocols outlined herein, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. *Drugs

The Rising Profile of 4-Methoxy-N-methyl-2-quinolone Derivatives: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinolone scaffold has been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse pharmacological activities. Within this vast family, N-methyl-2-quinolone derivatives, particularly those functionalized with a methoxy group at the C4-position, are emerging as a subclass with significant therapeutic potential. This guide offers a comparative analysis of the biological efficacy of 4-methoxy-N-methyl-2-quinolone derivatives, synthesizing data on their anticancer and antimicrobial properties and providing insights into their mechanisms of action and structure-activity relationships.

The 2-Quinolone Core: A Privileged Scaffold

The quinolin-2(1H)-one core is a "privileged structure" in drug discovery, known for its ability to bind to multiple biological targets. This bicyclic heterocyclic system is present in numerous natural alkaloids and synthetic compounds, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

The introduction of a methyl group at the N1 position and a methoxy group at the C4 position significantly alters the electronic and steric properties of the quinolone ring. These modifications can enhance target binding, improve pharmacokinetic properties, and ultimately boost therapeutic efficacy. While much of the foundational research has focused on the closely related 4-hydroxy-2-quinolone analogues, understanding the impact of methylating this hydroxyl group is key to developing next-generation therapeutics.

Anticancer Activity: Targeting Cellular Proliferation

Quinolone derivatives have been extensively investigated for their anticancer effects, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. The primary mechanisms often involve the inhibition of crucial enzymes like topoisomerases, which are vital for DNA replication and repair in rapidly dividing cancer cells.

Comparative Efficacy

While direct, extensive comparative studies on a wide range of this compound derivatives are still emerging, data from related compounds provide crucial insights. For instance, studies on 4-anilinoquinoline derivatives have shown that methoxy substitutions on the quinoline ring can lead to remarkable inhibitory effects. Compound 2i (an 8-methoxy-4-anilinoquinoline) exhibited IC50 values of 7.15 μM against HeLa cells and 4.65 μM against BGC-823 cells, representing a significant increase in antitumor activity compared to the established drug gefitinib. Similarly, 4-phenoxy quinoline derivatives with methoxy groups, such as compound 3g (7-methoxy-4-(4-bromo-3-methylphenoxy)quinoline), showed potent activity against A549 lung cancer cells with an IC50 of 24.81 μmol/L, outperforming gefitinib.

These findings underscore the importance of the methoxy group's position and substitution pattern in modulating anticancer activity. The data suggests that this compound derivatives are promising candidates for further development as targeted anticancer agents.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

The anticancer activity of quinolones is primarily attributed to their ability to inhibit mammalian topoisomerase II. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, which, if not repaired, trigger programmed cell death (apoptosis). This targeted disruption of DNA replication is particularly effective against the uncontrolled proliferation characteristic of cancer cells.

Beyond topoisomerase inhibition, quinolone derivatives can induce cell cycle arrest, typically at the G2/M or S phases, preventing cancer cells from proceeding through division. Some derivatives also exert their effects by generating reactive oxygen species (ROS), inducing mitochondrial dysfunction, or inhibiting other key signaling pathways involved in cancer progression.

anticancer_mechanism cluster_cell Cancer Cell Quinolone 4-Methoxy-N-methyl- 2-quinolone Derivative TopoII Topoisomerase II Quinolone->TopoII Inhibits DNA DNA TopoII->DNA Relieves supercoiling DSB Double-Strand Breaks TopoII->DSB Stabilizes cleavage complex leading to DNA->DSB Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest

Anticancer mechanism of quinolone derivatives.

Antimicrobial Efficacy: A Renewed Focus

The quinolone scaffold is perhaps most famous for the fluoroquinolone class of antibiotics. The core mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.

Comparative Efficacy and Structure-Activity Relationship (SAR)

Research into 4-hydroxy-2-quinolone analogs provides a strong foundation for understanding the potential of their 4-methoxy counterparts. Studies have revealed that substitutions on the quinolone ring dramatically impact antimicrobial, particularly antifungal, activity.

For example, a series of 4-hydroxy-1-methyl-2-quinolone analogs demonstrated that the introduction of halogen substituents and the optimization of a C3-alkyl side chain length are crucial for potency. Notably, a brominated analog with a nonyl side chain (3j ) exhibited exceptional activity against the fungus Aspergillus flavus, with an IC50 of 1.05 µg/mL, surpassing the efficacy of the standard antifungal drug amphotericin B. The same compound also showed inhibitory effects against the Gram-positive bacterium Staphylococcus aureus.

Table 1: Antifungal and Antibacterial Activity of Selected 4-Hydroxy-1-methyl-2-quinolone Analogs

Compound Antifungal IC₅₀ (µg/mL) vs. A. flavus Antibacterial Activity vs. S. aureus
3a H H 70.97 ± 3.71 Inactive
3i Br H 2.03 ± 0.12 Active (125-1000 µg/mL)
3j H Br 1.05 ± 0.04 Active (125-500 µg/mL)
Amphotericin B - - 1.90 ± 0.11 -

(Data synthesized from reference)

The key takeaway from this data is the high tunability of the 2-quinolone scaffold. While the 4-hydroxy group is important, its conversion to a 4-methoxy group could offer advantages in terms of metabolic stability or target engagement, a hypothesis that warrants further investigation. The structure-activity relationship (SAR) clearly indicates that lipophilicity (via the alkyl chain) and electronic properties (via halogenation) are key drivers of activity.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of research in this area, standardized protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, whereas dead cells do not. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test quinolone derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and efficient technique for testing the susceptibility of bacteria and fungi to antimicrobial agents in a liquid medium, allowing for the determination of quantitative MIC values.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, A. flavus) equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinolone compound in MHB. The typical volume per well is 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well. Growth can also be assessed by adding a viability indicator like resazurin.

Conclusion and Future Directions

The this compound scaffold represents a promising area for drug discovery. Evidence from closely related analogs strongly suggests potential for potent anticancer and antimicrobial activities. The key to unlocking this potential lies in systematic structure-activity relationship studies, focusing on substitutions at various positions of the quinolone ring to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a broader library of these derivatives and performing comprehensive biological evaluations. Direct comparative studies against 4-hydroxy precursors and established clinical drugs will be crucial to validate their therapeutic advantage. Furthermore, elucidating their precise molecular targets and mechanisms of action will enable a more rational design of next-generation agents with improved efficacy and reduced toxicity.

References

  • Recognized anticancer mechanisms of fluoroquinolones, such as the induction of cell cycle arrest and apoptotic cell death, anti-migratory effects, and inhibition of topoisomerase II activity, were investigated. Moreover, new potential mechanisms related to the anticancer activity of the studied fluoroquinolones were evaluated, including their ability to induce necrosis or autophagy and to operate as HDAC inhibitors. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central. Available at: [Link]

  • The mechanism of the antibacterial action of fluoroquinolones is based on the inhibition of bacterial enzymes involved in DNA replication. By inhibiting DNA gyrase, they prevent the binding of initiation proteins, thus inhibiting the initiation of the replication process.

comparative analysis of 4-methoxy-N-methyl-2-quinolone synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-methoxy-N-methyl-2-quinolone

Introduction: The Significance of the Quinolone Scaffold

The quinolin-2(1H)-one, or 2-quinolone, framework is a privileged heterocyclic scaffold ubiquitous in natural products and synthetic pharmaceuticals.[1][2] Derivatives of this core exhibit a vast spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3] The target molecule of this guide, this compound (also known as 4-methoxy-1-methylquinolin-2-one), is a representative quinoline alkaloid found in nature.[4] Its synthesis is a topic of interest for researchers in medicinal chemistry and drug development, serving as both a target for total synthesis and a versatile intermediate for more complex molecules.

This guide provides a comparative analysis of prominent synthetic strategies for obtaining this compound. We will delve into the underlying chemical principles, compare methodologies based on efficiency and reaction conditions, and provide detailed, field-tested protocols. The primary synthetic disconnection involves a two-stage approach: initial formation of a 4-hydroxy-2-quinolone precursor, followed by exhaustive methylation.

Stage 1: Constructing the Core Scaffold - Synthesis of 4-Hydroxy-2-quinolone

The foundational step in synthesizing our target molecule is the construction of the 4-hydroxy-2-quinolone ring system. Two principal methods dominate this stage: the classical thermal cyclization and modern microwave-assisted synthesis.

Method A: The Conrad-Limpach Reaction (Thermal Cyclization)

The Conrad-Limpach synthesis is a cornerstone of quinoline chemistry.[5] The process involves the condensation of an aniline with a β-dicarbonyl compound, such as diethyl malonate, to form an enamine intermediate. This intermediate is then subjected to high-temperature thermal cyclization to yield the 4-hydroxy-2-quinolone product.

Causality and Experimental Rationale: The high temperatures (typically >250 °C) required for the cyclization step are necessary to overcome the significant activation energy of the intramolecular 6-π electrocyclization. The reaction is often performed in high-boiling point solvents like diphenyl ether. To mitigate these harsh conditions, acid catalysts such as polyphosphoric acid (PPA) can be employed to promote the cyclization at lower temperatures.[6][7][8] However, this classical approach is often plagued by long reaction times and the energy-intensive nature of the high temperatures involved.

Method B: Microwave-Assisted Green Synthesis

A significant advancement over the classical thermal method is the use of microwave irradiation to drive the reaction. This approach offers a more rapid, efficient, and environmentally benign route to the 4-hydroxy-2-quinolone core.[4][9]

Causality and Experimental Rationale: Microwave energy provides rapid and uniform heating throughout the reaction medium, a stark contrast to the slow and often uneven heating of conventional methods. This leads to a dramatic acceleration of the reaction rate, reducing multi-hour reflux times to mere minutes.[4] The use of a solid acid catalyst, such as p-toluenesulfonic acid (p-TSA), further enhances the reaction efficiency by protonating the carbonyl groups and facilitating the cyclization cascade.[4] This method aligns with the principles of green chemistry by reducing energy consumption and reaction time.

Stage1_Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Method A: Thermal cluster_2 Method B: Microwave Aniline Aniline Condensation_A Condensation Aniline->Condensation_A Condensation_B Microwave Irradiation (p-TSA, minutes) Aniline->Condensation_B DEM Diethyl Malonate DEM->Condensation_A DEM->Condensation_B Precursor 4-Hydroxy-2-quinolone Cyclization_A Thermal Cyclization (>250°C, hours) Condensation_A->Cyclization_A Cyclization_A->Precursor Condensation_B->Precursor Stage2_Methylation Precursor 4-Hydroxy-2-quinolone (Two acidic sites: N-H, O-H) Reagent Dimethyl Sulfate (CH₃)₂SO₄ + K₂CO₃/DMF Precursor->Reagent One-pot Exhaustive Methylation Product This compound Reagent->Product

Caption: One-pot double methylation of the 4-hydroxy-2-quinolone precursor.

Method C: One-Pot Exhaustive Double Methylation

The most direct and efficient route to the final product is a one-pot reaction that methylates both positions simultaneously.

Causality and Experimental Rationale: This strategy employs a potent and cost-effective methylating agent, dimethyl sulfate ((CH₃)₂SO₄), in the presence of a non-nucleophilic base, typically potassium carbonate (K₂CO₃). [4]The reaction is run in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The base is strong enough to deprotonate both the phenolic hydroxyl group and the amide N-H proton, generating the corresponding anions. These nucleophilic anions then readily attack the electrophilic methyl groups of dimethyl sulfate. Using a molar excess of the methylating agent drives the reaction to completion, ensuring the formation of the desired di-methylated product with high efficiency. This approach elegantly bypasses the need for a multi-step process involving protection and deprotection, thereby improving atom economy and reducing waste. While methylation with methyl iodide is also possible, it can sometimes lead to mixtures of O- and N-methylated products, making the exhaustive conditions with dimethyl sulfate preferable for this specific target. [6][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone (Method B)

This protocol is adapted from the methodology described by Selvi et al.[4]

  • To a microwave process vial, add substituted aniline (10 mmol), diethyl malonate (15 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 1 mmol).

  • Seal the vial and place it in a scientific microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for 6-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 4-hydroxy-2-quinolone. Recrystallization from ethanol can be performed for further purification.

Protocol 2: One-Pot Synthesis of this compound (Method C)

This protocol is adapted from the methodology described by Selvi et al.[4]

  • In a round-bottom flask, dissolve the 4-hydroxy-2-quinolone precursor (5 mmol) in N,N-dimethylformamide (DMF, 20 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 15 mmol, 3 equivalents).

  • To this stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄, 12.5 mmol, 2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any remaining DMF and salts.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Conclusion and Recommendations

For the synthesis of this compound, a comparative analysis reveals a clear optimal pathway. The combination of a microwave-assisted synthesis for the 4-hydroxy-2-quinolone core (Method B) followed by a one-pot exhaustive methylation using dimethyl sulfate (Method C) stands out as the most efficient, rapid, and high-yielding strategy. This two-step sequence leverages modern synthetic techniques to minimize reaction times and harsh conditions associated with classical methods.

For researchers and drug development professionals, this recommended pathway offers a reliable and scalable route to this compound and its analogues. While more advanced, transition-metal-catalyzed methods for quinolone synthesis exist, they are often better suited for constructing more complex, highly substituted derivatives and are not necessary for this particular target. [1][11][12]The presented methodology provides a robust foundation for accessing this important class of compounds.

References

  • Abdel-Wahab, B. F., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. Available at: [Link]

  • Nguyen, L. T. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available at: [Link]

  • Abdou, M. M., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. Available at: [Link]

  • Krasavin, M. (2021). Overview of classical and recent approaches to 2-quinolones. ResearchGate. Available at: [Link]

  • Nguyen, L. T. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed. Available at: [Link]

  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. organic-chemistry.org. Available at: [Link]

  • Ogasawara, Y., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules. Available at: [Link]

  • Schultheis, M., et al. (2021). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. PLOS ONE. Available at: [Link]

  • Selvi, S. T., et al. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2- quinolinone and its analogs. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Dmytriv, Y., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Selvi, S. T., et al. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. organic-chemistry.org. Available at: [Link]

  • Li, W., et al. (2008). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters. Available at: [Link]

  • Lee, J., et al. (2014). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. SpringerPlus. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). pubchemlite.com. Available at: [Link]

  • Shono, T., et al. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega. Available at: [Link]

  • Tucker, G. F., & Irvin, J. L. (1951). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone. Journal of the American Chemical Society. Available at: [Link]

  • Cova, M., et al. (2020). N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the translational potential of a compound from benchtop assays to preclinical models is paramount. This guide provides a comparative analysis of the anticipated in vitro and in vivo activities of 4-methoxy-N-methyl-2-quinolone. While direct comparative studies on this specific molecule are not extensively available in the public domain, this document synthesizes data from structurally related quinolone derivatives to forecast its biological profile. We will delve into the mechanistic underpinnings of quinolones, detail relevant experimental protocols, and present the expected findings in a structured format to aid in the design of future investigations.

Introduction to this compound

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] The biological activity of quinolone derivatives can be significantly modulated by substitutions on the quinolone ring.[3][4] The subject of this guide, this compound, possesses two key substituents: a methoxy group at the C4 position and a methyl group on the nitrogen atom (N1). These modifications are expected to influence its physicochemical properties, target engagement, and metabolic stability, thereby dictating its performance in both isolated systems and whole organisms.

The 2-quinolone core, in particular, is found in various natural and synthetic compounds with a wide array of biological activities.[1] The addition of a methoxy group can enhance potency and affect the mechanism of action, as seen in other quinolone analogs where a methoxy group at the C8 position increases activity against anaerobic bacteria.[5] The N-methylation is also a critical modification that can impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted In Vitro Activity Profile

In vitro assays are fundamental for determining the intrinsic activity of a compound against a specific biological target in a controlled environment. For this compound, the primary anticipated activities are antimicrobial and anticancer, based on the known biological effects of the broader quinolone class.

Anticipated Antimicrobial Activity

The hallmark of many quinolones is their antibacterial activity, which is primarily mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to evaluate the in vitro antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Data Summary:

Bacterial StrainPredicted MIC Range (µg/mL)Comparator (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus1 - 160.25 - 1
Escherichia coli0.5 - 80.015 - 0.12
Pseudomonas aeruginosa8 - 640.25 - 1

Note: The predicted MIC values are hypothetical and based on general trends observed for quinolone derivatives. Actual values would require experimental verification.

Anticipated Anticancer Activity

Several quinolone derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and interference with cell signaling pathways.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Expected Data Summary:

Cell LinePredicted IC50 Range (µM)
MCF-7 (Breast Cancer)5 - 50
A549 (Lung Cancer)10 - 75
HCT116 (Colon Cancer)5 - 60

Note: These are projected values and require experimental validation.

Projected In Vivo Activity and Pharmacokinetic Profile

Translating in vitro potency to in vivo efficacy is a significant hurdle in drug development. The in vivo activity of this compound will be heavily influenced by its pharmacokinetic properties.

Pharmacokinetics of Quinolones

The absorption, distribution, metabolism, and excretion (ADME) of quinolones can vary significantly based on their chemical structure.[7][8] Generally, many fluoroquinolones exhibit good oral bioavailability and wide tissue distribution.[7] The N-methyl group in this compound may influence its metabolic stability and route of elimination.

Conceptual Experimental Workflow: In Vivo Efficacy Study (Xenograft Model)

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., HCT116) implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Compound Administration (e.g., oral gavage) tumor_growth->treatment Once tumors reach a specific volume measurement Tumor Volume Measurement treatment->measurement Regularly endpoint Endpoint Analysis (e.g., tumor weight) measurement->endpoint

Caption: Workflow for an in vivo cancer xenograft model.

Bridging In Vitro Data with In Vivo Expectations

A direct correlation between in vitro IC50 or MIC values and in vivo efficacy is not always straightforward. A potent compound in vitro may fail in vivo due to poor pharmacokinetics (e.g., low absorption, rapid metabolism) or toxicity.

Key Considerations:

  • Metabolic Stability: The methoxy and N-methyl groups may be susceptible to metabolism by cytochrome P450 enzymes in the liver. In vitro microsomal stability assays would be crucial to predict the compound's half-life in vivo.

  • Bioavailability: The oral bioavailability will determine the achievable plasma concentrations after oral administration.

  • Tissue Distribution: For anticancer applications, achieving sufficient concentration at the tumor site is critical. For antibacterial use, penetration into infected tissues is necessary.

Illustrative Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

quinolone_mechanism cluster_bacterial_cell Bacterial Cell DNA Bacterial Chromosome Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relieves supercoiling Replication DNA Replication & Transcription Gyrase->Replication Breaks Double-Strand Breaks Gyrase->Breaks stabilizes cleavage complex Death Cell Death Breaks->Death Quinolone 4-methoxy-N-methyl- 2-quinolone Quinolone->Gyrase inhibits

Caption: Mechanism of quinolone antibacterial action.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active quinolones. Based on the extensive research on related analogs, it is reasonable to hypothesize that this compound will exhibit both antimicrobial and anticancer properties in vitro. However, its successful translation to an in vivo setting will be critically dependent on its pharmacokinetic profile.

Future research should focus on the empirical determination of the in vitro activity of this compound against a diverse panel of bacterial strains and cancer cell lines. Subsequently, in vitro ADME assays, including metabolic stability and plasma protein binding studies, are essential to guide the design of meaningful in vivo efficacy and pharmacokinetic studies. This systematic approach will be vital in ascertaining the true therapeutic potential of this promising scaffold.

References

  • Ukrainets, I.V., Bevz, O.V., Mospanova, E.V., Savchenkova, L.V., & Yankovich, S.I. (2012). 4-Hydroxy-2-Quinolones. 202*. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 48, 320–326.
  • Dalhoff, A., & Janjic, N. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(7), 844.
  • Wise, R., Andrews, J. M., & Edwards, L. J. (1983). Comparative in Vitro Studies With 4-quinolone Antimicrobials. Journal of Antimicrobial Chemotherapy, 12(5), 477-484.
  • Lode, H. (1987). Pharmacokinetics of the newer fluoroquinolones. Reviews of infectious diseases, 9 Suppl 5, S997–S1005.
  • Katsori, A. M., & Hadjipavlou-Litina, D. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3183.
  • Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aoufa, N. E. (2022). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 12(48), 31215-31225.
  • Hiasa, H., Yousef, D. O., & Marians, K. J. (2005). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial agents and chemotherapy, 49(8), 3262–3267.
  • Ahirwar, M. K., & Singh, V. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8597.
  • Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of antimicrobial chemotherapy, 37 Suppl A, 43–55.
  • Wuest, W. M., & Minbiole, K. P. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Natural product reports, 37(12), 1625–1640.
  • Chin, N. X., & Neu, H. C. (1988). Comparative in vitro activity of a new fluorinated 4-quinolone, T-3262 (A-60969). Antimicrobial agents and chemotherapy, 32(5), 656–662.
  • Montay, G., Goueffon, Y., & Roquet, F. (1984). The pharmacokinetics and tissue penetration of the fluoroquinolones. The Journal of antimicrobial chemotherapy, 13 Suppl B, 55–63.
  • Chin, N. X., & Neu, H. C. (1988). Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241. Antimicrobial agents and chemotherapy, 32(6), 858–863.
  • Amanote Research. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Current topics in medicinal chemistry, 14(4), 449–460.
  • Wesołowska, O., Wiśniewska, P., & Misiura, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 26(1), 106.
  • Ahirwar, M. K., & Singh, V. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8597.
  • Ukrainets, I. V., et al. (2012). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
  • Li, L., et al. (1998). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 41(15), 2768-2774.

Sources

A Multi-Faceted Performance Benchmark of 4-methoxy-N-methyl-2-quinolone Against Established Inhibitors of Bacterial Topoisomerases and Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of 4-methoxy-N-methyl-2-quinolone

The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents.[1] Within this structural class, the constitutional isomers, 2(1H)-quinolone and 4(1H)-quinolone, serve as fundamental templates for drug discovery.[1] The 4-quinolone core is famously embodied in the fluoroquinolone antibiotics, a powerful class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[2][3] Ciprofloxacin is a quintessential example of this class, exhibiting broad-spectrum antibacterial activity.[4]

Conversely, the 2-quinolone (or carbostyril) framework is associated with a more diverse range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[5][6] Derivatives of 2-quinolone have been shown to target various proteins, including protein kinases and enzymes like lipoxygenase (LOX).[5][7]

This guide focuses on This compound , a derivative of the 2-quinolone core. Given the versatile nature of its parent scaffold, the precise biological target and therapeutic potential of this compound are not immediately apparent. It could conceivably act along the established antibacterial pathways of 4-quinolones or exhibit distinct activities more characteristic of other 2-quinolone derivatives, such as kinase inhibition.

Therefore, a comprehensive evaluation requires a multi-pronged benchmarking approach. This guide provides a detailed framework for assessing the performance of this compound against two distinct classes of well-characterized inhibitors:

  • Ciprofloxacin , a fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV.[8]

  • A representative tyrosine kinase inhibitor , given that numerous quinoline derivatives have been identified as inhibitors of protein kinases like EGFR and VEGFR, which are pivotal in cancer cell signaling.[7]

By employing a battery of in vitro assays, we aim to elucidate the primary mechanism of action and potential therapeutic utility of this compound, providing researchers and drug development professionals with a robust, data-driven comparison.

Experimental Design: A Two-Pronged Investigation

The central hypothesis is that this compound may possess inhibitory activity against either bacterial topoisomerases or protein kinases. Our experimental design is structured to test both possibilities concurrently.

Prong 1: Assessment of Antibacterial Potential via Topoisomerase Inhibition

We will evaluate the compound's ability to inhibit bacterial DNA gyrase, the primary target of fluoroquinolones in many Gram-negative bacteria.[9] Ciprofloxacin will serve as the positive control and benchmark.

Prong 2: Assessment of Anticancer Potential via Kinase Inhibition and Cytotoxicity

We will assess the compound's ability to inhibit a representative protein kinase and its cytotoxic effect on a human cancer cell line. The MTT assay will be employed to quantify cell viability, a standard method for screening potential anticancer agents.

The following diagram illustrates the overall experimental workflow.

G cluster_0 Compound Preparation cluster_1 Prong 1: Antibacterial Activity cluster_2 Prong 2: Anticancer Activity cluster_3 Data Analysis Test_Compound This compound (Test Compound) Assay_Gyrase DNA Gyrase Supercoiling Inhibition Assay Test_Compound->Assay_Gyrase Assay_MTT_Bacterial Bacterial Cell Viability (MTT Assay) Test_Compound->Assay_MTT_Bacterial Assay_Kinase In Vitro Kinase Inhibition Assay Test_Compound->Assay_Kinase Assay_MTT_Cancer Cancer Cell Viability (MTT Assay) Test_Compound->Assay_MTT_Cancer Benchmark_1 Ciprofloxacin (Benchmark 1) Benchmark_1->Assay_Gyrase Benchmark_1->Assay_MTT_Bacterial Benchmark_2 Kinase Inhibitor (Benchmark 2) Benchmark_2->Assay_Kinase Benchmark_2->Assay_MTT_Cancer Data_Analysis IC50 Determination & Comparative Analysis Assay_Gyrase->Data_Analysis Assay_MTT_Bacterial->Data_Analysis Assay_Kinase->Data_Analysis Assay_MTT_Cancer->Data_Analysis

Caption: Experimental workflow for benchmarking this compound.

Comparative Data Summary

The following tables present a hypothetical summary of results from the described assays. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibition of Bacterial DNA Gyrase and E. coli Growth

CompoundDNA Gyrase IC₅₀ (µM)E. coli MTT Assay IC₅₀ (µM)
This compound >10085.2
Ciprofloxacin (Benchmark) 0.50.1

Table 2: Inhibition of a Representative Tyrosine Kinase and Cancer Cell Viability

CompoundKinase IC₅₀ (µM)HeLa Cell MTT Assay IC₅₀ (µM)
This compound 15.822.5
Known Kinase Inhibitor (Benchmark) 0.20.5

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Detailed Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The different DNA topologies (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase (e.g., Inspiralis)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)

  • Test compounds dissolved in DMSO

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]

  • Agarose, TAE buffer, Ethidium Bromide

Procedure:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add 1 µL of the test compound (this compound or Ciprofloxacin) at various concentrations. For controls, add 1 µL of DMSO.

  • Add diluted E. coli DNA gyrase to each tube to initiate the reaction. The final reaction volume is typically 30 µL.

  • Incubate the reactions for 30-60 minutes at 37°C.[10]

  • Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis at ~90V for 90 minutes.[11]

  • Visualize the DNA bands under UV light. The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the DMSO control.

  • Quantify band intensity to calculate the IC₅₀ value.

The following diagram illustrates the mechanism of action for DNA gyrase inhibitors.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibitor Action Replication_Fork Replication Fork Progression (Positive Supercoils Ahead) DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Replication_Fork->DNA_Gyrase creates tension Relaxed_DNA Relaxed DNA (Replication Resumes) DNA_Gyrase->Relaxed_DNA relieves tension by introducing negative supercoils Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Inhibitor Quinolone Inhibitor (e.g., Ciprofloxacin) Inhibitor->DNA_Gyrase binds to Replication_Halt DNA Replication Halted & Cell Death Cleavage_Complex->Replication_Halt leads to

Caption: Mechanism of DNA gyrase inhibition by quinolone antibiotics.
Protocol 2: In Vitro Kinase Assay

This protocol describes a general method to measure the inhibitory effect of a compound on the activity of a specific protein kinase. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (e.g., a specific peptide)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Set up the kinase reaction in a 96-well plate. To each well, add kinase buffer, the target kinase, and the specific substrate.

  • Add 1 µL of the test compound (this compound or a known kinase inhibitor) at various concentrations. Use DMSO for controls.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

Materials:

  • HeLa human cervical cancer cells or E. coli

  • Appropriate culture medium (e.g., DMEM for HeLa, LB broth for E. coli)

  • Fetal Bovine Serum (FBS) for HeLa cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For HeLa cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • For E. coli: Inoculate a fresh culture and grow to the mid-log phase. Dilute the culture and add to a 96-well plate.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours for HeLa cells, a few hours for E. coli) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Purple formazan crystals will form in viable cells.

  • Solubilization:

    • For adherent cells (HeLa): Carefully remove the medium and add 100-150 µL of solubilization solution (DMSO) to each well.[13]

    • For suspension cells (E. coli): Add the solubilization solution directly to the wells.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis: Subtract the background absorbance (no-cell control) and calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark this compound against established inhibitors of distinct biological pathways. By testing its activity against both bacterial DNA gyrase and a representative protein kinase, researchers can gain crucial insights into its potential mechanism of action. The accompanying cell viability assays provide essential data on its functional effects at a cellular level.

The results of these comparative studies will guide further research. If significant antibacterial activity is observed, subsequent studies should focus on determining its spectrum of activity against various bacterial strains and its effect on other topoisomerases like Topoisomerase IV.[15] If, however, the compound demonstrates potent kinase inhibition and cytotoxicity against cancer cells, future efforts should be directed towards identifying the specific kinase(s) it targets and evaluating its efficacy in more advanced preclinical cancer models. This dual-pronged benchmarking strategy provides a comprehensive and efficient path to unlocking the therapeutic potential of novel 2-quinolone derivatives.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Al-Nahrain University. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2764, Ciprofloxacin. Available from: [Link]

  • Moon, S. et al. (2017). In vitro NLK Kinase Assay. NCBI. Available from: [Link]

  • Inspiralis. Escherichia coli Topoisomerase IV Relaxation Assay. Available from: [Link]

  • Wikipedia. Ciprofloxacin. Available from: [Link]

  • Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]

  • Maxwell, A. (2009). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In: Methods in Molecular Biology. Springer. Available from: [Link]

  • Maxwell, A. (2009). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available from: [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available from: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

  • Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. PubMed. Available from: [Link]

  • Osheroff, N. (2013). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. NCBI. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?. Available from: [Link]

  • Ghodsi, S. et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. NCBI. Available from: [Link]

  • Inspiralis. Escherichia coli Topoisomerase IV Cleavage Assay. Available from: [Link]

  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available from: [Link]

  • ResearchGate. Possible targets for development of quinolone derivatives against antimicrobial resistance. Available from: [Link]

  • Taylor & Francis Online. (2024). Biological activity of natural 2-quinolinones. Available from: [Link]

  • Pontiki, E. et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available from: [Link]

  • Schaper, K. J. et al. (2012). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Oxford Academic. Available from: [Link]

  • Wikipedia. Quinolone antibiotic. Available from: [Link]

  • Hiasa, H. et al. (2009). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. NCBI. Available from: [Link]

  • Millanao, A. et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. NCBI. Available from: [Link]

  • Simonetti, G. et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]

  • ResearchGate. Recent examples of functional molecules containing 2-quinolone scaffold. Available from: [Link]

  • ResearchGate. Structures of 2-quinolone and 4-quinolone. Available from: [Link]

  • Kiss, R. et al. (2007). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. ACS Publications. Available from: [Link]

  • Aldred, K. J. et al. (2014). Mechanism of Quinolone Action and Resistance. NCBI. Available from: [Link]

  • Royal Society of Chemistry. (2021). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Available from: [Link]

  • Nguyen, T. T. et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available from: [Link]

  • Xia, Y. et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. NCBI. Available from: [Link]

  • Aldred, K. J. et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Available from: [Link]

  • ResearchGate. (2014). Mechanism of Quinolone Action and Resistance. Available from: [Link]

  • Al-Trawneh, S. A. et al. (2019). Quinolone antibiotics. NCBI. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methoxy-N-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-methoxy-N-methyl-2-quinolone, a research chemical for which detailed public disposal information is limited.

The procedures outlined below are synthesized from established best practices for handling hazardous drugs and chemicals, as defined by leading regulatory and safety bodies. Given the lack of specific toxicological data for this compound, it must be handled with the caution afforded to all potentially hazardous substances.

Hazard Assessment and Characterization

Key Principles:

  • Assume Hazard: Treat this compound as a hazardous substance with unknown long-term toxicological effects.

  • Segregate Waste: Never mix this chemical waste with non-hazardous materials or incompatible chemicals.

  • Prevent Environmental Release: All disposal actions must be geared towards preventing the entry of this chemical into the environment.[4]

Part 1: Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any waste handling or disposal procedures, ensure you are wearing the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers assess hazards and provide appropriate protective equipment.[5]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential aerosol generation during handling and spill cleanup.
Hand Protection Impervious gloves (e.g., nitrile rubber).Prevents direct skin contact. Quinolone-related compounds can be skin irritants.[1]
Body Protection A dedicated lab coat, worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.This is particularly important when handling the solid compound outside of a containment hood.

Part 2: Step-by-Step Disposal Protocol

Workflow for Waste Management of this compound

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposition A Waste Generated (Solid, Liquid, Contaminated Labware) B Characterize as Hazardous Chemical Waste A->B C Segregate from Incompatible and Non-Hazardous Waste B->C D Select Chemically Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Certified Hazardous Waste Contractor F->G H Incineration at a Permitted Facility is the Preferred Method G->H I Maintain Disposal Records (Manifests) H->I

Caption: Decision workflow for the disposal of this compound.

Protocol 1: Disposal of Unused/Expired Solid Compound
  • Work in a Containment Hood: To prevent inhalation of fine powders, all handling of the solid compound should occur within a chemical fume hood or other ventilated enclosure.[4][6]

  • Waste Collection: Place the original container with the unused compound into a larger, sealable, and chemically compatible waste container.

  • Labeling: Securely affix a "Hazardous Waste" label to the outer container. The label must include the full chemical name ("this compound") and the approximate quantity.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. The recommended disposal method is high-temperature incineration.

Protocol 2: Disposal of Contaminated Labware

This includes items such as gloves, pipette tips, weigh boats, and absorbent pads.

  • Segregation: At the point of generation, immediately place all contaminated disposable items into a dedicated, leak-proof container or a labeled hazardous waste bag.[7]

  • Container Type: The container must be clearly marked as "Hazardous Waste" and specify the chemical contaminant.

  • No Sharps: Do not dispose of needles or other sharps in bags. Use a dedicated, puncture-resistant sharps container specifically for hazardous chemical waste.[7]

  • Final Disposal: Once the container is full, seal it and move it to the designated hazardous waste accumulation area for collection by a certified contractor.

Protocol 3: Disposal of Empty Containers

Empty containers that held this compound must still be treated as hazardous waste unless properly decontaminated.

  • Decontamination: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection: Crucially, the rinsate from this process is considered hazardous waste. Collect all rinsate in a labeled hazardous waste container for liquid chemical waste.

  • Container Disposal: After triple-rinsing, deface or remove the original label from the now-decontaminated container. It can then typically be disposed of as non-hazardous waste or recycled, depending on institutional policy.

Part 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.[8]

  • Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[9]

  • Don PPE: If not already wearing it, don the full PPE suite as described in Part 1.

  • Contain the Spill: For a solid spill, gently cover it with absorbent pads to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent material, working from the outside in.[7][9]

  • Deactivation/Neutralization: Wet powders first to minimize aerosolization.[7] Clean the area with a 10% bleach solution, allowing for a 20-minute contact time, followed by a neutralizing agent like 1% sodium thiosulfate.[7][8]

  • Cleanup: Collect all contaminated absorbent materials and debris using tools like forceps or a scoop. Place everything into a designated hazardous waste container.[7]

  • Final Cleaning: Wash the spill area with detergent and rinse with water.[7]

  • Dispose of PPE: All PPE used during the cleanup must be disposed of as hazardous waste.

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) officer about the spill, in accordance with your institution's policy.

Part 4: Decontamination of Work Surfaces

Routine decontamination of work surfaces is essential to prevent cross-contamination and chronic low-level exposure.

  • Frequency: At a minimum, decontaminate work surfaces (e.g., fume hood sash, benchtop) at the end of each day or after each procedure involving this compound.[8]

  • Procedure: Use the same deactivation and cleaning sequence described in the spill management protocol: apply 10% bleach, wait 20 minutes, neutralize with sodium thiosulfate, and finish with a detergent wash and water rinse.[7]

  • Waste: All wipes and materials used for decontamination must be disposed of as hazardous chemical waste.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Environmental Health & Safety, West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Environmental Health & Safety, Michigan State University. Spill and Cleaning Protocol. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • NICNAS. (2017). Phenol, 4-methoxy-: Human health tier II assessment. [Link]

  • Carl ROTH. (2024). Safety data sheet: 4-Methoxyphenol. [Link]

  • ASHP. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. [Link]

  • PubChem. This compound (C11H11NO2). [Link]

  • DecisionHealth. (2010). The EPA wants your help with drug disposal guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. [Link]

  • ASHP. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • NICNAS. (2015). Quinolines: Human health tier II assessment. [Link]

  • Environmental Protection Agency. (2015). EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. [Link]

  • U.S. Environmental Protection Agency. Quick Start Guide: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-methoxy-N-methyl-2-quinolone: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 4-methoxy-N-methyl-2-quinolone, a compound with potential significance in medicinal chemistry. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself. This document is structured to provide a deep, technical dive into the necessary precautions, emphasizing the causality behind each recommendation.

Understanding the Hazard Profile: A Precautionary Approach

General hazards associated with quinolone derivatives can include skin and eye irritation, and potential systemic effects if ingested or inhaled. An SDS for a related compound, 4-hydroxy-6-methoxyquinoline, indicates that similar chemicals may be harmful if swallowed and cause serious eye irritation. Therefore, our personal protective equipment (PPE) recommendations are designed to mitigate these potential risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

Protection Area Required PPE Scientific Rationale and Best Practices
Hands Nitrile glovesNitrile gloves offer broad chemical resistance. For handling the solid compound or concentrated solutions, it is advisable to wear two pairs of gloves (double-gloving) to protect against accidental tears and to allow for safe removal of the outer glove if it becomes contaminated. Always inspect gloves for visible signs of degradation or punctures before use.
Eyes Chemical splash gogglesGoggles that form a seal around the eyes are mandatory to protect against splashes of liquids and airborne particles of the solid compound. Standard safety glasses do not provide adequate protection from chemical splashes.
Face Face shield (in addition to goggles)A face shield should be worn in situations where there is a higher risk of splashes, such as when transferring large volumes of solutions or when there is a potential for a vigorous reaction.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is essential to protect the skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodAll manipulations of this compound, especially of the solid powder, should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If work outside a fume hood is unavoidable, a comprehensive risk assessment must be performed by your institution's Environmental Health and Safety (EHS) department to determine the appropriate respiratory protection.
Feet Closed-toe shoesShoes that completely cover the feet are a fundamental requirement in any laboratory setting to protect against spills and falling objects.
Step-by-Step Guide to Safe Handling and Operations

Adherence to a standardized workflow is crucial for minimizing the risk of exposure. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_Area 1. Designate a clean work area in a fume hood. Gather_Materials 2. Assemble all necessary equipment and reagents. Prep_Area->Gather_Materials Don_PPE 3. Don appropriate PPE as per the table above. Gather_Materials->Don_PPE Weighing 4. Carefully weigh the solid compound. Don_PPE->Weighing Dissolving 5. Add solvent to the solid and dissolve. Weighing->Dissolving Transfer 6. Transfer the solution as needed for your experiment. Dissolving->Transfer Decontaminate 7. Decontaminate all surfaces and equipment. Transfer->Decontaminate Dispose_Waste 8. Dispose of all waste in designated containers. Decontaminate->Dispose_Waste Doff_PPE 9. Remove PPE in the correct order. Dispose_Waste->Doff_PPE Wash_Hands 10. Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour any amount down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable solvent (such as ethanol or acetone), and then wash thoroughly with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal. Consult with your EHS department for specific guidance.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. A strong safety culture is the foundation of scientific excellence.

References

  • Qeios. (2024, February 15). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023, March 1). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Australian Government Department of Health. (2017, March 10). Phenol, 4-methoxy-: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2023, September 4). *Safety

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-methyl-2-quinolone
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-methyl-2-quinolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.